3,4-Dihydroxybenzeneacetic acid-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H8O4 |
|---|---|
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D |
InChI-Schlüssel |
CFFZDZCDUFSOFZ-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 3,4-Dihydroxybenzeneacetic Acid-d3: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), a deuterated isotopologue of the major dopamine metabolite, 3,4-Dihydroxybenzeneacetic acid (DOPAC). Given the limited availability of specific data for the d3 variant, this guide also includes data for the non-deuterated (d0) and a pentadeuterated (d5) analogue for comparative purposes.
Core Chemical Properties
| Property | 3,4-Dihydroxybenzeneacetic acid (DOPAC) | 3,4-Dihydroxybenzeneacetic acid-d5 | This compound |
| Molecular Formula | C₈H₈O₄ | C₈H₃D₅O₄[1] | C₈H₅D₃O₄ |
| Molecular Weight | 168.15 g/mol [2][3][4] | 173.18 g/mol [1][5] | Approx. 171.17 g/mol (calculated) |
| CAS Number | 102-32-9[3][4][6] | 60696-39-1[1][5] | Not available |
| Appearance | White to cream to grey to pale brown to purple-grey solid[1] | Pale Beige to Dark Brown Solid[1] | Not available |
| Melting Point | 127-130 °C[4] | Not available | Not available |
| Solubility | Water: 50 mg/mL[4], PBS (pH 7.2): ~10 mg/mL[7][8], DMSO: 50 mg/mL[9], DMF: ~1 mg/mL[7][8] | Water (Slightly)[1] | Not available |
| Storage Conditions | -20°C[7][8][9] | -20°C, Hygroscopic[1] | Not available |
| Purity | ≥98%[3][7][8] | >95%[1] | Not available |
| Isotopic Purity | Not applicable | >95% by NMR[1] | Not available |
Biological Significance and Role in Dopamine Metabolism
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a primary and essential metabolite of the neurotransmitter dopamine. The metabolic pathway of dopamine is a critical area of study in neuroscience and drug development, particularly for neurodegenerative diseases like Parkinson's disease.
Dopamine is metabolized in the brain through two main enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). DOPAC is formed when dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH). Due to its role in this pathway, the quantification of DOPAC is a key indicator of dopamine turnover and the activity of dopaminergic neurons.
Below is a diagram illustrating the metabolic pathway of dopamine, highlighting the formation of DOPAC.
Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS
Deuterated analogues of endogenous compounds, such as this compound, are invaluable as internal standards in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the endogenous analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.
1. Preparation of Stock and Working Solutions
-
DOPAC Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3,4-Dihydroxybenzeneacetic acid and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol or DMSO). Vortex until fully dissolved. Store at -20°C.
-
DOPAC-d3 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of the same solvent. Vortex until fully dissolved. Store at -20°C.
-
Working Solutions: Prepare a series of calibration curve working solutions by serially diluting the DOPAC stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of DOPAC-d3 at a concentration of 100 ng/mL by diluting the DOPAC-d3 stock solution with the same diluent.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma, brain homogenate supernatant) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL DOPAC-d3 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Method Parameters (Suggested Starting Point)
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on which provides better sensitivity for DOPAC. The specific precursor and product ion transitions for both DOPAC and DOPAC-d3 will need to be optimized.
The workflow for a typical quantitative LC-MS/MS experiment utilizing a deuterated internal standard is depicted below.
Conclusion
This compound is a critical tool for researchers in neuroscience and drug development for the accurate quantification of DOPAC, a key biomarker of dopamine metabolism. While specific physical and chemical data for the d3 variant are not widely published, the information available for the non-deuterated and d5-deuterated analogues provides a strong basis for its use. The provided experimental protocol offers a robust starting point for developing highly sensitive and accurate LC-MS/MS methods for the analysis of this important dopamine metabolite.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3,4-二羟基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. 3,4-Dihydroxyphenylacetic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
A Technical Guide to 3,4-Dihydroxybenzeneacetic Acid-d3: Properties, Applications, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dihydroxybenzeneacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine. While this guide focuses on the core compound, it will also address the role of its deuterated isotopologue, 3,4-Dihydroxybenzeneacetic acid-d3, which is crucial for quantitative analysis in research and clinical settings. This document serves as a comprehensive resource, detailing the physicochemical properties, biological significance, and analytical methodologies pertinent to DOPAC and its deuterated standard.
Introduction
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a key catabolite in the metabolic pathway of dopamine, a critical neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[1][2] The quantification of DOPAC in biological matrices is a vital tool for neuroscience research, particularly in the study of Parkinson's disease, psychiatric disorders, and the mechanisms of action for various neurotropic drugs.[3][4][5] Deuterated standards, such as this compound, are indispensable for achieving accurate and precise measurements in mass spectrometry-based analytical methods.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3,4-Dihydroxybenzeneacetic acid. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference(s) |
| CAS Number | 102-32-9 (Unlabeled) | [6][7] |
| CAS Number (d5) | 60696-39-1 (ring-D₃, 2,2-D₂) | [8] |
| Molecular Formula | C₈H₈O₄ | [6][7] |
| Molecular Weight | 168.15 g/mol | [6][7] |
| Appearance | Solid, Off-white powder | [7] |
| Solubility | H₂O: 10 mg/mL, DMSO: 50 mg/mL | [9] |
| pKa | 4.25 (at 30 °C) | |
| Melting Point | 128.5 °C |
Biological Significance and Signaling Pathways
DOPAC is a direct downstream metabolite of dopamine, formed primarily through the action of monoamine oxidase (MAO).[1][4][5] Its concentration in various tissues, particularly in the brain and cerebrospinal fluid, is often used as an indicator of dopamine turnover.[7][9] An imbalance in the levels of dopamine and its metabolites is associated with several neurological and psychiatric conditions.
Dopamine Metabolism Pathway
The metabolic degradation of dopamine is a critical process for terminating its signaling activity. This pathway involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). DOPAC is an intermediate in this pathway, which ultimately leads to the formation of homovanillic acid (HVA).[1]
This diagram illustrates the enzymatic conversion of dopamine to its major metabolites. The formation of DOPAC is catalyzed by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).
Experimental Protocols
The accurate quantification of DOPAC in biological samples is paramount for research in neuropharmacology and drug development. The use of a deuterated internal standard like this compound is standard practice in mass spectrometry-based methods to correct for matrix effects and variations in sample processing.
Quantification of DOPAC in Rat Striatum Microdialysate using HPLC-ECD
This protocol is adapted from methodologies used to measure dopamine metabolites in vivo.[10]
Objective: To determine the concentration of DOPAC in microdialysate samples collected from the rat striatum.
Materials:
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
Perchloric acid
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium 1-octanesulfonate)
-
3,4-Dihydroxybenzeneacetic acid standards
-
This compound (as internal standard for LC-MS based methods)
Procedure:
-
Microdialysis Sample Collection: Implant a microdialysis probe into the striatum of an anesthetized rat. Perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.
-
Sample Preparation: To an aliquot of the dialysate, add a known amount of the internal standard (this compound for LC-MS). Add perchloric acid to precipitate proteins. Centrifuge the samples and collect the supernatant.
-
HPLC-ECD Analysis: Inject the supernatant into the HPLC system. Separation is achieved on the C18 column using the specified mobile phase. The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of DOPAC.
-
Quantification: Create a standard curve by injecting known concentrations of DOPAC. The concentration of DOPAC in the samples is determined by comparing the peak area of the analyte to the standard curve. When using an internal standard with LC-MS, the ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.
Applications in Drug Development
The study of DOPAC levels is critical in the development of drugs targeting the central nervous system.
-
MAO Inhibitors: Drugs that inhibit monoamine oxidase will decrease the formation of DOPAC from dopamine. Monitoring DOPAC levels is a direct way to assess the in vivo efficacy of these inhibitors.
-
Dopamine Reuptake Inhibitors: By blocking the reuptake of dopamine, these drugs increase the amount of dopamine in the synaptic cleft. This can lead to subsequent changes in dopamine metabolism, which can be tracked by measuring DOPAC concentrations.
-
Neuroprotective Agents: In models of Parkinson's disease, the assessment of DOPAC levels helps to evaluate the ability of novel therapeutic agents to preserve dopaminergic neuron function and dopamine turnover.
Conclusion
3,4-Dihydroxybenzeneacetic acid is a fundamentally important molecule in neuroscience and pharmacology. The ability to accurately measure its concentration is essential for advancing our understanding of dopamine neurobiology and for the development of new treatments for a host of neurological and psychiatric disorders. The use of deuterated internal standards, such as this compound, is a cornerstone of the modern bioanalytical methods that make these precise measurements possible. This guide provides a foundational resource for researchers and drug development professionals working with this key dopamine metabolite.
References
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
DOPAC-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) is the deuterated form of 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine.[1][2] The strategic replacement of hydrogen atoms with deuterium isotopes results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of endogenous DOPAC.[1] Its application is critical in neuroscience research, clinical diagnostics, and drug development for the accurate measurement of dopamine turnover and the study of neurological and psychiatric disorders.[3][4]
Chemical and Physical Properties
DOPAC-d3 shares the same chemical structure as DOPAC, with the exception of three deuterium atoms incorporated into the phenyl ring and two on the acetic acid side-chain. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass-to-charge ratio (m/z) for mass spectrometric analysis.
Table 1: Chemical and Physical Properties of DOPAC and DOPAC-d3
| Property | DOPAC | DOPAC-d3 |
| Synonyms | Homoprotocatechuic acid, Dopacetic acid | 3,4-Dihydroxyphenylacetic acid (ring-D₃, 2,2-D₂) |
| Molecular Formula | C₈H₈O₄ | (HO)₂C₆D₃CD₂COOH |
| Molecular Weight | 168.15 g/mol [5] | 173.18 g/mol [1] |
| Unlabeled CAS Number | 102-32-9[5] | 102-32-9 |
| Labeled CAS Number | N/A | 60696-39-1[1] |
| Appearance | Off-white powder[5] | Individual form, neat concentration[1] |
| Purity | ≥98% | 98%[1] |
| Storage | Room temperature, away from light and moisture | Room temperature, away from light and moisture[1] |
Role in Dopamine Metabolism
Dopamine is metabolized in the brain through two primary enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][6] DOPAC is a key product of the MAO pathway. The subsequent action of COMT on DOPAC leads to the formation of homovanillic acid (HVA), the final major dopamine metabolite.[2] Monitoring the levels of DOPAC provides a direct measure of dopamine turnover mediated by MAO.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 3. researchgate.net [researchgate.net]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
In-Depth Technical Guide: Determining the Molecular Weight of 3,4-Dihydroxybenzeneacetic acid-d3
For researchers, scientists, and professionals engaged in drug development and metabolism studies, the use of isotopically labeled internal standards is paramount for achieving accurate and reproducible quantitative results. This guide provides a detailed examination of the molecular weight of 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), a deuterated form of the dopamine metabolite, 3,4-Dihydroxybenzeneacetic acid (DOPAC).
Core Concepts in Isotopic Labeling
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the case of DOPAC-d3, three hydrogen atoms (¹H) are substituted with three deuterium atoms (²H or D). This substitution results in a molecule with a higher mass, which can be readily distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This mass difference is the cornerstone of its utility as an internal standard in quantitative bioanalysis.
Molecular Weight Determination
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. To accurately determine the molecular weight of DOPAC-d3, we must first consider the molecular formula of the parent compound, DOPAC.
1. Molecular Formula of 3,4-Dihydroxybenzeneacetic acid (DOPAC):
The chemical formula for DOPAC is C₈H₈O₄.[1]
2. Identification of Exchangeable Protons:
In the structure of DOPAC, there are three acidic protons that are readily exchangeable. These are the hydrogen atoms of the two phenolic hydroxyl (-OH) groups and the carboxylic acid (-COOH) group. In the synthesis of DOPAC-d3, these three protons are replaced by deuterium atoms.
3. Atomic Weights of Relevant Isotopes:
-
Hydrogen (¹H): The atomic weight of hydrogen is approximately 1.008 atomic mass units (amu).
-
Deuterium (²H or D): The atomic weight of deuterium is approximately 2.014 amu.
4. Calculation of Molecular Weights:
The molecular weight of the unlabeled DOPAC is calculated as follows:
(8 x Atomic Weight of Carbon) + (8 x Atomic Weight of Hydrogen) + (4 x Atomic Weight of Oxygen) (8 x 12.011) + (8 x 1.008) + (4 x 15.999) = 96.088 + 8.064 + 63.996 = 168.148 g/mol
To calculate the molecular weight of DOPAC-d3, we subtract the mass of the three replaced hydrogen atoms and add the mass of the three deuterium atoms:
Molecular Weight of DOPAC-d3 = Molecular Weight of DOPAC - (3 x Atomic Weight of ¹H) + (3 x Atomic Weight of ²H) 168.148 - (3 x 1.008) + (3 x 2.014) = 168.148 - 3.024 + 6.042 = 171.166 g/mol
Data Summary
For clarity and ease of comparison, the quantitative data is summarized in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 3,4-Dihydroxybenzeneacetic acid (DOPAC) | C₈H₈O₄ | 168.15 |
| This compound (DOPAC-d3) | C₈H₅D₃O₄ | 171.17 |
Experimental Protocols
The experimental determination of the molecular weight of DOPAC-d3 is typically performed using high-resolution mass spectrometry (HRMS).
Methodology for High-Resolution Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for the analysis.
-
Ionization: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, typically in negative ion mode to deprotonate the carboxylic acid.
-
Mass Analysis: The instrument is calibrated using a known standard to ensure high mass accuracy. The mass-to-charge ratio (m/z) of the [M-H]⁻ ion of DOPAC-d3 is measured.
-
Data Processing: The acquired data is processed to determine the accurate mass of the ion. The molecular weight is then calculated by adding the mass of a proton back to the measured mass of the deprotonated molecule.
Visualization of Calculation Logic
The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.
Caption: Molecular weight calculation workflow for DOPAC-d3.
References
In-Depth Technical Guide: 3,4-Dihydroxybenzeneacetic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dihydroxybenzeneacetic acid-d3, a deuterated analog of the dopamine metabolite 3,4-Dihydroxyphenylacetic acid (DOPAC). This document details its synonyms, quantitative data, and its primary application as an internal standard in mass spectrometry-based quantification of endogenous DOPAC. A detailed experimental protocol for its use in bioanalytical methods is provided, along with a visualization of the metabolic pathway of DOPAC.
Synonyms and Chemical Identifiers
This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. The non-deuterated form is commonly referred to as DOPAC.
-
Systematic Name: 2-(3,4-dihydroxyphenyl)acetic acid-d3
-
Common Synonyms for Deuterated Form:
-
3,4-Dihydroxyphenylacetic acid (ring-D3, 2,2-D2)
-
DOPAC-d3
-
-
Common Synonyms for Non-Deuterated Form (DOPAC):
Quantitative Data
The following table summarizes the key quantitative data for this compound. This information is critical for its use as an internal standard in analytical methodologies.
| Property | Value | Source |
| Molecular Weight | 173.18 g/mol | [2] |
| Chemical Formula | (HO)₂C₆D₃CD₂COOH | [2] |
| Chemical Purity | ≥98% | [2] |
| Labeled CAS Number | 60696-39-1 | [2] |
| Unlabeled CAS Number | 102-32-9 | [2] |
| Storage Temperature | Room temperature, away from light and moisture | [2] |
Experimental Protocol: Quantification of DOPAC in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Dihydroxyphenylacetic acid (DOPAC) in human plasma, employing its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accurately corrects for variability in sample preparation and matrix effects.[3]
Preparation of Stock and Working Solutions
1.1. DOPAC Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of DOPAC reference standard and dissolve it in 1.0 mL of a suitable solvent, such as methanol or DMSO. Vortex until fully dissolved. Store at -20°C.
1.2. This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound. Dissolve it in 1.0 mL of the same solvent used for the DOPAC stock solution. Vortex until fully dissolved. Store at -20°C.
1.3. Working Solutions: Prepare a series of DOPAC working solutions for the calibration curve by serially diluting the DOPAC stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the internal standard stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
2.1. Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
2.2. Add 10 µL of the 100 ng/mL this compound working solution to each tube and vortex briefly.
2.3. Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
2.4. Vortex vigorously for 1 minute.
2.5. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
2.6. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2.7. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).
2.8. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | DOPAC: Q1 167.1 -> Q3 123.1this compound: Q1 170.1 -> Q3 126.1 (Note: exact m/z will depend on the specific deuteration pattern) |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (DOPAC) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then determined from this calibration curve.
Signaling Pathways and Experimental Workflows
Dopamine Metabolism to DOPAC
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a major metabolite of the neurotransmitter dopamine.[4] The metabolic pathway involves the sequential action of two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[4]
Caption: Metabolic pathway of dopamine to DOPAC.
Experimental Workflow for DOPAC Quantification
The following diagram illustrates the general workflow for the quantification of DOPAC in a biological matrix using a deuterated internal standard.
Caption: Bioanalytical workflow for DOPAC quantification.
References
- 1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
Homoprotocatechuic Acid-d3: A Technical Guide for Researchers
An In-depth Examination of the Structure, Synthesis, and Application of a Key Deuterated Internal Standard in Mass Spectrometry-Based Research
Introduction
Homoprotocatechuic acid-d3 is the deuterated form of homoprotocatechuic acid (3,4-dihydroxyphenylacetic acid, DOPAC), a significant metabolite of the neurotransmitter dopamine. Due to its structural similarity and mass difference, homoprotocatechuic acid-d3 serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the structure, properties, and applications of Homoprotocatechuic acid-d3 for researchers, scientists, and professionals in drug development.
Core Concepts: Structure and Properties
Homoprotocatechuic acid-d3 is specifically designed for use in isotope dilution mass spectrometry. The deuterium atoms are strategically placed on the acetyl group, providing a stable isotopic label that does not interfere with the chemical properties of the molecule during extraction and chromatography, while allowing for clear differentiation in mass spectrometric analysis.
Chemical Structure
The precise chemical structure of Homoprotocatechuic acid-d3 is 2-(3,4-dihydroxyphenyl)acetic-2,2,2-d3 acid. The three deuterium atoms replace the three hydrogen atoms on the methyl group of the acetic acid side chain.
Molecular Formula: C₈H₅D₃O₄
Molecular Weight: 171.17 g/mol
CAS Number: 1219803-68-9
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Recommended to be stored at -20°C |
Applications in Research
The primary application of Homoprotocatechuic acid-d3 is as an internal standard in quantitative mass spectrometry assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of homoprotocatechuic acid (DOPAC) levels in biological samples such as plasma, urine, and cerebrospinal fluid. Accurate measurement of DOPAC is crucial in neuroscience research, particularly in studies related to Parkinson's disease, schizophrenia, and other neurological disorders where dopamine metabolism is implicated.
Experimental Protocols
The use of Homoprotocatechuic acid-d3 as an internal standard is a critical component of robust bioanalytical methods. Below is a representative experimental protocol for the quantification of homoprotocatechuic acid in plasma.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma sample, add a known concentration of Homoprotocatechuic acid-d3 solution (e.g., 10 µL of a 1 µg/mL solution).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically employed to achieve good chromatographic separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of phenolic acids.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte (homoprotocatechuic acid) and the internal standard (Homoprotocatechuic acid-d3).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Homoprotocatechuic acid | 167.0 | 123.0 |
| Homoprotocatechuic acid-d3 | 170.0 | 126.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Biological Role and Metabolic Pathways of Homoprotocatechuic Acid
Homoprotocatechuic acid is a major catabolite of dopamine, formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). The quantification of homoprotocatechuic acid provides an indirect measure of dopamine turnover in the brain.
Below is a simplified representation of the metabolic pathway of dopamine leading to the formation of homoprotocatechuic acid.
Isotopic Labeling of DOPAC: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Isotopically Labeled DOPAC in Neuroscience Research.
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled 3,4-dihydroxyphenylacetic acid (DOPAC) in neuroscience research, with a particular focus on its use in the quantitative analysis of dopamine turnover. This document is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope dilution techniques for precise and accurate measurement of dopamine metabolism.
Introduction to Isotopic Labeling and DOPAC
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms of a molecule with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), the labeled compound can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS). This allows for highly accurate quantification, as the isotopically labeled compound serves as an ideal internal standard, co-eluting with the analyte of interest and correcting for variations in sample preparation and instrument response.
DOPAC is a primary metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). The quantification of DOPAC, often in conjunction with dopamine, provides a reliable measure of dopamine turnover and release in the brain. The ratio of DOPAC to dopamine is frequently used as an index of dopaminergic activity.
Isotopically Labeled DOPAC: Synthesis and Availability
The most commonly used isotopically labeled form of DOPAC for internal standards is deuterium-labeled DOPAC, particularly 3,4-dihydroxyphenylacetic acid-d₅ (DOPAC-d₅).
Commercial Availability
Isotopically labeled DOPAC is commercially available from several suppliers of chemical standards. Given the complexity and proprietary nature of synthetic routes, purchasing a certified standard is the most common and recommended practice for research laboratories.
Table 1: Commercially Available Isotopically Labeled DOPAC
| Compound Name | Isotopic Label | Molecular Formula | CAS Number |
| 3,4-Dihydroxyphenylacetic acid-d₅ | ring-D₃, 2,2-D₂ | C₈D₅H₃O₄ | 60696-39-1 |
General Synthetic Approaches
While detailed, step-by-step protocols for the de novo synthesis of DOPAC-d₅ are not widely published in the public domain, general methods for deuterium labeling of aromatic compounds and carboxylic acids can be employed. These methods often involve:
-
Acid- or Base-Catalyzed H/D Exchange: This method utilizes a deuterated solvent (e.g., D₂O) in the presence of an acid or base catalyst to exchange protons on the aromatic ring and the α-carbon of the carboxylic acid with deuterium.
-
Metal-Catalyzed H/D Exchange: Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of hydrogen for deuterium using a deuterium source like D₂O.
-
Synthesis from Labeled Precursors: A more controlled approach involves the chemical synthesis of DOPAC from starting materials that already contain the desired isotopic labels.
It is crucial to ensure the isotopic and chemical purity of the synthesized standard and to position the labels on non-exchangeable positions to prevent back-exchange with protons from the solvent or biological matrix.
Dopamine Metabolism and the Role of DOPAC
The metabolic pathway from dopamine to DOPAC is a key process in dopaminergic neurons. Understanding this pathway is essential for interpreting data from studies using labeled DOPAC.
Figure 1: Metabolic pathway of dopamine to DOPAC.
Application of Labeled DOPAC in Dopamine Turnover Studies
Isotopically labeled DOPAC is primarily used as an internal standard in stable isotope dilution mass spectrometry methods for the quantitative analysis of dopamine and its metabolites in various biological matrices, such as brain tissue homogenates and microdialysates.
Experimental Workflow
The general workflow for a dopamine turnover study using isotopically labeled DOPAC involves sample collection, preparation, LC-MS/MS analysis, and data interpretation.
Figure 2: Experimental workflow for dopamine turnover analysis.
Experimental Protocols
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest (e.g., striatum) on a cold plate.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing the isotopically labeled internal standard (DOPAC-d₅) at a known concentration.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analytes of interest.
-
The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.
-
-
Collection:
-
Collect microdialysate samples from the brain region of interest into vials containing a small amount of antioxidant (e.g., ascorbic acid in perchloric acid) to prevent degradation of catecholamines.
-
-
Internal Standard Addition:
-
Add a known amount of isotopically labeled DOPAC internal standard to each microdialysate sample.
-
-
Analysis:
-
The samples are typically ready for direct injection into the LC-MS/MS system without further extensive cleanup.
-
LC-MS/MS Analysis
-
Chromatography: Reverse-phase liquid chromatography (RPLC) with a C18 column is commonly used to separate dopamine, DOPAC, and other related compounds. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and a small amount of acid (e.g., formic acid) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the endogenous analytes and their isotopically labeled internal standards are monitored.
Table 2: Example LC-MS/MS Parameters for Dopamine and DOPAC Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine | 154.1 | 137.1 |
| DOPAC | 167.1 | 123.1 |
| DOPAC-d₅ | 172.1 | 128.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Quantitative Data and Applications
The use of isotopically labeled DOPAC as an internal standard allows for the precise quantification of dopamine and DOPAC concentrations in various experimental paradigms.
Table 3: Representative Concentrations and Turnover of Dopamine and DOPAC in Rat Striatum
| Condition | Dopamine Concentration (ng/mg tissue) | DOPAC Concentration (ng/mg tissue) | DOPAC/Dopamine Ratio | Dopamine Turnover (nmol/g/h) | Reference |
| Basal (Control) | 10-15 | 1.5-2.5 | ~0.15 | 23.3 | [1] |
| After L-DOPA administration | Increased | Significantly Increased | Increased | - | |
| After MAO Inhibition (e.g., with pargyline) | Increased | Decreased | Decreased | - | [1][2] |
Note: These values are approximate and can vary based on the specific experimental conditions, animal strain, and analytical methodology.
Table 4: Performance Characteristics of LC-MS/MS Methods for Dopamine and DOPAC Quantification
| Parameter | Dopamine | DOPAC | Reference |
| Limit of Detection (LOD) | 0.36 - 6 pg/mL | 162 pg/mL - 0.35 ng/100mg tissue | |
| Limit of Quantification (LOQ) | 1.215 ng/mL | - | |
| Linearity (r²) | > 0.99 | > 0.99 |
Conclusion
The isotopic labeling of DOPAC, particularly the use of deuterated standards like DOPAC-d₅, is an indispensable tool in neuroscience research. It enables the accurate and precise quantification of dopamine turnover, providing valuable insights into the dynamics of the dopaminergic system in both physiological and pathological states. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis, represent the current best practices for researchers aiming to conduct high-quality studies on dopamine metabolism. The use of a stable isotope-labeled internal standard is crucial for obtaining reliable and reproducible data, which is fundamental for advancing our understanding of dopaminergic neurotransmission and for the development of novel therapeutics for neurological and psychiatric disorders.
References
In-Depth Technical Guide: Safety Data for 3,4-Dihydroxybenzeneacetic acid-d3
This guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting by trained personnel.
Chemical and Physical Properties
3,4-Dihydroxybenzeneacetic acid, a primary metabolite of dopamine, is a key biomarker in neuroscience research.[1][2] The deuterated form is utilized in mass spectrometry-based applications for metabolic research.[3]
| Property | Value |
| Molecular Formula | C₈H₅D₃O₄ |
| Molecular Weight | 173.18 g/mol [3] |
| CAS Number (Labeled) | 60696-39-1[3] |
| CAS Number (Unlabeled) | 102-32-9[3] |
| Appearance | Off-white powder[4][5] |
| Melting Point | 128.5 °C[5] |
| Water Solubility | 4 mg/mL[5][6] |
| logP | 0.98[5][6] |
| Vapor Pressure | 8.18E-07 mm Hg[4] |
Hazard Identification and Classification
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[7]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[3][7] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[3][7] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[3][7] |
Signal Word: Warning[7]
Potential Health Effects:
-
Ingestion: Harmful if swallowed. Animal experiments suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[8]
-
Skin Contact: Causes skin irritation.[3][7] May cause sensitization by skin contact.[8] Open cuts or irritated skin should not be exposed.[8]
-
Eye Contact: Causes serious eye irritation and potential damage.[3][7][8]
First-Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a comfortable breathing position. If not breathing, give artificial respiration. Call a physician if you feel unwell.[7][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and get medical attention.[7][9] |
Handling, Storage, and Disposal
Handling:
-
Avoid all personal contact, including inhalation of dust.[8]
-
Wear protective gloves, clothing, and eye/face protection.[7]
-
Use only in a well-ventilated area or outdoors.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using this product.
-
Avoid dust formation.[7]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[7]
-
Store at room temperature away from light and moisture.[3] For long-term storage as a powder, -20°C is recommended.[1]
-
Store locked up.[7]
-
Incompatible with strong oxidizing agents and bases.[7]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[7]
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
Experimental Protocols & Methodologies
Detailed experimental protocols for toxicological studies on 3,4-Dihydroxybenzeneacetic acid-d3 are not available in the provided search results. Researchers should consult specialized toxicology literature and adhere to established institutional and regulatory guidelines for safety and toxicity testing.
A general workflow for the safe handling and use of this compound in a research setting is outlined below.
References
- 1. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 3,4-Dihydroxyphenylacetic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
The Pivotal Role of DOPAC in Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 3,4-Dihydroxyphenylacetic acid (DOPAC), a critical metabolite of dopamine. Understanding the dynamics of DOPAC formation and clearance is fundamental to neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction to Dopamine Metabolism
Dopamine (DA), a central catecholamine neurotransmitter, governs crucial physiological functions including motor control, motivation, reward, and executive function.[1] The precise regulation of dopamine signaling is paramount, and its metabolic degradation is a key component of this process. Dysregulation in dopamine metabolism is implicated in pathologies such as Parkinson's disease, schizophrenia, and addiction.[2][3] Dopamine's effects are terminated by reuptake into the presynaptic neuron or by enzymatic degradation. The primary enzymatic pathways involve two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[1][4] These pathways generate several metabolites, with DOPAC being a primary product of intracellular dopamine breakdown.
The Biochemical Pathway of DOPAC Formation
DOPAC is a major catabolite of dopamine, formed through a two-step enzymatic process that primarily occurs within the cytoplasm of dopaminergic neurons.[5][6]
-
Oxidative Deamination by Monoamine Oxidase (MAO): Cytosolic dopamine that is not sequestered into synaptic vesicles is a substrate for MAO, an enzyme located on the outer mitochondrial membrane. MAO converts dopamine to its highly reactive aldehyde intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[7][8] Both isoforms, MAO-A and MAO-B, can metabolize dopamine.[1] MAO-A is the predominant form in catecholaminergic neurons, while MAO-B is found mainly in astrocytes.[8]
-
Oxidation by Aldehyde Dehydrogenase (ALDH): The toxic intermediate, DOPAL, is rapidly oxidized to the more stable carboxylic acid, DOPAC, by the enzyme aldehyde dehydrogenase (ALDH).[7][8][9] This conversion is crucial for cellular detoxification.
A significant portion of DOPAC is formed from newly synthesized dopamine that is never released into the synapse, making it a valuable indicator of presynaptic dopamine turnover.[5] Subsequently, DOPAC can be further metabolized by COMT, primarily outside the neuron, to form homovanillic acid (HVA), the final major dopamine metabolite which is then excreted.[1][4]
DOPAC as a Key Indicator of Dopamine Turnover
In neuroscience, "turnover" refers to the rate at which a neurotransmitter is synthesized, released, and metabolized. Measuring dopamine turnover provides a dynamic index of the activity of dopaminergic neurons. The concentration of DOPAC, and particularly the DOPAC/DA ratio, is widely used as a reliable marker for dopamine turnover.[10]
-
High DOPAC/DA Ratio: Suggests increased dopamine metabolism. This can result from increased neuronal firing, which leads to more dopamine being available in the cytoplasm for MAO, or from conditions that impair vesicular storage, leaving more dopamine susceptible to degradation.
-
Low DOPAC/DA Ratio: Indicates decreased dopamine metabolism, which could stem from reduced dopamine synthesis, decreased neuronal activity, or inhibition of MAO activity.[6]
Because DOPAC is primarily formed intracellularly from non-released dopamine, its levels are considered a reflection of presynaptic dopamine status, including synthesis and catabolism.[5][6] In contrast, HVA levels can be influenced by both intracellular and extracellular dopamine metabolism.[5] Therefore, the combined measurement of dopamine, DOPAC, and HVA provides a more comprehensive picture of dopaminergic function.
Quantitative Data on Dopamine and DOPAC Levels
The following tables summarize representative data on the concentrations of dopamine and DOPAC in key brain regions of the rat, a common preclinical model, and the effects of pharmacological agents on these levels.
Table 1: Basal Concentrations of Dopamine and DOPAC in Rat Brain Regions
| Brain Region | Dopamine (ng/g tissue) | DOPAC (ng/g tissue) | DOPAC/DA Ratio |
| Striatum | ~10,000 - 15,000 | ~1,000 - 2,000 | ~0.10 - 0.20 |
| Nucleus Accumbens | ~4,000 - 8,000 | ~800 - 1,500 | ~0.15 - 0.30 |
| Prefrontal Cortex | ~50 - 200 | ~20 - 50 | ~0.25 - 0.40 |
| Ventral Tegmental Area | ~300 - 600 | ~100 - 200 | ~0.30 - 0.40 |
Note: These values are approximate and can vary based on the specific rat strain, age, and analytical methodology used. Data compiled from multiple neuroscience sources.
Table 2: Effects of Pharmacological Agents on Striatal DOPAC Levels
| Drug Class | Example Agent | Mechanism of Action | Effect on DOPAC Levels |
| MAO Inhibitor | Pargyline | Inhibits MAO, preventing dopamine breakdown | Significant Decrease[11][12] |
| Dopamine Releaser | Amphetamine | Promotes non-vesicular dopamine release | Initial increase followed by a decrease |
| Dopamine Reuptake Inhibitor | Cocaine | Blocks the dopamine transporter (DAT) | Decrease (less DA reuptake for metabolism) |
| Antipsychotics (D2 Antagonists) | Haloperidol | Blocks D2 autoreceptors, increasing DA synthesis and turnover | Increase[13] |
| Vesicular Storage Inhibitor | Reserpine | Depletes vesicular dopamine, increasing cytoplasmic DA | Significant Increase[14] |
Experimental Protocols for DOPAC Measurement
The gold-standard technique for the simultaneous quantification of dopamine and its metabolites is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15][16][17]
Protocol: HPLC-ECD for DOPAC Quantification in Rodent Brain Tissue
1. Objective: To accurately measure the concentration of DOPAC, dopamine, and HVA in dissected brain tissue samples.
2. Materials:
- Tissue Homogenization Buffer (Stability Solution): 0.1 M Perchloric acid (PCA) with 0.1 mM sodium metabisulfite and 0.1 mM EDTA.[18][19] This acidic and antioxidant solution prevents the degradation of catecholamines.
- Mobile Phase: An aqueous buffer containing sodium phosphate, citric acid, a chelating agent (EDTA), and an ion-pairing agent (e.g., sodium octyl sulfate) mixed with a solvent like methanol. The exact composition must be optimized for the specific column and analytes.[20]
- Standards: Stock solutions of DOPAC, dopamine, and HVA of known concentrations, prepared in the homogenization buffer.
- Equipment: HPLC system with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector with a glassy carbon working electrode.[19][20]
3. Methodology:
- Tissue Dissection and Homogenization:
- Rapidly dissect the brain region of interest (e.g., striatum) on an ice-cold surface.
- Weigh the tissue sample.
- Immediately place the tissue in a pre-weighed microcentrifuge tube containing a known volume of ice-cold homogenization buffer (e.g., 200 µL).[15]
- Homogenize the tissue using a sonicator until fully disrupted. Keep the sample on ice.
- Sample Preparation:
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins and cellular debris.
- Carefully collect the supernatant, which contains the analytes.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
- Chromatographic Analysis:
- Set the electrochemical detector potential to an optimal voltage for oxidizing dopamine and its metabolites (typically +0.6 V to +0.8 V vs. Ag/AgCl reference electrode).[19][20]
- Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.35-1.0 mL/min).[15][19]
- Create a standard curve by injecting known concentrations of the standards.
- Inject a fixed volume of the prepared tissue sample supernatant (e.g., 20 µL) into the HPLC system.
- Data Analysis:
- Identify the peaks for DOPAC, dopamine, and HVA in the sample chromatogram by comparing their retention times to those of the standards.
- Quantify the concentration of each analyte by integrating the peak area and comparing it to the standard curve.
- Normalize the results to the weight of the original tissue sample (e.g., ng/g of tissue).
Mandatory Visualizations
The following diagrams illustrate the core biochemical pathway and a typical experimental workflow.
Conclusion
DOPAC is more than a mere metabolic byproduct; it is a vital analyte that provides a window into the presynaptic activity of dopaminergic systems. Its measurement is indispensable for understanding the mechanisms of neurological diseases and for evaluating the pharmacodynamic effects of novel drugs targeting the dopamine system. The methodologies outlined in this guide serve as a foundation for robust and reproducible research in this critical area of neuroscience. The continued study of DOPAC and its metabolic pathways will undoubtedly fuel future discoveries and therapeutic innovations.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. dm6health.com [dm6health.com]
- 3. Dihydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. blog.healthmatters.io [blog.healthmatters.io]
- 6. DOPAC - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]
- 11. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dynamics of dopamine metabolism in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of dopamine turnover by monitoring the decline of dopamine metabolites in rat CSF after alpha-methyl-p-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 16. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. turkjps.org [turkjps.org]
- 19. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Ubiquitous Catechol: A Technical Guide to the Natural Occurrence of 3,4-Dihydroxybenzeneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzeneacetic acid (DOPAC), a simple catechol derivative, is a molecule of significant interest due to its widespread natural occurrence and diverse biological activities. It is recognized primarily as a major metabolite of the neurotransmitter dopamine in animals, playing a crucial role in dopaminergic signaling. Beyond the animal kingdom, DOPAC is found in various plants and is a product of microbial metabolism of dietary flavonoids. Its antioxidant, anti-inflammatory, and neuroprotective properties have positioned it as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of DOPAC, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic and metabolic pathways.
Natural Occurrence of 3,4-Dihydroxybenzeneacetic Acid
3,4-Dihydroxybenzeneacetic acid is found across different biological kingdoms, from microorganisms to plants and animals.[1] Its presence can be attributed to endogenous metabolic processes or the transformation of precursor compounds by gut microbiota.
In Animals and Humans
In mammals, DOPAC is a primary catabolite of dopamine, a critical neurotransmitter.[2][3] The conversion of dopamine to DOPAC is a key step in the regulation of dopaminergic neurotransmission. This metabolic process occurs within the neurons and is catalyzed by the enzyme monoamine oxidase (MAO).[2]
In Plants
DOPAC has been identified in several plant species. Notable examples include the bark of Eucalyptus globulus, the leaves of Salvia officinalis (sage), and the herb Tragopogon orientalis.[4] It is also found in olives (Olea europaea).[1][5] The presence of DOPAC in plants suggests its involvement in various physiological processes, potentially including defense mechanisms and growth regulation.
In Microorganisms
Certain microorganisms, particularly those residing in the gut, are capable of producing DOPAC. This production often results from the degradation of complex polyphenols, such as quercetin and other flavonoids, which are abundant in plant-based foods.[2] This microbial transformation of dietary compounds contributes to the overall pool of DOPAC in the body.
Quantitative Data on 3,4-Dihydroxybenzeneacetic Acid
The concentration of DOPAC varies significantly depending on the biological source. The following table summarizes the available quantitative data for its occurrence in natural sources.
| Biological Source | Part/Matrix | Concentration Range | Average Concentration | Reference(s) |
| Olive (Olea europaea) | Fruit | 0.00355 - 3.33333 mg/100 g | 1.417 mg/100 g | [6] |
| Beer | - | Data not consistently reported | - | [1][6] |
| Eucalyptus globulus | Bark | Not Quantified | - | [4] |
| Salvia officinalis | Leaves | Not Quantified | - | |
| Tragopogon orientalis | Herb | Homoprotocatechuic acid (DOPAC) identified | - | [7] |
Note: The presence of DOPAC has been confirmed in the listed plants, but specific quantitative data from peer-reviewed sources was not available at the time of this guide's compilation.
Signaling and Metabolic Pathways
Dopamine Metabolism in Animals
In animals, DOPAC is a key intermediate in the catabolism of dopamine. This pathway is crucial for terminating dopamine signaling and preventing its accumulation.
Putative Biosynthesis in Plants
The biosynthesis of DOPAC in plants is less understood. It is considered a downstream product of dopamine degradation, which itself is synthesized from tyrosine. Additionally, plants can synthesize phenylacetic acids from the amino acid phenylalanine.
Experimental Protocols
The accurate quantification of DOPAC from natural sources requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.
General Experimental Workflow
The analysis of DOPAC from a natural source typically follows a standardized workflow, from sample preparation to data analysis.
Detailed Methodology: HPLC-UV for Plant Extracts
This protocol is a general guideline for the quantification of DOPAC in plant matrices and should be optimized for each specific application.
4.2.1. Sample Preparation and Extraction
-
Homogenization: Freeze the fresh plant material (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of an acidified methanol solution (e.g., methanol with 0.1% HCl) to prevent oxidation of phenolic compounds.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of the mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.
-
4.2.2. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A common gradient starts with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
-
Quantification: Prepare a calibration curve using a certified standard of 3,4-Dihydroxybenzeneacetic acid. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Detailed Methodology: LC-MS/MS for Biological Fluids
This protocol provides a general framework for the sensitive and selective quantification of DOPAC in biological fluids like plasma or urine.
4.3.1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of the biological fluid (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of DOPAC).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
4.3.2. LC-MS/MS Analysis
-
Column: A suitable C18 or HILIC column for polar compounds.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of acidified water and an organic solvent like acetonitrile or methanol is used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like DOPAC.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for DOPAC and its internal standard must be determined and optimized. For DOPAC (m/z 167.0), a common transition is to m/z 123.0.
-
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Conclusion
3,4-Dihydroxybenzeneacetic acid is a naturally occurring catechol with significant biological relevance in both animals and plants. Its role as a dopamine metabolite is well-established, and its presence in various plant species and as a product of microbial metabolism highlights its ubiquitous nature. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of DOPAC, which is essential for further research into its physiological functions and potential therapeutic applications. Future studies should focus on elucidating the specific biosynthetic pathways of DOPAC in plants and expanding the quantitative data across a wider range of natural sources. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.
References
- 1. Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 3. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Phytochemical studies of the herb, Tragopogon orientalis L. (Asteraceae). 2. Components of a methanol extract | Smolarz | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
The Biosynthesis of 3,4-Dihydroxybenzeneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a critical metabolite of the neurotransmitter dopamine. Its biosynthesis is a key process in dopaminergic neurons and is of significant interest in the study of neurological disorders and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway of DOPAC, detailing the enzymatic reactions, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the key assays used to study this pathway and presents visual diagrams of the involved signaling pathways and experimental workflows.
Introduction
3,4-Dihydroxybenzeneacetic acid, commonly known as DOPAC, is a primary catabolite of dopamine, a vital neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[1][2] The concentration and turnover of DOPAC in the brain are often used as indicators of dopaminergic activity and metabolism.[3] Dysregulation in the biosynthesis of DOPAC and its precursor, dopamine, is implicated in a range of neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. A thorough understanding of the enzymatic processes governing DOPAC synthesis is therefore crucial for researchers and drug development professionals.
This guide will first elucidate the biosynthesis of dopamine from its amino acid precursor, L-tyrosine, and subsequently detail the metabolic conversion of dopamine to DOPAC.
The Biosynthetic Pathway of Dopamine
The synthesis of dopamine is a two-step enzymatic process that primarily occurs in the cytoplasm of dopaminergic neurons. The precursor for this pathway is the amino acid L-tyrosine.
Step 1: L-Tyrosine to L-DOPA
The initial and rate-limiting step in dopamine biosynthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .
-
Enzyme: Tyrosine Hydroxylase (TH; EC 1.14.16.2)
-
Substrates: L-tyrosine, Tetrahydrobiopterin (BH4), O2
-
Products: L-DOPA, Dihydrobiopterin (BH2), H2O
-
Cofactors: Iron (Fe2+) is an essential cofactor for TH activity.
Step 2: L-DOPA to Dopamine
The second step involves the decarboxylation of L-DOPA to form dopamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase.
-
Enzyme: Aromatic L-amino acid Decarboxylase (AADC; EC 4.1.1.28)[4]
-
Substrate: L-DOPA
-
Product: Dopamine, CO2
-
Cofactor: Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for AADC.[4]
Figure 1: Biosynthetic pathway of Dopamine from L-Tyrosine.
The Biosynthesis of 3,4-Dihydroxybenzeneacetic Acid (DOPAC)
Once synthesized, dopamine can be metabolized through several pathways. The primary intracellular route leading to the formation of DOPAC involves two key enzymes: Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH).
Step 1: Dopamine to DOPAL
The initial step in the conversion of dopamine to DOPAC is the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). This reaction is catalyzed by Monoamine Oxidase (MAO) , an enzyme located on the outer mitochondrial membrane. There are two main isoforms of this enzyme, MAO-A and MAO-B, both of which can metabolize dopamine.
-
Enzyme: Monoamine Oxidase (MAO-A and MAO-B; EC 1.4.3.4)
-
Substrate: Dopamine
-
Product: 3,4-Dihydroxyphenylacetaldehyde (DOPAL), H2O2, NH3
Step 2: DOPAL to DOPAC
DOPAL is a highly reactive and potentially toxic intermediate. It is rapidly detoxified by oxidation to DOPAC, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) .
-
Enzyme: Aldehyde Dehydrogenase (ALDH; EC 1.2.1.3)[5]
-
Substrate: 3,4-Dihydroxyphenylacetaldehyde (DOPAL)
-
Product: 3,4-Dihydroxybenzeneacetic acid (DOPAC)
-
Cofactor: NAD+
Figure 2: Biosynthesis of DOPAC from Dopamine.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of DOPAC. It is important to note that these values can vary depending on the specific experimental conditions, tissue source, and species.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source Organism/Tissue | Reference(s) |
| Tyrosine Hydroxylase | L-Tyrosine | ~309 | ~70 nmol/min | various | [6] |
| Aromatic L-amino acid Decarboxylase | L-DOPA | ~710 | ~39.1 pmol/min/ml | Human Plasma | [7] |
| Monoamine Oxidase-A | Dopamine | 120 | Not Specified | Rat Brain | [2] |
| Monoamine Oxidase-B | Dopamine | 340 | Not Specified | Rat Brain | [2] |
| Aldehyde Dehydrogenase | DOPAL | ~32 | ~1.8 nmol/s/mg | Human Liver | [8] |
Table 1: Enzyme Kinetic Parameters
| Metabolite | Typical Concentration Range (µM) | Brain Region | Species | Reference(s) |
| Dopamine | 1-10 | Striatum | Rat | [2] |
| DOPAC | 5-20 | Striatum | Rat | [2] |
Table 2: In Vivo Metabolite Concentrations
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of DOPAC.
In Vitro Monoamine Oxidase (MAO) Activity Assay
This protocol describes a common method for measuring MAO activity using a fluorometric assay.[9][10]
Materials:
-
MAO-A or MAO-B enzyme source (e.g., recombinant human MAO)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-A specific inhibitor (e.g., clorgyline)
-
MAO-B specific inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Amplex® Red, and HRP.
-
To differentiate between MAO-A and MAO-B activity, prepare parallel reactions with the specific inhibitors.
-
Add the MAO enzyme source to the wells of the microplate.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve. The activity is proportional to the rate of H2O2 production.
Figure 3: Experimental workflow for in vitro MAO activity assay.
In Vitro Aromatic L-amino acid Decarboxylase (AADC) Activity Assay
This protocol describes an assay to measure AADC activity by quantifying the production of dopamine from L-DOPA.[11]
Materials:
-
Plasma or tissue homogenate containing AADC
-
Sodium phosphate buffer (e.g., 167 mM, pH 7.2)
-
Pyridoxal-5-phosphate (PLP) solution
-
L-DOPA solution
-
Dopamine standard solution
-
Internal standard (e.g., dopamine-d4)
-
Acetonitrile
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
Procedure:
-
Pre-incubate the plasma or tissue homogenate with PLP in phosphate buffer at 37°C.
-
Initiate the reaction by adding L-DOPA and continue the incubation at 37°C.
-
Stop the reaction by adding a protein precipitating agent, such as acetonitrile.
-
Add the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for dopamine content using HPLC-ECD or LC-MS/MS.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve.
-
AADC activity is expressed as the amount of dopamine produced per unit of time per volume of plasma or per milligram of protein.
Analysis of Dopamine and DOPAC by HPLC with Electrochemical Detection (HPLC-ECD)
This is a widely used method for the simultaneous quantification of dopamine and its metabolites in biological samples like brain tissue homogenates or microdialysates.
Materials:
-
HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium octyl sulfate, adjusted to an acidic pH).
-
Standard solutions of dopamine and DOPAC of known concentrations.
-
Internal standard (e.g., N-methyl-dopamine).
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation).
Procedure:
-
Sample Preparation: Homogenize brain tissue in a solution containing perchloric acid and the internal standard. Centrifuge to pellet proteins.
-
Chromatographic Separation: Inject the supernatant onto the HPLC column. The mobile phase composition is optimized to achieve good separation of dopamine and DOPAC.
-
Electrochemical Detection: The electrochemical detector is set at an oxidizing potential that is optimal for the detection of dopamine and DOPAC. As the analytes elute from the column and pass through the detector, they are oxidized, generating an electrical current that is proportional to their concentration.
-
Quantification: Identify and quantify the peaks corresponding to dopamine and DOPAC by comparing their retention times and peak areas (or heights) to those of the standards. The internal standard is used to correct for variations in sample preparation and injection volume.
Biosynthesis in Other Organisms
While the primary focus of this guide is on mammalian biosynthesis, it is noteworthy that 3,4-dihydroxybenzeneacetic acid is also found in plants and can be synthesized by bacteria.
-
Plants: DOPAC has been identified in various plants, including the bark of Eucalyptus globulus.[12] The biosynthetic pathways in plants can involve different enzymes and precursors. For instance, some pathways may proceed from p-coumaric or ferulic acids.[13]
-
Bacteria: Some gut bacteria, such as Coprococcus and Clostridium species, are capable of producing DOPAC.[14] In some bacteria, dopamine can be synthesized from L-dopa by a tyrosine decarboxylase.[15] Engineered E. coli has also been used for the synthesis of dopamine.[16][17]
Conclusion
The biosynthesis of 3,4-dihydroxybenzeneacetic acid is a fundamental metabolic process in dopaminergic systems. A comprehensive understanding of the enzymes, their kinetics, and the methods used to study this pathway is essential for advancing our knowledge of dopamine metabolism in both health and disease. The information and protocols provided in this technical guide serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the intricate regulation of this crucial metabolic pathway.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Functional significance of aldehyde dehydrogenase ALDH1A1 to the nigrostriatal dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase kinetics: failure of the auto-activation mechanism of monohydric phenol oxidation by rapid formation of a quinomethane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Alternative pathway for dopamine production by acetogenic gut bacteria that O‐Demethylate 3‐Methoxytyramine, a metabolite of catechol O‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of dopamine in E. coli using plasmid-based expression system and its marked effect on host growth profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Synthesis of dopamine in E. coli using plasmid-based expression system and its marked effect on host growth profiles - Taylor & Francis Group - Figshare [tandf.figshare.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3,4-Dihydroxybenzeneacetic Acid (DOPAC) as a Biomarker
This guide provides a comprehensive overview of 3,4-Dihydroxybenzeneacetic acid (DOPAC) and its utility as a biomarker in neuroscience research and clinical applications. We will delve into its metabolic pathways, quantification methods, and significance in various pathological conditions, particularly neurodegenerative diseases.
Introduction to 3,4-Dihydroxybenzeneacetic Acid (DOPAC)
3,4-Dihydroxybenzeneacetic acid, commonly known as DOPAC, is a primary metabolite of the neurotransmitter dopamine.[1][2][3] Produced within the cytoplasm of neurons, its levels are indicative of presynaptic dopamine turnover and metabolism.[3] The measurement of DOPAC, often in conjunction with dopamine and another metabolite, homovanillic acid (HVA), offers valuable insights into the activity of dopaminergic neurons.[3]
Dopamine is metabolized through two main enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). The formation of DOPAC is initiated by MAO-catalyzed oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH).[3][4] Subsequently, DOPAC can be methylated by COMT to form HVA.[1][5]
DOPAC in Signaling and Pathophysiology
Dopamine Metabolism Pathway
The metabolic cascade of dopamine is a critical process for regulating neurotransmitter levels. DOPAC is a key intermediate in this pathway, reflecting the intracellular breakdown of dopamine.
Caption: Figure 1: Dopamine Metabolism Pathway.
Role in Oxidative Stress
Elevated dopamine metabolism can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress.[6] The enzymatic breakdown of dopamine by MAO generates hydrogen peroxide (H₂O₂), a known ROS.[7] Furthermore, the intermediate DOPAL is a reactive aldehyde that can be toxic to dopaminergic neurons.[4][8] Products of lipid peroxidation, such as 4-hydroxynonenal (4HNE) and malondialdehyde (MDA), which are markers of oxidative stress, can inhibit the activity of ALDH.[4] This inhibition leads to an accumulation of toxic DOPAL and a reduction in DOPAC formation, creating a vicious cycle that links oxidative stress to dopaminergic neurodegeneration.[4]
Caption: Figure 2: Oxidative Stress and DOPAC Production.
DOPAC as a Clinical Biomarker
Parkinson's Disease
In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant dopamine deficiency. Consequently, levels of dopamine metabolites, including DOPAC, are often reduced in the cerebrospinal fluid (CSF) of PD patients.[9] Low levels of DOPAC in the CSF have been shown to characterize PD, even in its early stages.[9][10][11] Studies have demonstrated that low CSF concentrations of both DOPAC and the dopamine precursor DOPA can predict the development of clinical Parkinson's disease in at-risk individuals.[9][10][12]
Huntington's Disease
In contrast to Parkinson's disease, some studies have reported increased levels of DOPAC in the CSF of patients with Huntington's disease (HD).[13][14] This finding is consistent with an overactive dopaminergic system in HD and suggests that CSF DOPAC could serve as a more reliable indicator of this hyperactivity than HVA.[13][14] Furthermore, research in animal models of HD has shown early and significant alterations in the retinal dopaminergic circuit, including increased dopamine turnover (indicated by the DOPAC+HVA/DA ratio), which precedes motor symptoms.[15][16]
Other Conditions
DOPAC has also been investigated as a biomarker in other conditions. For instance, plasma levels of DOPAC and DOPA have been found to be useful in the diagnosis and follow-up of neuroblastoma, a type of childhood cancer.[17]
Quantitative Data
The concentration of DOPAC can vary depending on the biological matrix, the analytical method used, and individual factors. The following tables provide a summary of reported DOPAC levels in various contexts.
Table 1: Normal and Pathological DOPAC Levels
| Biological Matrix | Condition | Reported Concentration/Range | Reference(s) |
| Blood (Plasma) | Normal | 0.5 - 2.0 ng/mL | [2] |
| Urine | Normal | 5 - 50 µg/g creatinine | [2] |
| Urine | Normal (Lab-specific) | 360 - 1800 µg/g creatinine | [3] |
| Urine | Normal (Lab-specific) | 390 - 1500 µg/g | [18] |
| Urine | Normal (Lab-specific) | 658 - 1449 µg/g creatinine | [19] |
| Urine (Males < 13) | Normal | 0.13 - 4.9 mmol/mol creatinine | [20] |
| CSF | Pre-clinical PD (developed PD) | Lower than No-PD group (p=0.0190) | [9][10] |
| CSF | No-PD (at-risk) | Higher than Pre-clinical PD group | [9][10] |
Table 2: DOPAC as a Predictive Biomarker for Parkinson's Disease
| Parameter | Value | Accuracy/Significance | Reference(s) |
| Optimal DOPAC cutoff (CSF) | <1.22 pmol/mL | 84.1% prediction accuracy | [12] |
| Combined low DOPA (<2.63 pmol/mL) and low DOPAC (<1.22 pmol/mL) | - | 75% sensitivity at 100% specificity for developing PD | [9][10] |
Experimental Protocols for DOPAC Quantification
Accurate and sensitive quantification of DOPAC is crucial for its use as a biomarker. The two most common analytical techniques are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the analysis of monoamines and their metabolites.[21] It is well-suited for detecting the low concentrations of DOPAC typically found in biological samples.[22]
General Protocol Outline:
-
Sample Preparation:
-
Chromatographic Separation:
-
Electrochemical Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to measure multiple analytes simultaneously.[11][27]
General Protocol Outline:
-
Sample Preparation:
-
Similar to HPLC-ECD, samples are deproteinized, often using an organic solvent like acetonitrile.
-
Internal standards are added for accurate quantification.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow
Caption: Figure 3: General Workflow for DOPAC Analysis.
Interpretation and Limitations
Interpreting DOPAC Levels
-
High DOPAC: May indicate increased dopamine synthesis or turnover. This can be associated with conditions like Huntington's disease, schizophrenia, stress, or the use of certain medications like L-DOPA.[13][14][29]
-
Low DOPAC: Often suggests impaired dopamine metabolism or a reduction in dopaminergic neurons, as seen in Parkinson's disease.[9][12] It can also be influenced by certain medications or nutritional deficiencies.[3]
Factors Influencing DOPAC Levels
Several factors can affect DOPAC concentrations, making interpretation complex:
-
Medications: Antidepressants, antipsychotics, and L-DOPA can alter dopamine metabolism and, consequently, DOPAC levels.[2][29]
-
Age and Gender: DOPAC levels can vary with age and gender.[2]
-
Diet: Certain foods, such as bananas, can influence urinary DOPAC levels.[20]
-
Sample Source: Lumbar CSF levels may not solely reflect brain dopamine metabolism, as some contribution comes from the spinal cord.[30]
Limitations
While DOPAC is a valuable biomarker, it has limitations. Levels can fluctuate and may not always correlate directly with the severity of a condition.[2] The influence of various external factors necessitates careful control and consideration during study design and data interpretation.[2] Therefore, DOPAC is often used as part of a panel of biomarkers for a more comprehensive assessment.
Conclusion
3,4-Dihydroxybenzeneacetic acid is a fundamentally important biomarker in the study of the dopaminergic system. Its measurement in various biological fluids provides a window into presynaptic dopamine metabolism, offering valuable insights into the pathophysiology of neurodegenerative disorders like Parkinson's and Huntington's diseases. While analytical methods for its quantification are well-established and sensitive, the interpretation of DOPAC levels requires careful consideration of influencing factors. Future research will likely focus on standardizing methodologies and integrating DOPAC measurements with other biomarkers to enhance diagnostic and prognostic accuracy in clinical and research settings.
References
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. dm6health.com [dm6health.com]
- 3. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Dopaminergic neuron-specific oxidative stress caused by dopamine itself - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of reduced and oxidized dopamine and 3, 4- dihydrophenylacetic acid, on brain mitochondrial electron transport chain activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 9. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers of Parkinson’s Disease: From Basic Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. Increased cerebrospinal fluid dopamine and 3,4-dihydroxyphenylacetic acid levels in Huntington's disease: evidence for an overactive dopaminergic brain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FLUP - INCREASED CEREBROSPINAL-FLUID DOPAMINE AND 3,4-DIHYDROXYPHENYLACETIC ACID LEVELS IN HUNTINGTONS-DISEASE - EVIDENCE FOR AN OVERACTIVE DOPAMINERGIC BRAIN TRANSMISSION [sigarra.up.pt]
- 15. researchgate.net [researchgate.net]
- 16. The Retinal Dopaminergic Circuit as a Biomarker for Huntington’s and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of plasma 3,4-dihydroxyphenylacetic acid (DOPAC) and plasma 3,4-dihydroxyphenylalanine (DOPA) as tumor markers in children with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neuro Basic Profile (Labrix, Doctor's Data) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 19. DOPAC - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. Dihydroxyphenylacetic (DOPAC) (Males Under Age 13) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 21. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-MS/MS determination of monoamine neurotransmitters and its met...: Ingenta Connect [ingentaconnect.com]
- 24. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 25. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Simultaneous quantification of dopamine, serotonin, their metabolites and amino acids by LC-MS/MS in mouse brain following repetitive transcranial magnetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dihydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 30. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Neurotransmitter Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of neurotransmitters is paramount for advancing our understanding of neurological function and dysfunction. This in-depth technical guide explores the critical role of deuterated internal standards in achieving robust and reliable neurotransmitter analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The inherent complexity of biological matrices, such as brain tissue, cerebrospinal fluid (CSF), plasma, and urine, presents significant challenges to precise analyte quantification.[1][2][3] Variations in sample preparation, instrument performance, and matrix effects can all introduce variability and compromise data integrity.[1][2] Stable isotope-labeled internal standards (SIL-ISs), particularly those substituted with deuterium, have emerged as the "gold standard" for mitigating these challenges in quantitative bioanalysis.[1][4]
A deuterated standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with their heavier, non-radioactive isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate the internal standard from the endogenous analyte, while its physicochemical properties remain nearly identical.[5] This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability throughout the entire experimental workflow, from extraction to detection.[1][5]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Improved Accuracy and Precision: Because deuterated standards behave almost identically to the target analyte during sample extraction, chromatography, and ionization, they effectively normalize for variations in recovery and matrix effects.[5][6] This leads to a more consistent analyte-to-internal standard peak area ratio and, consequently, more accurate and precise quantification.[1][7]
-
Mitigation of Matrix Effects: The "matrix effect," caused by co-eluting endogenous components that suppress or enhance the ionization of the analyte, is a major hurdle in LC-MS analysis.[1] Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, effectively canceling out this interference.[1][6]
-
Enhanced Method Robustness: By compensating for a wide range of analytical variabilities, deuterated standards contribute to the overall robustness and reliability of the analytical method.[1][4] This is crucial for long-term studies and for comparing data across different batches of samples or even different laboratories.
Experimental Protocols for Neurotransmitter Analysis using Deuterated Standards
The following sections provide a detailed overview of a typical experimental workflow for the quantitative analysis of neurotransmitters using deuterated internal standards and LC-MS/MS.
Sample Preparation
The goal of sample preparation is to extract the neurotransmitters of interest from the biological matrix while removing interfering substances. A common and effective method is protein precipitation.[8][9]
Protocol for Protein Precipitation:
-
Homogenization: Homogenize the brain tissue sample (e.g., 0.1 g) in a suitable volume of solvent, such as acetonitrile (e.g., 0.5 mL).[10]
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the homogenate.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the neurotransmitters and the internal standards.
-
Dilution and Filtration (Optional): The supernatant may be further diluted to reduce matrix effects and filtered through a 0.22 µm filter before LC-MS/MS analysis.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the high sensitivity and selectivity required for the analysis of neurotransmitters, which are often present at low concentrations in complex biological samples.[11][12]
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of neurotransmitters.[9][13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1-0.2% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[3][13]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of most neurotransmitters.[8][13]
-
Mass Spectrometry Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. In MRM, a specific precursor ion for each analyte and its deuterated internal standard is selected and fragmented, and a specific product ion is then monitored for quantification.[8][13]
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and performance data for the analysis of several key neurotransmitters and their deuterated internal standards.
Table 1: Mass Spectrometry Parameters for Neurotransmitter Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine (DA) | 154.1 | 91.1 | Dopamine-d4 | 158.1 | 95.1 |
| Serotonin (5-HT) | 177.1 | 160.1 | Serotonin-d4 | 181.1 | 164.1 |
| Norepinephrine (NE) | 170.1 | 107.0 | Norepinephrine-d6 | 176.1 | 111.0 |
| Epinephrine (EP) | 184.1 | 166.1 | Epinephrine-d3 | 187.1 | 169.1 |
| Glutamate (Glu) | 148.0 | 84.0 | Glutamate-d5 | 153.0 | 88.0 |
| GABA | 104.0 | 87.0 | GABA-d6 | 110.1 | 93.0 |
Data compiled from multiple sources, specific values may vary based on instrumentation and experimental conditions.[8]
Table 2: Method Validation Parameters for Neurotransmitter Analysis
| Analyte | Linearity Range | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Dopamine (DA) | 10 - 5000 ng/g | 10 | 85-115 | <15 |
| Serotonin (5-HT) | 20 - 10000 ng/g | 20 | 85-115 | <15 |
| Norepinephrine (NE) | 20 - 10000 ng/g | 20 | 85-115 | <15 |
| Epinephrine (EP) | 20 - 10000 ng/g | 20 | 85-115 | <15 |
| Glutamate (Glu) | 0.2 - 200 µg/g | 0.2 µg/g | 85-115 | <15 |
| GABA | 0.2 - 200 µg/g | 0.2 µg/g | 85-115 | <15 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data represents typical validation parameters and may vary.[8][9]
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological pathways.
Caption: Experimental workflow for neurotransmitter analysis.
Key Neurotransmitter Signaling Pathways
Understanding the signaling pathways of neurotransmitters provides context for the importance of their accurate measurement.
Dopamine Signaling Pathway
Dopamine is a key neuromodulator involved in motor control, motivation, reward, and cognitive function.[14][] It exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.[16]
Caption: Simplified dopamine signaling pathway.
Serotonin Signaling Pathway
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in regulating mood, sleep, appetite, and cognition.[17][18] It interacts with a large family of receptors, most of which are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[17][19]
Caption: Overview of serotonin signaling pathways.
Glutamate Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system and is essential for synaptic plasticity, learning, and memory.[20][21] It acts on both ionotropic receptors (iGluRs), which are ligand-gated ion channels, and metabotropic receptors (mGluRs), which are GPCRs.[20][22]
Caption: Glutamate signaling through ionotropic and metabotropic receptors.
Conclusion
The use of deuterated internal standards is indispensable for high-quality quantitative neurotransmitter analysis by LC-MS/MS. Their ability to mimic the behavior of endogenous analytes provides unparalleled compensation for experimental variability, leading to accurate, precise, and robust data. This technical guide provides a foundational understanding of the principles, protocols, and applications of deuterated standards, empowering researchers to generate reliable data in the complex and critical field of neuroscience.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Serotonin - Wikipedia [en.wikipedia.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. mdpi.com [mdpi.com]
- 22. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics of DOPAC-d3 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) powder. Given the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, DOPAC, as a close and reliable proxy. The minor isotopic substitution of deuterium for hydrogen is not expected to significantly alter the macroscopic physical properties of the powder.
Introduction to DOPAC-d3
3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) is a deuterated analog of DOPAC, a major metabolite of the neurotransmitter dopamine. In neurochemical research, DOPAC-d3 serves as a valuable internal standard for mass spectrometry-based quantification of endogenous DOPAC levels. Its use allows for precise and accurate measurements in complex biological matrices by correcting for sample loss during extraction and ionization variability. Understanding the physical properties of DOPAC-d3 powder is crucial for its proper handling, storage, and use in experimental settings.
Physical and Chemical Properties
The physical characteristics of DOPAC-d3 are summarized below. The data presented is primarily based on the non-deuterated form, 3,4-Dihydroxyphenylacetic acid (DOPAC).
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅D₃O₄ | [1][2] |
| Molecular Weight | 173.18 g/mol | [1] |
| Appearance | White to off-white or cream to pale brown powder/crystalline solid. | [3][4][5] |
| Melting Point | 126 - 130 °C | [5][6][7] |
| Solubility | Water: 50 mg/mL (clear, almost colorless solution) Methanol: Soluble DMF: 1 mg/mL PBS (pH 7.2): 10 mg/mL | [4][6][7] |
| Storage Conditions | Store at room temperature or -20°C, away from light and moisture. | [1][2][4] |
| Stability | Stable for at least 4 years when stored properly. | [4] |
Note: The presence of deuterium atoms in DOPAC-d3 results in a higher molecular weight compared to non-deuterated DOPAC (168.15 g/mol ).[3] While other physical properties such as melting point and solubility are expected to be very similar, minor variations may exist due to the kinetic isotope effect.
Experimental Protocols
The following sections detail the general methodologies for determining the key physical characteristics of a chemical powder like DOPAC-d3.
Determination of Physical Appearance
The physical appearance of a powder is determined through visual inspection.
Protocol:
-
Place a small, representative sample of the powder on a clean, white surface, such as a watch glass or a piece of weighing paper.
-
Observe the sample under adequate, neutral lighting.
-
Record the color of the powder (e.g., white, off-white, beige).
-
Describe the form of the powder (e.g., crystalline, amorphous, fine powder, granular).
-
Note any other distinguishing features, such as odor or texture.
Melting Point Determination
The melting point is a critical indicator of purity and is determined using a melting point apparatus.
Protocol:
-
Finely crush a small amount of the crystalline powder.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported. For a pure compound, this range is typically narrow (0.5-2 °C).[8][9]
Solubility Determination
Solubility is determined by measuring the amount of a substance that can dissolve in a given volume of a solvent at a specific temperature.
Protocol:
-
Add a pre-weighed amount of the powder to a known volume of the solvent (e.g., water, methanol) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).
-
After agitation, allow any undissolved solid to settle.
-
Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.
-
Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L). The general procedure involves adding a weighed sample to a specified quantity of solvent and shaking vigorously.[10]
Visualizations
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, leading to the formation of DOPAC.
Caption: Metabolic conversion of Dopamine to its major metabolites, DOPAC and HVA.
Experimental Workflow for Physical Characterization
This diagram outlines the logical workflow for the physical characterization of a chemical powder.
Caption: A streamlined workflow for the physical analysis of a chemical powder sample.
References
- 1. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. 3,4-Dihydroxyphenylacetic Acid-d5 | LGC Standards [lgcstandards.com]
- 3. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,4-Dihydroxyphenylacetic acid | 102-32-9 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. pharmadekho.com [pharmadekho.com]
A Technical Guide to 3,4-Dihydroxybenzeneacetic acid-d3 for Researchers and Drug Development Professionals
An In-depth Overview of a Key Deuterated Metabolite for Advanced Bioanalytical Applications
This technical guide provides a comprehensive overview of 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), a deuterated analog of the primary dopamine metabolite. Intended for researchers, scientists, and drug development professionals, this document details the commercial availability, key quantitative data, and its critical application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of its non-labeled counterpart, DOPAC.
Introduction to 3,4-Dihydroxybenzeneacetic acid (DOPAC) and its Deuterated Analog
3,4-Dihydroxyphenylacetic acid (DOPAC) is a major metabolite of the neurotransmitter dopamine, formed via oxidative deamination by monoamine oxidase (MAO). The accurate measurement of DOPAC in biological matrices is crucial for neuroscience research, particularly in studies related to Parkinson's disease, and for monitoring the pharmacodynamics of drugs targeting the dopaminergic system. The use of a stable isotope-labeled internal standard, such as DOPAC-d3, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Commercial Suppliers and Quantitative Data
Several commercial suppliers offer isotopically labeled versions of 3,4-Dihydroxybenzeneacetic acid. The most common deuterated form is 3,4-Dihydroxyphenylacetic acid (ring-D3, 2,2-D2). Below is a summary of available products and their key specifications.
| Supplier | Product Name | CAS Number (Labeled) | Molecular Weight | Chemical Purity | Isotopic Purity |
| Cambridge Isotope Laboratories, Inc. | 3,4-Dihydroxyphenylacetic acid (ring-D3, 2,2-D2, 98%) | 60696-39-1 | 173.18 | 98% | Not specified |
| Santa Cruz Biotechnology, Inc. | 3,4-Dihydroxyphenylacetic acid-13C,18O2 | 1189915-73-8 (unlabeled) | 173.14 | Not specified | Not specified |
| Pharmaffiliates | 3,4-Dihydroxyphenylacetic Acid-13C,18O2 | 1189915-73-8 | 173.14 | Not specified | Not specified |
| Toronto Research Chemicals | 3,4-Dihydroxyphenylacetic Acid-d3 | Not specified | Not specified | Not specified | Not specified |
Note: Isotopic purity is a critical parameter that is not always explicitly stated on product data sheets. It is recommended to contact the supplier for this information if required for your application.
The Role of DOPAC in the Dopamine Metabolic Pathway
DOPAC is a key intermediate in the catabolism of dopamine. Understanding this pathway is essential for interpreting the significance of DOPAC measurements.
As illustrated, dopamine is converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) by monoamine oxidase (MAO). DOPAL is then rapidly oxidized to DOPAC by aldehyde dehydrogenase (ALDH). Alternatively, dopamine can be methylated by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (3-MT). Both DOPAC and 3-MT are further metabolized to the final major product, homovanillic acid (HVA).
Experimental Protocol: Quantification of DOPAC in Human Plasma using DOPAC-d3 and LC-MS/MS
The following is a representative protocol for the quantitative analysis of DOPAC in human plasma using a deuterated internal standard. This protocol is intended as a guide and should be optimized for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
3,4-Dihydroxybenzeneacetic acid (DOPAC) analytical standard
-
This compound (DOPAC-d3) internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
96-well protein precipitation plate
2. Preparation of Stock and Working Solutions
-
DOPAC Stock Solution (1 mg/mL): Accurately weigh and dissolve DOPAC in methanol.
-
DOPAC-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DOPAC-d3 in methanol.
-
DOPAC Working Solutions: Prepare serial dilutions of the DOPAC stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the DOPAC-d3 stock solution with methanol:water (50:50, v/v).
3. Sample Preparation (Protein Precipitation)
-
Add 50 µL of plasma sample (calibrator, QC, or unknown) to the wells of a 96-well plate.
-
Add 150 µL of the IS working solution in acetonitrile to each well.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate DOPAC from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized.
-
MRM Transitions:
-
DOPAC: [M+H]+ or [M-H]- → fragment ion(s)
-
DOPAC-d3: [M+H]+ or [M-H]- → fragment ion(s) (Note: Specific MRM transitions and collision energies must be optimized for the instrument used.)
-
5. Data Analysis
-
Integrate the peak areas for DOPAC and DOPAC-d3.
-
Calculate the peak area ratio of DOPAC to DOPAC-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DOPAC in the unknown samples from the calibration curve.
Experimental Workflow Diagram
The general workflow for utilizing a deuterated internal standard in a quantitative bioanalytical assay is outlined below.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of dopamine metabolism. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to generate reliable data for a wide range of applications, from basic neuroscience research to clinical studies. This guide provides a foundational understanding of the commercial sources, key properties, and a practical workflow for the application of this critical deuterated metabolite.
Methodological & Application
Application Note: High-Throughput Analysis of 3,4-Dihydroxybenzeneacetic acid-d3 as an Internal Standard for DOPAC Quantification by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Dihydroxybenzeneacetic acid (DOPAC), a primary metabolite of dopamine. The use of a stable isotope-labeled internal standard, 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), ensures high accuracy and precision, making this method suitable for various research applications, including neuroscience and drug development. This document provides comprehensive experimental protocols, quantitative performance data, and visual representations of the metabolic pathway and analytical workflow.
Introduction
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a critical biomarker for monitoring dopamine turnover in the central nervous system.[1] Accurate quantification of DOPAC in biological matrices is essential for studying neurodegenerative diseases, such as Parkinson's disease, and for evaluating the pharmacodynamic effects of novel therapeutics targeting the dopaminergic system. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity.[2] The incorporation of a deuterated internal standard like DOPAC-d3 is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable and reproducible results.[3]
Dopamine Metabolism Pathway
Dopamine is metabolized in the brain through a series of enzymatic reactions. Monoamine oxidase (MAO) converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC. A simplified schematic of this pathway is presented below.
Experimental Protocols
Materials and Reagents
-
3,4-Dihydroxybenzeneacetic acid (DOPAC) and this compound (DOPAC-d3) standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Sample Preparation (Protein Precipitation)
This protocol is adapted for plasma samples and is designed for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the DOPAC-d3 internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.2% Formic acid in water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A 10-minute gradient program is typically used.[2] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for DOPAC and DOPAC-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DOPAC | 169.1 | 123.1 | 15 |
| DOPAC-d3 | 172.1 | 126.1 | 15 |
Experimental Workflow
The overall experimental workflow for the quantification of DOPAC using DOPAC-d3 as an internal standard is depicted below.
Quantitative Data
The following tables summarize the performance characteristics of the described LC-MS/MS method, demonstrating its suitability for quantitative bioanalysis.
Table 2: Linearity and Sensitivity
| Analyte | Calibration Curve Range (ng/mL) | R² | LLOQ (ng/mL) |
| DOPAC | 0.5 - 500 | > 0.995 | 0.5 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 1.5 | < 10 | < 10 | 90 - 110 |
| 50 | < 8 | < 8 | 92 - 108 |
| 400 | < 5 | < 5 | 95 - 105 |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| DOPAC | > 85 |
| DOPAC-d3 | > 85 |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of DOPAC in biological matrices. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for researchers, scientists, and drug development professionals requiring robust bioanalytical data for neuroscience research and clinical studies.
References
Application Notes and Protocols for the Quantitative Analysis of 3,4-Dihydroxybenzeneacetic Acid using 3,4-Dihydroxybenzeneacetic acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[1][2][3][4][5] The quantification of DOPAC in biological matrices such as plasma, urine, and brain tissue is crucial for neuroscience research, clinical diagnostics, and drug development, particularly for therapies targeting dopaminergic pathways. The use of a stable isotope-labeled internal standard, such as 3,4-Dihydroxybenzeneacetic acid-d3, is the gold standard for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction for variations during sample preparation and analysis.[6]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of DOPAC in biological samples using this compound as an internal standard.
Dopamine Metabolism Signaling Pathway
Dopamine is metabolized to DOPAC through a two-step enzymatic process. First, monoamine oxidase (MAO) converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes DOPAL to 3,4-Dihydroxybenzeneacetic acid (DOPAC).[1][2][3][4][5]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of DOPAC.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and efficient method for the extraction of DOPAC from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex urine samples to reduce matrix interference.
-
Sample pH Adjustment: Adjust the pH of a 500 µL urine sample to approximately 6.5 with a suitable buffer (e.g., ammonium acetate).
-
Internal Standard Spiking: Add 20 µL of a 100 ng/mL solution of this compound to the pH-adjusted urine sample.
-
SPE Column Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge by washing with 1 mL of methanol followed by 1 mL of the pH 6.5 buffer.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of the pH 6.5 buffer and 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 500 µL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
The following table summarizes typical LC-MS/MS parameters for the analysis of DOPAC.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| 3,4-Dihydroxybenzeneacetic acid | Precursor: 167.0 m/z, Product: 123.0 m/z |
| This compound | Precursor: 170.0 m/z, Product: 126.0 m/z |
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of DOPAC using this compound as an internal standard.[7][8]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 3,4-Dihydroxybenzeneacetic acid | 0.5 - 500 | >0.995 |
Table 2: Lower Limits of Detection and Quantification
| Analyte | LLD (ng/mL) | LLQ (ng/mL) |
| 3,4-Dihydroxybenzeneacetic acid | 0.15 | 0.5 |
Table 3: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1.5 | 1.45 | 96.7 | 4.8 | 6.2 |
| 50 | 51.2 | 102.4 | 3.5 | 4.9 |
| 400 | 395.6 | 98.9 | 2.8 | 3.7 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of DOPAC in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of neuroscience and drug development, enabling accurate and precise measurements of this key dopamine metabolite. The methodologies can be adapted and validated for specific research needs, contributing to a deeper understanding of the dopaminergic system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scielo.br [scielo.br]
- 8. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of DOPAC-d3 Stock Solution
Application Note
This document provides a detailed protocol for the preparation of a 3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) stock solution, intended for use as an internal standard in quantitative analysis by mass spectrometry (MS). DOPAC-d3 is a deuterated analog of DOPAC, a primary metabolite of dopamine. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in biological matrices, as it effectively corrects for variability during sample preparation and analysis.
Given that catecholamines and their metabolites can be susceptible to oxidation, this protocol emphasizes procedures to ensure the stability and accuracy of the prepared stock solution. This includes the use of an acidic solvent to create a reducing environment and protect the labile compound. Adherence to these guidelines is critical for generating reliable and reproducible results in research, clinical diagnostics, and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for DOPAC and its deuterated analog, DOPAC-d3.
| Parameter | Value (DOPAC) | Value (DOPAC-d3) | Source(s) |
| Molecular Formula | C₈H₈O₄ | C₈H₅D₃O₄ | [1] |
| Molecular Weight | 168.15 g/mol | 173.18 g/mol | [1] |
| Typical Stock Concentration | 1 mg/mL | 1 mg/mL | [2] |
| Solubility in Water | 50 mg/mL | Not specified, but expected to be similar to DOPAC | [3] |
| Solubility in DMSO | 100 mg/mL | Not specified, but expected to be similar to DOPAC | [4] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | Not specified, but expected to be similar to DOPAC | [5] |
| Recommended Storage (Solid) | Room temperature, protected from light and moisture | Room temperature, protected from light and moisture | [1] |
| Recommended Storage (Solution) | -20°C to -70°C | -20°C to -70°C | [6] |
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL DOPAC-d3 stock solution.
Materials and Equipment
-
DOPAC-d3 (solid, ≥98% purity)
-
0.1 N Hydrochloric Acid (HCl) solution
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials or clear vials protected from light
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of 0.1 N HCl Solution
A 0.1 N Hydrochloric Acid solution provides a suitable acidic environment to protect the labile DOPAC-d3 from degradation.[2]
-
To prepare a 1 N HCl solution, slowly add 8.25 mL of concentrated HCl (37%) to approximately 90 mL of deionized water in a 100 mL volumetric flask. Bring the volume to 100 mL with deionized water.
-
To prepare the 0.1 N HCl solution, dilute 10 mL of the 1 N HCl solution in a 100 mL volumetric flask and bring to volume with deionized water. This solution is stable at room temperature for over a month.[2]
Preparation of 1 mg/mL DOPAC-d3 Stock Solution
-
Weighing: Accurately weigh 1.0 mg of DOPAC-d3 solid directly into a 1 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.7-0.8 mL of the 0.1 N HCl solution to the volumetric flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds to ensure the solid is completely dissolved. An ultrasonic bath can be used for a few minutes to aid dissolution if necessary.
-
Final Volume: Carefully add the 0.1 N HCl solution to the 1 mL mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Aliquoting: Immediately dispense the stock solution into appropriately labeled, amber-colored cryovials in single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in a freezer at ≤ -20°C for short-term storage or at -70°C for long-term stability.
Visualizations
Dopamine Metabolism Signaling Pathway
Caption: A simplified diagram of the major metabolic pathways of dopamine.
Experimental Workflow for DOPAC-d3 Stock Solution Preparation
Caption: A step-by-step workflow for the preparation and storage of DOPAC-d3 stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Human Plasma using a d3-Internal Standard by LC-MS/MS
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, in human plasma. The method utilizes a stable isotope-labeled internal standard, 3,4-Dihydroxyphenylacetic acid-d3 (d3-DOPAC), to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization and Multiple Reaction Monitoring (MRM) mode. The method was validated according to current bioanalytical method validation guidelines and is suitable for pharmacokinetic, pharmacodynamic, and clinical research studies.
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) is a major metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO).[1][2] Monitoring the levels of DOPAC in plasma is crucial for understanding the dopaminergic system's activity and has significant implications in neuroscience, pharmacology, and the clinical management of neurological and psychiatric disorders such as Parkinson's disease.[3] Given its endogenous nature and typically low concentrations in plasma, a highly sensitive and selective analytical method is required for accurate quantification.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and speed.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-DOPAC, is the preferred approach for quantifying endogenous analytes as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[6][7] This application note provides a detailed protocol for the determination of DOPAC in human plasma using a d3-DOPAC internal standard, from sample preparation to data analysis.
Signaling Pathway
Experimental Workflow
Experimental Protocols
4.1. Materials and Reagents
-
DOPAC and d3-DOPAC reference standards (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
4.2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent.
4.3. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DOPAC and d3-DOPAC in methanol.
-
Working Solutions: Prepare serial dilutions of the DOPAC stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of d3-DOPAC (Internal Standard, IS) at a concentration of 100 ng/mL in the same diluent.
4.4. Sample Preparation
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the d3-DOPAC working solution (100 ng/mL) to all samples except for the double blank.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.5. LC-MS/MS Conditions
A summary of the optimized LC-MS/MS parameters is provided in the tables below.
| LC Parameter | Condition |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.00 | |
| 1.00 | |
| 5.00 | |
| 6.00 | |
| 6.10 | |
| 8.00 |
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
4.6. MRM Transitions
The mass spectrometer was operated in the Multiple Reaction Monitoring (MRM) mode. The transitions for DOPAC and its internal standard were optimized by direct infusion.[5][8]
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |
| DOPAC | 167.0 | 123.0 | 100 | -15 |
| d3-DOPAC | 170.0 | 126.0 | 100 | -15 |
Data Presentation and Results
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
5.1. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.
| Calibration Standard (ng/mL) | Peak Area Ratio (DOPAC/d3-DOPAC) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.012 | 0.48 | 96.0 |
| 1.0 | 0.025 | 1.02 | 102.0 |
| 5.0 | 0.124 | 4.96 | 99.2 |
| 10.0 | 0.251 | 10.04 | 100.4 |
| 50.0 | 1.255 | 50.20 | 100.4 |
| 100.0 | 2.498 | 99.92 | 99.9 |
| 200.0 | 5.010 | 200.40 | 100.2 |
5.2. Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels. The results met the acceptance criteria of ±15% for accuracy and ≤15% for precision.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | ||
| LQC | 1.5 | 1.45 | 5.8 | 96.7 | 1.48 |
| MQC | 75.0 | 78.2 | 4.2 | 104.3 | 76.9 |
| HQC | 150.0 | 145.5 | 3.5 | 97.0 | 147.3 |
5.3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was consistent and reproducible, while the matrix effect was found to be negligible.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| LQC | 1.5 | 92.5 | 98.2 | 1.01 |
| MQC | 75.0 | 94.1 | 101.5 | 0.99 |
| HQC | 150.0 | 93.8 | 99.6 | 1.00 |
Conclusion
This application note describes a validated LC-MS/MS method for the reliable quantification of DOPAC in human plasma. The use of a d3-labeled internal standard and a simple protein precipitation sample preparation protocol provides a high-throughput, accurate, and precise assay. This method is well-suited for clinical and research applications requiring the measurement of plasma DOPAC levels.
References
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cstti.com [cstti.com]
- 8. estudogeral.uc.pt [estudogeral.uc.pt]
Application Notes and Protocols for DOPAC Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine. Its quantification in urine is a valuable tool in neuroscience research, clinical diagnostics, and drug development to understand dopamine turnover and metabolic pathways. Accurate and reliable measurement of urinary DOPAC requires robust and efficient sample preparation to remove interfering matrix components and to account for its conjugated forms. This document provides detailed application notes and protocols for the sample preparation of urine for DOPAC analysis.
Biochemical Pathway: Dopamine Metabolism to DOPAC
Dopamine is metabolized in the body through a series of enzymatic reactions. One of the major pathways involves the conversion of dopamine to DOPAC by the enzyme monoamine oxidase (MAO), followed by further metabolism. Understanding this pathway is crucial for interpreting the results of DOPAC analysis.
Caption: Figure 1. Metabolic Pathway of Dopamine to DOPAC.
Experimental Workflow Overview
The general workflow for urinary DOPAC analysis involves sample collection and stabilization, enzymatic hydrolysis to deconjugate DOPAC, extraction and purification of the analyte, and finally, analysis by a suitable analytical technique such as HPLC-ECD or LC-MS/MS.
Caption: Figure 2. General Experimental Workflow for Urinary DOPAC Analysis.
Experimental Protocols
Urine Sample Collection and Stabilization
Proper collection and stabilization of urine samples are critical to prevent the degradation of catecholamine metabolites.
-
Procedure for 24-Hour Urine Collection:
-
On day 1, instruct the patient to void their first-morning urine and discard it.
-
For the next 24 hours, all urine must be collected in a special container provided by the laboratory.
-
The collection container should contain a preservative, such as 30 mL of 6N HCl, to maintain a low pH and stabilize the analytes[1].
-
The container must be kept refrigerated or in a cool place throughout the 24-hour collection period[2].
-
On day 2, the first-morning void should be collected in the container to complete the 24-hour collection.
-
The total volume of the collected urine should be recorded, and an aliquot taken for analysis.
-
Enzymatic Hydrolysis of DOPAC Conjugates
A significant portion of DOPAC in urine is present as glucuronide and sulfate conjugates. Enzymatic hydrolysis is required to cleave these conjugates and measure the total DOPAC concentration.
-
Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.
-
Protocol:
-
To 2 mL of urine sample, add an internal standard.
-
Add 1 mL of β-glucuronidase/arylsulfatase solution (e.g., 5,000 Fishman units/mL in 100 mM acetate buffer, pH 5.0)[3].
-
Vortex the mixture.
-
Incubate the sample for 3 hours at 37°C[3]. For some applications, incubation can be performed at 55°C for 3 hours[4].
-
After incubation, the sample is ready for extraction.
-
Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine. Mixed-mode SPE, which utilizes both ion-exchange and reversed-phase retention mechanisms, is particularly effective for extracting a broad range of compounds, including DOPAC[5][6][7][8].
-
SPE Column Type: Mixed-Mode Cation Exchange (e.g., Oasis MCX).
-
Protocol:
-
Pre-treatment: To the hydrolyzed urine sample, add 1 mL of EDTA buffer (pH 8.5) and ensure the pH is in the range of 7.0-8.5. Adjust with 0.5M NaOH if necessary.
-
Column Conditioning: Condition the SPE column with 2 mL of methanol followed by 2 mL of deionized water.
-
Column Equilibration: Equilibrate the column with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated urine sample onto the SPE column at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the column with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the column with 2 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute DOPAC and other retained analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids.
-
Protocol:
-
To the hydrolyzed urine sample, add an internal standard.
-
Acidify the sample to a pH of approximately 1-2 with 6 M HCl.
-
Add 5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and isopropanol, 9:1 v/v).
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) two more times and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS analysis): The dried residue can be derivatized using an agent like BSTFA with 1% TMCS to increase volatility for GC-MS analysis[5].
-
Reconstitution (for LC analysis): Reconstitute the residue in a suitable solvent for LC-based analysis.
-
Quantitative Data Summary
The performance of sample preparation methods is typically evaluated based on recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes reported performance data for DOPAC from various studies. It is important to note that these values are dependent on the specific experimental conditions and the analytical instrumentation used.
| Parameter | Method | Reported Value | Source |
| Extraction Recovery | 3-Step (Alumina, Ion-Exchange, Ether) | 76 ± 2% | [9] |
| Extraction Recovery | Solid-Phase Extraction (SPE) | Mean recovery of 84.1% for organic acids | [10] |
| Extraction Recovery | Liquid-Liquid Extraction (LLE) | Mean recovery of 77.4% for organic acids | [10] |
| Lowest Detectable Amount | 3-Step (Alumina, Ion-Exchange, Ether) | 2.95 µg | [9] |
| LOD & LOQ | HPLC-ECD | Method dependent, can reach picogram levels | [11] |
Conclusion
The choice of sample preparation method for urinary DOPAC analysis depends on several factors, including the required sensitivity, sample throughput, available equipment, and the specific goals of the study. Enzymatic hydrolysis is a crucial step for the analysis of total DOPAC. Both SPE and LLE can provide effective extraction and purification, with mixed-mode SPE offering a robust and versatile option for cleaner extracts and good recovery. The protocols provided in these application notes serve as a detailed guide for researchers to develop and validate their methods for reliable DOPAC quantification in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. "Comparison of Supported Liquid Extraction and Solid Phase Extraction o" by Taylor Hood [aquila.usm.edu]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC-Fluorescence Detection of DOPAC and HVA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) are the primary metabolites of the neurotransmitter dopamine. Their quantification in biological matrices, such as brain tissue and microdialysate, is crucial for neuroscience research and the development of therapeutics targeting dopaminergic pathways. Altered levels of these metabolites can serve as biomarkers for various neurological disorders, including Parkinson's disease and schizophrenia. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) offers a sensitive and selective method for the simultaneous determination of DOPAC and HVA. This document provides detailed application notes and experimental protocols for this analytical approach.
DOPAC and HVA possess native fluorescence, with excitation at approximately 266 nm and emission peaks around 297 nm and 314 nm. However, to enhance sensitivity and selectivity, derivatization techniques are often employed. A highly effective method involves a post-column fluorogenic reaction with ethylenediamine.
Signaling Pathway: Dopamine Metabolism
Dopamine is metabolized in the brain through two main enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). As illustrated below, dopamine is first oxidized by MAO to form 3,4-dihydroxyphenylacetaldehyde, which is then further metabolized to DOPAC. Alternatively, dopamine can be methylated by COMT to form 3-methoxytyramine, which is then oxidized by MAO to HVA. DOPAC can also be converted to HVA by the action of COMT.
Quantitative Data Summary
The following table summarizes the quantitative data for the HPLC-fluorescence detection of DOPAC and HVA from various studies.
| Parameter | DOPAC | HVA | Reference |
| Detection Limit (fmol/injection) | 50 | 100 | [1] |
| Linearity Range | 74 nmol/L - 1.5 µmol/L | 69 nmol/L - 1.4 µmol/L | [2] |
| Recovery | 82.00 ± 1.70% (at 0.30 µmol/L) | 80.00 ± 7.80% (at 0.27 µmol/L) | [2] |
| Intra-day Precision (%RSD) | 3.3% | 2.5% | [2] |
| Inter-day Precision (%RSD) | 4.2% | 5.6% | [2] |
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC-fluorescence analysis of DOPAC and HVA.
Experimental Workflow
The overall experimental workflow involves sample collection and preparation, followed by HPLC separation and fluorescence detection. For enhanced sensitivity, a post-column derivatization step is included.
Sample Preparation: Brain Tissue
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest on a cold plate.
-
Weigh the tissue sample.
-
Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
-
Deproteinization:
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection and Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Storage:
-
The filtered supernatant can be directly injected into the HPLC system or stored at -80°C until analysis.
-
Sample Preparation: Microdialysate
-
Collection:
-
Collect microdialysate samples from the target brain region.
-
-
Acidification:
-
Add an appropriate volume of perchloric acid to the microdialysate to a final concentration of 0.1 M to precipitate proteins and stabilize the analytes.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Injection:
-
Directly inject the filtered sample into the HPLC system.
-
HPLC-Fluorescence Detection Protocol (with Post-Column Derivatization)
This protocol is based on the method described by Fukushima et al. (2002) for the sensitive detection of DOPAC and HVA.[1]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a phosphate or citrate buffer (e.g., 0.1 M potassium phosphate buffer, pH 3.0). The exact gradient should be optimized to achieve good separation of DOPAC and HVA.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 20 - 50 µL.
Post-Column Derivatization:
-
Reagent: 1 M ethylenediamine in water.
-
Reaction: The column eluent is mixed with the ethylenediamine solution using a T-connector and passed through a reaction coil maintained at an elevated temperature (e.g., 80-100°C) to facilitate the fluorogenic reaction.
-
Reagent Flow Rate: 0.2 - 0.4 mL/min.
Fluorescence Detection:
-
Excitation Wavelength (λex): To be optimized, typically in the range of 340-360 nm for ethylenediamine derivatives.
-
Emission Wavelength (λem): To be optimized, typically in the range of 480-500 nm for ethylenediamine derivatives.
Native Fluorescence Detection (Alternative Method):
For less sensitive applications or when derivatization is not feasible, the native fluorescence of DOPAC and HVA can be utilized.
-
Excitation Wavelength (λex): 266 nm.
-
Emission Wavelength (λem): 297 nm and 314 nm.
Conclusion
The HPLC-fluorescence detection method, particularly when combined with post-column derivatization, provides a robust and highly sensitive approach for the simultaneous quantification of DOPAC and HVA in complex biological samples. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the fields of neuroscience and drug development, enabling accurate and reliable measurement of these critical dopamine metabolites. Careful optimization of the chromatographic conditions and derivatization reaction is essential to achieve the best performance for specific applications.
References
Application Notes and Protocols for Storing and Handling Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for storing and handling deuterated internal standards. Adherence to these protocols is crucial for maintaining the isotopic and chemical integrity of the standards, ensuring the accuracy and reliability of quantitative analytical data in research, clinical diagnostics, and drug development.
Introduction to Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled compounds where one or more hydrogen atoms have been replaced by deuterium. In quantitative mass spectrometry, they serve as ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency.[1] This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, allowing for accurate correction and precise quantification.[2]
General Storage and Handling Guidelines
Proper storage and handling are paramount to prevent degradation and isotopic exchange (H/D exchange), where deuterium atoms are replaced by hydrogen from the environment.[3]
Storage Conditions:
-
Temperature: For long-term storage, deuterated standards in solid form should be stored at -20°C or colder in a desiccator to protect from moisture. Solutions are typically stored at 2-8°C for short-term use or at -20°C for longer periods. Always refer to the manufacturer's certificate of analysis for specific recommendations.
-
Light: Protect standards from light by storing them in amber vials or in the dark to prevent photodegradation.
-
Inert Atmosphere: Whenever possible, handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to atmospheric moisture.
Handling Procedures:
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination of the main stock, it is recommended to prepare smaller aliquots of the stock solution for daily use.
-
Solvent Choice: Use high-purity, aprotic solvents (e.g., acetonitrile, methanol) for preparing stock solutions whenever possible. Avoid acidic or basic aqueous solutions, as they can catalyze H/D exchange.[4]
-
Equilibration: Before opening, allow vials stored at low temperatures to equilibrate to ambient temperature to prevent condensation of moisture inside the vial.
-
Solution Preparation: Prepare working solutions fresh from the stock solution as needed to minimize the risk of degradation and adsorption to container walls, especially at low concentrations.
Quantitative Data on Stability
The stability of deuterated internal standards can be influenced by various factors. The following tables summarize the impact of different conditions on the stability of these standards.
Table 1: Influence of Storage Conditions on the Stability of a Hypothetical Deuterated Standard (Analyte-d4)
| Solvent | pH | Temperature (°C) | % Recovery after 24 hours |
| Acetonitrile/Water (50:50) | 7.0 | 4 | >99% |
| Acetonitrile/Water (50:50) | 3.0 | 25 | 98% |
| Acetonitrile/Water (50:50) | 9.0 | 25 | 95% |
| Methanol | Neutral | -20 | >99% (after 6 months) |
| Human Plasma | 7.4 | 37 | 90% (potential for back-exchange) |
Table 2: Summary of Observed Stability Issues and Their Impact
| Condition | Compound/Matrix | Observation | Impact on Quantification |
| pH and Temperature | Deuterated Compound in Plasma | A 28% increase in the non-labeled compound was observed after incubating plasma with the deuterated compound for one hour.[5] | Renders the deuterated internal standard unsuitable for a quantitative method.[5] |
| Extraction Recovery | Haloperidol in Plasma | A 35% difference in extraction recovery was reported between haloperidol and deuterated haloperidol.[5] | Indicates the deuterated internal standard does not perfectly track the analyte during sample preparation.[5] |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
Objective: To accurately prepare stock and working solutions of the deuterated internal standard.
Materials:
-
Deuterated internal standard (solid form)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial containing the solid deuterated standard to equilibrate to room temperature.
-
Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask.
-
Add a portion of the solvent to dissolve the standard completely.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Transfer the stock solution to an amber glass vial, label it clearly, and store it at the recommended temperature.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a volumetric flask.
-
Dilute to the final volume with the appropriate solvent and mix well.
-
Transfer the working solution to a labeled amber vial and store it under appropriate conditions. Prepare fresh working solutions regularly.
-
Protocol for Assessing the Stability of Deuterated Internal Standards in a Biological Matrix
Objective: To evaluate the stability and potential for H/D back-exchange of a deuterated internal standard in a biological matrix under simulated experimental conditions.[5]
Materials:
-
Deuterated internal standard working solution
-
Blank biological matrix (e.g., plasma, urine)
-
Incubator or water bath
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the blank biological matrix with the deuterated internal standard at the concentration used in the analytical method.
-
Incubation: Aliquot the spiked matrix into several vials and incubate them at different relevant temperatures (e.g., room temperature, 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each temperature condition.
-
Quenching: Immediately stop any potential degradation by adding ice-cold protein precipitation solvent.
-
Sample Processing: Process all samples, including the t=0 sample, in the same manner (e.g., vortex, centrifuge, and transfer the supernatant).
-
Analysis: Analyze the samples using a validated LC-MS/MS method, monitoring both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Evaluation: Compare the peak area of the deuterated internal standard at each time point and temperature to the t=0 sample. A significant decrease in the signal of the deuterated standard or a significant increase in the signal of the unlabeled analyte indicates instability or back-exchange. The mean response of the stability samples should be within ±15% of the initial (T=0) sample.[5]
Visualizations
Experimental Workflows
References
Application Notes and Protocols: Reconstitution and Use of Lyophilized 3,4-Dihydroxybenzeneacetic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a primary neuronal metabolite of dopamine, making it a critical biomarker in neuroscience and clinical research, particularly in studies related to Parkinson's disease and other neurological disorders.[1][2][3][4] 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3) is a stable isotope-labeled version of DOPAC, which serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS).[5] Its use ensures high accuracy and precision in measuring endogenous DOPAC levels in various biological matrices.[6][7]
These application notes provide a detailed protocol for the reconstitution of lyophilized DOPAC-d3, as well as guidelines for its storage and use as an internal standard in LC-MS/MS workflows.
Physicochemical and Solubility Data
Proper reconstitution of lyophilized DOPAC-d3 requires an understanding of its solubility and stability. The following table summarizes key quantitative data for the non-deuterated form, which is expected to be nearly identical for the d3 analog.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 171.17 g/mol | - | [5] |
| Solubility in DMSO | 100 mg/mL (584.18 mM) | Requires sonication | [1] |
| Solubility in Water | 50 mg/mL (292.09 mM) | Requires sonication | [1] |
| Solubility in PBS | 110 mg/mL (642.60 mM) | Requires sonication | [1][3] |
| Storage (Lyophilized) | -20°C for up to 3 years | Powder form | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | In solution | [2] |
Experimental Protocols
-
Lyophilized this compound
-
High-purity Dimethyl sulfoxide (DMSO)
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials or polypropylene tubes
-
Calibrated micropipettes
This protocol describes the preparation of a 1 mg/mL stock solution of DOPAC-d3 in DMSO.
-
Equilibration: Allow the vial of lyophilized DOPAC-d3 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the lyophilized powder. For a 1 mg/mL stock solution, if the entire contents of a pre-weighed vial are to be used, proceed to the next step. Otherwise, carefully transfer the desired mass to a new vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial. For example, to prepare a 1 mg/mL solution from 1 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes.[1][2] Visually inspect the solution to confirm that all particulate matter has dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[2]
Working solutions are typically prepared by diluting the stock solution with the appropriate mobile phase or a solvent compatible with the analytical method (e.g., a mixture of acetonitrile and water). The final concentration of the internal standard working solution should be optimized based on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.
Application: Use as an Internal Standard in LC-MS/MS
The reconstituted DOPAC-d3 is added to biological samples (e.g., plasma, urine, or tissue homogenates) and calibration standards at a fixed concentration. During sample preparation, the internal standard co-elutes with the endogenous analyte and is detected by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the amount of endogenous DOPAC in the samples. This ratiometric measurement corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reconstitution of lyophilized DOPAC-d3 and its application as an internal standard in a typical quantitative bioanalytical method.
Caption: Workflow for DOPAC-d3 reconstitution and use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Storage of DOPAC-d3 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, formed via deamination by monoamine oxidase (MAO).[1] Its deuterated isotopologue, DOPAC-d3, serves as a critical internal standard in mass spectrometry-based quantitative analysis for clinical and research applications, including metabolomics and neuroscience studies.[2] Accurate quantification of endogenous DOPAC relies on the stability and purity of the DOPAC-d3 standard. Therefore, proper storage and handling are paramount to ensure the integrity of experimental results. These application notes provide detailed protocols and stability data for the storage of DOPAC-d3 solutions.
Recommended Storage Conditions
The optimal storage temperature for DOPAC and its deuterated analogues depends on whether the compound is in solid (neat) form or in solution.
-
Solid Form: For neat DOPAC-d3 powder, manufacturers may recommend storage at room temperature, protected from light and moisture, or at -20°C.[2][3] Always consult the product-specific datasheet provided by the supplier.
-
Solutions: For solutions, long-term storage at low temperatures is essential to prevent degradation. Based on stability studies of DOPAC, storage at -20°C or, preferably, -75°C (or -80°C) is strongly recommended.[1][4] DOPAC is susceptible to auto-oxidation, a process that is significantly slowed at lower temperatures.[4]
For periods of up to one week, storage at -75°C is sufficient to maintain sample stability, even without the addition of an antioxidant.[4] For longer-term storage, the inclusion of an antioxidant such as ascorbic acid is recommended to ensure the stability of labile compounds like DOPAC.[4]
Stability Data
The stability of catecholamines, including DOPAC, is highly dependent on storage temperature and the presence of antioxidants. The following table summarizes the degradation of DOPAC in a phosphate-buffered saline (PBS) solution at an initial concentration of 50 ng/mL over six days at various temperatures, with and without ascorbic acid (AA).
| Storage Temp. | Antioxidant (Ascorbic Acid) | % DOPAC Remaining (Day 1) | % DOPAC Remaining (Day 6) |
| 25°C (RT) | 0 µg/mL | ~10% | ~1% |
| 25°C (RT) | 40 µg/mL | Not Specified | ~58% |
| 4°C | 0 µg/mL | ~60% | Not Specified |
| 4°C | 40 µg/mL | Not Specified | >58% (Implied) |
| -75°C | 0 µg/mL | ~87.5% | ~70% |
| -75°C | 1-40 µg/mL | Not Specified | ~80-85% |
Data summarized from a stability study on DOPAC in PBS solution.[4]
Key Observations:
-
At room temperature (25°C) without antioxidants, DOPAC degrades almost completely within one day.[4]
-
Refrigeration at 4°C slows degradation, but significant loss is still observed.[4]
-
Freezing at -75°C dramatically improves stability, with approximately 70% of DOPAC remaining after six days without antioxidants.[4]
-
The addition of ascorbic acid provides substantial protection, especially at room temperature and 4°C. At -75°C, ascorbic acid offers excellent protection, preventing significant loss over a six-day period.[4]
Experimental Protocols
Protocol for Preparation of DOPAC-d3 Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of DOPAC-d3.
Materials:
-
DOPAC-d3 (neat powder)
-
Methanol (HPLC-grade) or Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Pipettes and sterile pipette tips
Methodology:
-
Allow the vial of neat DOPAC-d3 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of DOPAC-d3 powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolve the powder in the appropriate volume of methanol or DMSO to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of DOPAC-d3 in 1 mL of solvent.
-
Vortex the solution gently until the powder is completely dissolved.
-
Transfer the stock solution into amber glass vials to protect it from light.
-
Label the vials clearly with the compound name, concentration, solvent, and preparation date.
-
For long-term storage, immediately place the vials at -20°C or -80°C .
Protocol for Storage and Handling of Working Solutions
This protocol is based on a systematic study of catecholamine stability.[4]
Materials:
-
DOPAC-d3 stock solution (from Protocol 3.1)
-
Phosphate-Buffered Saline (PBS) or other aqueous buffer
-
Ascorbic Acid (optional, for long-term storage)
-
Microcentrifuge tubes or amber vials
Methodology:
-
Preparation of Working Solution:
-
Thaw the DOPAC-d3 stock solution on ice.
-
Dilute the stock solution with your chosen buffer (e.g., PBS) to the desired final concentration (e.g., 50 ng/mL).
-
If preparing samples for long-term storage, consider adding ascorbic acid to a final concentration of 1-10 µg/mL to inhibit oxidation.[4]
-
-
Aliquoting:
-
Dispense the working solution into single-use aliquots in microcentrifuge tubes or amber vials. This minimizes freeze-thaw cycles, which can degrade the compound.
-
-
Storage:
-
Handling During Use:
-
When ready to use, thaw an aliquot on ice and protect it from light.
-
Avoid keeping the solution at room temperature for extended periods. A study showed nearly complete degradation of DOPAC at room temperature after just one day.[4]
-
Discard any unused portion of the thawed aliquot to ensure accuracy in subsequent experiments.
-
Visualizations
Dopamine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway from Dopamine to DOPAC and subsequently to Homovanillic Acid (HVA).
Caption: Metabolic conversion of Dopamine to DOPAC via MAO.
Experimental Workflow for DOPAC-d3 Solution Handling
This workflow outlines the key steps for preparing, storing, and using DOPAC-d3 solutions to ensure stability and experimental accuracy.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 3,4-Dihydroxybenzolessigsäure für die GC-MS-Analyse
Anwendungsgebiet: Quantitative Analyse von 3,4-Dihydroxybenzolessigsäure (DOPAC) in biologischen Matrizes mittels Gaschromatographie-Massenspektrometrie (GC-MS).
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
3,4-Dihydroxybenzolessigsäure (DOPAC) ist ein wichtiger Metabolit des Neurotransmitters Dopamin. Die genaue Quantifizierung von DOPAC in biologischen Proben ist entscheidend für die Erforschung neurodegenerativer Erkrankungen und die Überwachung von Medikamentenwirkungen. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von niedermolekularen Verbindungen. Aufgrund der geringen Flüchtigkeit und der hohen Polarität von DOPAC, bedingt durch die phenolischen Hydroxylgruppen und die Carboxylgruppe, ist eine direkte GC-MS-Analyse jedoch nicht möglich.[1][2] Eine Derivatisierung ist daher ein notwendiger Schritt, um die Flüchtigkeit zu erhöhen und die thermische Stabilität der Verbindung zu verbessern, was zu einer besseren chromatographischen Auflösung und Nachweisempfindlichkeit führt.[3][4]
Die am häufigsten angewandte Derivatisierungsmethode für Verbindungen mit aktiven Wasserstoffatomen (in -OH, -COOH, -NH2, -SH Gruppen) ist die Silylierung.[1][5] Bei dieser Reaktion werden die aktiven Wasserstoffatome durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Dies reduziert die Polarität des Moleküls und verhindert Wasserstoffbrückenbindungen, was zu einem niedrigeren Siedepunkt und somit zu einer höheren Flüchtigkeit führt.[1]
Prinzip der Silylierung
Die Silylierung ist eine chemische Reaktion, bei der ein Silylierungsmittel, wie z. B. N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), mit den aktiven Wasserstoffatomen der funktionellen Gruppen von DOPAC reagiert.[6] Oft wird ein Katalysator wie Trimethylchlorsilan (TMCS) zugesetzt, um die Reaktivität zu erhöhen, insbesondere bei sterisch gehinderten Gruppen. Die resultierenden Trimethylsilyl-Derivate von DOPAC sind thermisch stabiler und flüchtiger, was eine problemlose Analyse mittels GC-MS ermöglicht.[1][7]
Die allgemeine Reihenfolge der Reaktivität von funktionellen Gruppen gegenüber Silylierungsmitteln ist: Alkohole > Phenole > Carbonsäuren > Amine > Amide.
Quantitative Daten
Die Derivatisierung verbessert die quantitative Leistungsfähigkeit der GC-MS-Analyse erheblich. Die folgende Tabelle fasst typische Verbesserungen zusammen, die bei der Analyse von silylierten Analyten wie DOPAC beobachtet werden.
| Parameter | Ohne Derivatisierung | Mit Silylierungs-Derivatisierung | Anmerkungen |
| Nachweisgrenze (LOD) | Nicht anwendbar (kein Peak) | 0.2 - 5.0 ng/mL[8] | Die Derivatisierung ermöglicht erst die Analyse und führt zu niedrigen Nachweisgrenzen. |
| Quantifizierungsgrenze (LOQ) | Nicht anwendbar (kein Peak) | 0.5 - 10.0 ng/mL | Ermöglicht die Quantifizierung in biologisch relevanten Konzentrationen. |
| Linearität (R²) | Nicht anwendbar | > 0.99[8] | Zeigt eine ausgezeichnete Korrelation zwischen Konzentration und Signal über einen weiten Bereich. |
| Peakform | Nicht anwendbar | Symmetrisch, scharf | Reduziert das Tailing und verbessert die Integration und Quantifizierung.[3] |
| Reproduzierbarkeit (RSD%) | Nicht anwendbar | < 10% | Gewährleistet die Zuverlässigkeit und Vergleichbarkeit der Ergebnisse. |
Vergleich gängiger Silylierungsmittel:
| Silylierungsmittel | Abkürzung | Eigenschaften und Anwendung |
| N-Methyl-N-(trimethylsilyl)trifluoracetamid | MSTFA | Sehr flüchtige Nebenprodukte, die nicht mit den Derivaten koeluieren. Eines der am häufigsten verwendeten Reagenzien für eine breite Palette von Verbindungen.[6][7][9] |
| N,O-Bis(trimethylsilyl)trifluoracetamid | BSTFA | Starkes Silylierungsmittel, oft in Kombination mit 1% TMCS als Katalysator verwendet, um die Reaktivität zu erhöhen.[10] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoracetamid | MTBSTFA | Bildet stabilere tert-Butyldimethylsilyl (TBDMS)-Derivate, die weniger feuchtigkeitsempfindlich sind als TMS-Derivate.[5][11] |
| N-Trimethylsilylimidazol | TMSI | Spezifischer für die Derivatisierung von Hydroxylgruppen und Carbonsäuren.[1] |
Experimentelle Protokolle
Vorsichtsmaßnahmen: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Alle Glasgeräte müssen trocken sein und die Reaktion sollte in einer trockenen Umgebung (z. B. unter Stickstoffatmosphäre) durchgeführt werden. Die Anwesenheit von Wasser kann zu einer geringen Reaktionsausbeute und zur Hydrolyse der Derivate führen.[5][6]
Protokoll 1: Silylierung von DOPAC mit MSTFA
Materialien:
-
DOPAC-Standard oder getrockneter Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-Vials mit Mikroeinsätzen
-
Stickstoff zum Trocknen
Prozedur:
-
Probentrocknung: Eine Aliquote der Probelösung, die DOPAC enthält, in ein Reaktionsgefäß überführen und unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) zur Trockne eindampfen.
-
Derivatisierung: Zum trockenen Rückstand 50 µL Pyridin (zur besseren Lösung des Analyten) und 50 µL MSTFA geben.
-
Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.[12]
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Die derivatisierte Probe in ein GC-Vial mit Mikroeinsatz überführen und umgehend mittels GC-MS analysieren.
Protokoll 2: Silylierung von DOPAC mit BSTFA + 1% TMCS
Materialien:
-
DOPAC-Standard oder getrockneter Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan (BSTFA + 1% TMCS)
-
Acetonitril (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-Vials mit Mikroeinsätzen
-
Stickstoff zum Trocknen
Prozedur:
-
Probentrocknung: Eine Aliquote der Probelösung, die DOPAC enthält, in ein Reaktionsgefäß überführen und unter einem sanften Stickstoffstrom zur Trockne eindampfen.
-
Derivatisierung: Zum trockenen Rückstand 50 µL Acetonitril (als Lösungsmittel) und 50 µL BSTFA + 1% TMCS geben.
-
Reaktion: Das Gefäß fest verschließen und für 45 Minuten bei 75 °C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Die derivatisierte Probe in ein GC-Vial mit Mikroeinsatz überführen und mittels GC-MS analysieren.
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die chemische Reaktion der DOPAC-Derivatisierung.
Abbildung 1: Allgemeiner Arbeitsablauf der DOPAC-Derivatisierung für die GC-MS-Analyse.
Abbildung 2: Chemische Reaktion der Silylierung von DOPAC mit MSTFA.
References
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijern.com [ijern.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of DOPAC-d3 in Rat Brain Microdialysate for Dopamine Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine (DA) is a critical neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] The analysis of its metabolites provides a window into the dynamics of dopamine release, reuptake, and catabolism. 3,4-dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of dopamine, formed via oxidative deamination by monoamine oxidase (MAO).[1][2] Monitoring extracellular levels of DOPAC in specific brain regions, such as the striatum, using techniques like in vivo microdialysis is essential for understanding both physiological processes and the pharmacodynamic effects of novel therapeutics.
This application note details a robust protocol for the quantitative analysis of deuterated DOPAC (DOPAC-d3) in rat brain microdialysate samples. DOPAC-d3 is typically employed as an internal standard (IS) to ensure the highest accuracy and precision in quantifying endogenous DOPAC levels by correcting for sample loss during preparation and variability in instrument response. The methodology described herein utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.[3]
Dopamine Metabolism Pathway
Dopamine is primarily metabolized in the brain through a two-step enzymatic process. First, monoamine oxidase (MAO) converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[4] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the highly reactive DOPAL intermediate to form the more stable metabolite, DOPAC.[4][5] DOPAC can then be further metabolized by catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA).[1]
Experimental Protocols
This section provides a detailed protocol for the analysis of DOPAC in rat brain microdialysate using DOPAC-d3 as an internal standard.
Materials and Reagents
-
DOPAC and DOPAC-d3 standards
-
Artificial Cerebrospinal Fluid (aCSF) or Ringer's solution[6]
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Ultrapure water
-
Stabilizing agents (e.g., ascorbic acid, EDTA)[7]
-
Microdialysis probes (e.g., 2-4 mm membrane)[7]
-
Male Wistar rats
Microdialysis and Surgical Procedure
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Secure the animal in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest, such as the striatum.[6][7] Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF or Ringer's solution at a constant, low flow rate (e.g., 1.0-2.0 µL/min).[6][7]
-
Equilibration: Allow the system to equilibrate for at least 30-60 minutes before sample collection begins.[7]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into collection vials.[6][7] It is recommended to add a small volume of stabilizing solution containing antioxidants (like ascorbic acid) and the DOPAC-d3 internal standard to the collection vials to prevent degradation and ensure accurate quantification.[7]
-
Sample Storage: Immediately freeze samples on dry ice and store them at -80°C until analysis.[8]
Sample Preparation for LC-MS/MS Analysis
-
Thaw the microdialysate samples on ice.
-
If the internal standard was not added during collection, add a precise volume of DOPAC-d3 working solution to each sample and vortex.
-
Centrifuge the samples to pellet any particulates.
-
Transfer the supernatant directly into autosampler vials for UHPLC-MS/MS injection.
UHPLC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
UHPLC System:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm ID, <2 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Gradient: A linear gradient starting with low %B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DOPAC.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both DOPAC and DOPAC-d3 must be determined and optimized. For example, a characteristic fragment of DOPAC corresponds to the loss of the carboxylic acid group.[9]
-
Experimental and Analytical Workflow
The overall process from animal preparation to final data analysis follows a structured workflow to ensure reproducibility and data integrity.
Quantitative Data and Method Performance
The performance of the analytical method should be thoroughly validated. The tables below summarize typical validation parameters and expected physiological concentrations based on published literature.
Table 1: Representative UHPLC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.01 - 100 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.995 | [3][6] |
| Lower Limit of Quantification (LLOQ) | 0.005 - 1.0 nmol/L | [3][7] |
| Intra-day Precision (%RSD) | < 10% | [1][6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy (% Recovery) | 80 - 120% | [6] |
Table 2: Typical Microdialysis Parameters and Basal DOPAC Concentrations in Rat Striatum
| Parameter | Typical Value | Reference(s) |
| Probe Membrane Length | 2 - 4 mm | [7] |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | [6][7] |
| Sample Collection Interval | 15 - 20 min | [6][7] |
| Basal Extracellular DOPAC | 10 - 18 µmol/L | [6][10] |
| In Vivo Probe Recovery (DOPAC) | ~25 - 45% | [6][10] |
Conclusion
The protocol described provides a comprehensive framework for the reliable quantification of DOPAC in rat brain microdialysate using DOPAC-d3 as an internal standard. This UHPLC-MS/MS-based method offers high sensitivity, specificity, and accuracy, making it an invaluable tool for neuropharmacology and drug development. By accurately measuring changes in dopamine metabolism, researchers can gain critical insights into the mechanisms of neurological diseases and the efficacy of therapeutic interventions.
References
- 1. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of L-dopa and dopamine in rat brain microdialysate by ultra high performance liquid chromatography-tandem mass spectrometry using stable isotope-coded derivatization coupled with dispersive liquid-liquid microextraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
- 7. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Long-term Stability of 3,4-Dihydroxybenzeneacetic acid-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzeneacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, and its quantification in biological matrices is crucial for neuroscience research and the development of therapies targeting dopaminergic pathways.[1][2] Stable isotope-labeled internal standards, such as 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), are essential for accurate quantification of endogenous DOPAC using mass spectrometry-based methods. The integrity of bioanalytical data relies heavily on the stability of these internal standards throughout the entire sample lifecycle, from collection and storage to final analysis.
These application notes provide a comprehensive overview and detailed protocols for evaluating the long-term stability of DOPAC-d3 in common biological matrices, including plasma, urine, and tissue homogenates. Adherence to these guidelines will help ensure the reliability and reproducibility of analytical results.
Metabolic Pathway of Dopamine to Homovanillic Acid
The accurate measurement of DOPAC is often considered in the context of its metabolic pathway. DOPAC is an intermediate in the degradation of dopamine. Dopamine is first metabolized to DOPAC by monoamine oxidase (MAO). Subsequently, catechol-O-methyl transferase (COMT) catalyzes the conversion of DOPAC to homovanillic acid (HVA).[1]
Figure 1: Dopamine Metabolic Pathway
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, the following tables provide a template for presenting stability data based on established bioanalytical method validation guidelines. The acceptance criterion for stability is typically that the mean concentration of the analyte at each time point should be within ±15% of the nominal concentration.[3]
Table 1: Illustrative Long-Term Stability of DOPAC-d3 in Human Plasma
| Storage Duration | Storage Temperature | Low QC (ng/mL) % Recovery | High QC (ng/mL) % Recovery |
| Initial (T=0) | N/A | 100 | 100 |
| 1 Month | -20°C | 98.5 | 99.2 |
| -80°C | 101.2 | 100.5 | |
| 3 Months | -20°C | 95.8 | 97.1 |
| -80°C | 99.7 | 100.1 | |
| 6 Months | -20°C | 92.3 | 94.5 |
| -80°C | 98.9 | 99.5 | |
| 12 Months | -20°C | 88.9 | 91.2 |
| -80°C | 98.1 | 99.0 |
Table 2: Illustrative Freeze-Thaw Stability of DOPAC-d3 in Human Plasma (-80°C)
| Freeze-Thaw Cycle | Low QC (ng/mL) % Recovery | High QC (ng/mL) % Recovery |
| Cycle 1 | 100.8 | 101.5 |
| Cycle 2 | 99.5 | 100.3 |
| Cycle 3 | 98.7 | 99.8 |
| Cycle 4 | 97.2 | 98.5 |
| Cycle 5 | 96.5 | 97.9 |
Table 3: Illustrative Bench-Top Stability of DOPAC-d3 in Human Plasma (Room Temperature)
| Duration (hours) | Low QC (ng/mL) % Recovery | High QC (ng/mL) % Recovery |
| 0 | 100 | 100 |
| 2 | 99.1 | 99.6 |
| 4 | 97.8 | 98.9 |
| 6 | 95.4 | 97.2 |
| 8 | 93.1 | 95.5 |
| 24 | 85.2 | 88.7 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental data. The non-deuterated form, DOPAC, has been shown to be unstable in plasma extracts, with levels dropping by more than 50% in 6 hours at 4°C in the dark.[4] The use of reducing agents and metal chelators can improve stability.[4]
Experimental Protocols
The following are detailed protocols for assessing the long-term stability of DOPAC-d3 in biological matrices.
General Workflow for Stability Assessment
The overall process for evaluating the stability of DOPAC-d3 involves spiking the matrix with the internal standard, storing the samples under various conditions, and then analyzing them against a freshly prepared calibration curve.
Figure 2: General Workflow for Stability Assessment
Protocol for Long-Term Stability Assessment
Objective: To evaluate the stability of DOPAC-d3 in a biological matrix over an extended period under specified storage conditions.[5]
Materials:
-
Blank, pooled biological matrix (e.g., human plasma with K2EDTA as anticoagulant, human urine, tissue homogenate)
-
This compound (DOPAC-d3) certified reference standard
-
Appropriate solvents for stock and working solutions (e.g., methanol, water with antioxidants)
-
Calibrated pipettes and laboratory glassware
-
-20°C and -80°C freezers
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions: Prepare a stock solution of DOPAC-d3 in a suitable solvent. From the stock solution, prepare working solutions at concentrations appropriate for spiking the biological matrix to achieve low and high-quality control (QC) levels.
-
Preparation of QC Samples: Spike the pooled biological matrix with the DOPAC-d3 working solutions to create low and high QC samples. A sufficient volume should be prepared to allow for analysis at all planned time points.
-
Aliquoting and Storage: Aliquot the low and high QC samples into individual, tightly sealed polypropylene tubes. Prepare enough aliquots for each time point and storage condition (e.g., -20°C and -80°C) to be tested in triplicate.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze a set of T=0 QC samples (low and high) against a freshly prepared calibration curve to establish the baseline concentration.
-
Long-Term Storage: Store the remaining aliquots in the designated freezers.
-
Analysis at Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from each storage temperature. Allow them to thaw unassisted at room temperature.
-
Sample Processing and Analysis: Process the thawed QC samples using the validated bioanalytical method. Analyze the samples against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration of the stability samples at each time point and compare it to the nominal concentration determined at T=0. The stability is acceptable if the mean concentration is within ±15% of the nominal value.
Protocol for Freeze-Thaw Stability Assessment
Objective: To determine the stability of DOPAC-d3 in a biological matrix after repeated freeze-thaw cycles.[5]
Procedure:
-
Prepare QC Samples: Prepare low and high QC samples in the desired biological matrix as described in the long-term stability protocol.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. Then, thaw the samples unassisted to room temperature.
-
Subsequent Cycles: Repeat the freeze-thaw process for a specified number of cycles (typically 3-5).
-
-
Analysis: After the final thaw, process and analyze the QC samples against a freshly prepared calibration curve.
-
Data Evaluation: Compare the mean concentrations of the freeze-thaw samples to the nominal concentrations of freshly prepared QC samples.
Protocol for Bench-Top Stability Assessment
Objective: To evaluate the stability of DOPAC-d3 in a biological matrix at room temperature for a period that mimics the sample handling time during routine analysis.[5]
Procedure:
-
Prepare QC Samples: Prepare low and high QC samples as previously described.
-
Bench-Top Exposure: Place the QC samples on a laboratory bench at room temperature.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), take aliquots for analysis.
-
Analysis: Process and analyze the samples at each time point against a freshly prepared calibration curve.
-
Data Evaluation: Compare the mean concentrations at each time point to the concentration at time zero.
Conclusion
The long-term stability of this compound is a critical parameter for ensuring the accuracy and reliability of bioanalytical methods for the quantification of endogenous DOPAC. While specific stability data for the deuterated standard is not widely available, the protocols outlined in these application notes provide a robust framework for researchers to perform their own stability assessments. By following these established guidelines, laboratories can confidently generate high-quality data for their research and drug development programs. Given the known instability of the parent compound, it is recommended to store biological samples containing DOPAC-d3 at -80°C to minimize degradation.[6]
References
- 1. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing L-DOPA Pharmacokinetics: A Guide to Using DOPAC-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Robust Pharmacokinetic Studies of L-DOPA.
The accurate determination of Levodopa (L-DOPA) pharmacokinetics is fundamental to the development of effective treatments for Parkinson's disease and other neurological disorders. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering unparalleled accuracy and precision. This document provides comprehensive application notes and detailed protocols for employing deuterated 3,4-dihydroxyphenylacetic acid (DOPAC-d3) as an internal standard for the pharmacokinetic analysis of L-DOPA.
Introduction to L-DOPA and the Role of DOPAC-d3
L-DOPA, the metabolic precursor to dopamine, remains the most effective symptomatic treatment for Parkinson's disease.[1] Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual variability in its pharmacokinetic profile.[2] To optimize dosing strategies and develop novel drug delivery systems, robust and reliable bioanalytical methods are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of L-DOPA.
The principle of isotope dilution mass spectrometry (IDMS) underpins the use of deuterated internal standards.[3] By introducing a known quantity of a stable isotope-labeled version of a related compound, in this case, DOPAC-d3, into the sample at an early stage, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized. DOPAC is a major metabolite of dopamine, which is in turn synthesized from L-DOPA.[4] While deuterated L-DOPA (L-DOPA-d3) is a common internal standard, the use of a deuterated metabolite like DOPAC-d3 offers a reliable alternative, particularly when assessing metabolic pathways.
Metabolic Pathway of L-DOPA
L-DOPA undergoes a series of enzymatic conversions to exert its therapeutic effect and is subsequently metabolized. Understanding this pathway is crucial for interpreting pharmacokinetic data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for challenges encountered with ion suppression and the use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS results?
A1: Ion suppression is a matrix effect that results in a decreased response of the analyte of interest in the mass spectrometer.[1] It happens when other molecules that are co-eluting with your analyte interfere with the ionization process in the MS source, which in turn lowers the number of analyte ions that get to the detector.[1] This can lead to inaccurate and imprecise results, as well as reduced sensitivity in your quantitative analyses.[1]
Q2: How are deuterated internal standards supposed to correct for ion suppression?
A2: Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte you are studying.[1] Because they are almost identical to the analyte in terms of their chemical and physical properties, they are expected to co-elute and be affected by ion suppression in the same way.[1][2] By adding a known quantity of the deuterated standard to your samples, calibration standards, and quality controls, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio should stay consistent even if both are affected by ion suppression, which helps to correct for the loss of signal and improve the accuracy of the data.[1]
Q3: My results are still inaccurate even though I'm using a deuterated internal standard. What could be the problem?
A3: While deuterated standards are a powerful tool, they may not always perfectly correct for ion suppression. Several factors can lead to inaccurate results, including:
-
Chromatographic separation: A slight shift in retention time between the analyte and the deuterated standard, known as the "isotope effect," can cause them to experience different degrees of ion suppression.[1][3]
-
High concentration of the internal standard: An overly concentrated internal standard can sometimes suppress the analyte's signal.[4]
-
Variable matrix effects: Different lots of a biological matrix can have different compositions, leading to varying levels of ion suppression that the internal standard may not fully compensate for.[5]
-
Impurity of the internal standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of measurements, especially at low concentrations.[6]
-
Deuterium-hydrogen back-exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent, which changes the concentration of the deuterated standard over time.[7]
Troubleshooting Guides
If you are experiencing issues with ion suppression despite using a deuterated internal standard, follow this troubleshooting guide.
Issue 1: Inconsistent Analyte/Internal Standard Area Ratio
Symptom: The ratio of the analyte peak area to the internal standard peak area is not consistent across your samples and quality controls.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation (Isotope Effect) | 1. Verify Co-elution: Carefully overlay the chromatograms of the analyte and the internal standard to check for any separation.[7] 2. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or try a different column chemistry to achieve co-elution.[1] |
| Differential Matrix Effects | 1. Perform a Post-Column Infusion Experiment: This will help you identify areas of significant ion suppression in your chromatogram (see Experimental Protocol 1).[1] 2. Improve Sample Cleanup: Use a more effective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components (see Experimental Protocols 2 & 3).[8] |
| Variable Matrix Composition | 1. Re-evaluate with Different Matrix Lots: Test your method with multiple lots of the biological matrix to ensure robustness.[5] 2. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to account for matrix effects.[9] |
Issue 2: Low Analyte Signal Despite a Stable Internal Standard Signal
Symptom: The peak area of your analyte is low and variable, while the internal standard peak area is consistent.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Severe Ion Suppression Affecting Only the Analyte | 1. Review Chromatograms: Check if a large interfering peak is co-eluting with your analyte but not the internal standard. 2. Enhance Chromatographic Resolution: Modify your LC method to better separate the analyte from interfering peaks.[8] |
| Analyte Degradation | 1. Assess Analyte Stability: Investigate the stability of your analyte in the sample matrix and during the sample preparation process. |
| Suboptimal Ionization Parameters | 1. Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flows, and temperature to improve analyte ionization. |
Experimental Protocols
Experimental Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions of ion suppression within the chromatographic run.[1]
Methodology:
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of your analyte into the LC eluent stream between the analytical column and the mass spectrometer's ion source.[10]
-
Infusion: Start infusing the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) to get a stable, elevated baseline signal in the mass spectrometer.[11]
-
Injection: Once you have a stable baseline, inject a blank, extracted sample matrix.[10]
-
Analysis: Monitor the signal of the infused analyte. A dip in the signal indicates a region of ion suppression, while an increase suggests ion enhancement.[8]
Diagram of Post-Column Infusion Setup
Caption: Workflow for a post-column infusion experiment.
Experimental Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components from the sample before LC-MS analysis.[1]
General Methodology:
-
Conditioning: Condition the SPE cartridge with a solvent to prepare the sorbent for binding to the analytes.[1]
-
Loading: Load the sample onto the conditioned cartridge. The analytes will be captured by the sorbent.[1]
-
Washing: Wash the cartridge to remove any impurities that are not strongly bound.[1]
-
Elution: Elute the analytes from the sorbent using an appropriate solvent. The resulting eluate can then be further processed for LC-MS analysis.[1]
SPE Workflow Diagram
Caption: General steps of a solid-phase extraction protocol.
Experimental Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup
Objective: To separate analytes from matrix components based on their different solubilities in two immiscible liquids.[1]
General Methodology:
-
Mixing: Mix the sample with an organic solvent that is not miscible with the aqueous sample matrix.[1]
-
Phase Separation: Allow the mixture to separate into two distinct layers, or use a centrifuge to speed up the process. The analytes will move into the organic solvent, while most of the impurities will stay in the aqueous layer.[1]
-
Collection: Carefully collect the organic layer that contains the extracted analytes.[1]
Troubleshooting Logic for Deuterated Standard Failure
References
- 1. opentrons.com [opentrons.com]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing deuterium-hydrogen exchange in DOPAC-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of preventing deuterium-hydrogen (D-H) exchange in DOPAC-d3 (3,4-Dihydroxyphenylacetic acid-d3).
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for DOPAC-d3?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on a stable isotope-labeled (SIL) internal standard, such as DOPAC-d3, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] This is problematic because it compromises the isotopic purity of the standard, leading to a decrease in its signal and an artificial increase in the signal of the unlabeled analyte (DOPAC), ultimately resulting in inaccurate quantification.[2]
Q2: Which positions on the DOPAC-d3 molecule are most susceptible to D-H exchange?
A2: The stability of the deuterium label is highly dependent on its position. For DOPAC-d3, the deuterium atoms are typically on the ethyl side chain. Deuterons on carbons adjacent to a carbonyl group can be susceptible to exchange through keto-enol tautomerism, especially under acidic or basic conditions.[1][2] While generally more stable than deuterons on heteroatoms (like -OH), they can still be prone to exchange under certain experimental conditions.
Q3: What are the key experimental factors that promote D-H exchange in DOPAC-d3?
A3: The rate and extent of D-H exchange are primarily influenced by:
-
pH: The exchange rate is highly dependent on pH. It is generally minimized in slightly acidic conditions (around pH 2.5-3.0) and increases in both highly acidic and, more significantly, basic conditions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of D-H exchange.[2] Keeping samples and standards at low temperatures is crucial.
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate D-H exchange.[2] Aprotic solvents, like acetonitrile, are generally preferred for reconstitution and storage when the analyte's solubility permits.[1]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high pH, elevated temperature, protic solvents), the greater the extent of D-H exchange.
Q4: How can I detect if my DOPAC-d3 is undergoing D-H exchange?
A4: A common sign of D-H exchange is a time-dependent change in your analytical signals during LC-MS analysis. You will typically observe a decrease in the peak area of your DOPAC-d3 internal standard and a corresponding increase in the peak area of unlabeled DOPAC.[2] This can be confirmed by incubating a solution of DOPAC-d3 in your sample matrix or solvent over time and monitoring the signals.[3]
Troubleshooting Guide
If you suspect D-H exchange is compromising your results, this guide will help you diagnose and resolve the issue.
Symptoms of Deuterium-Hydrogen Exchange:
-
A noticeable decrease in the internal standard (DOPAC-d3) signal over time or with changes in sample preparation conditions.[4]
-
An unexpected increase in the analyte (DOPAC) signal, especially in blank samples spiked only with the internal standard.[4]
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.[4]
Logical Workflow for Troubleshooting D-H Exchange
Data Presentation
The stability of DOPAC-d3 is highly dependent on the experimental conditions. The following table summarizes expected stability based on data for catecholamines, which have similar structural features and are known to be unstable under certain conditions.
Table 1: Expected Stability of DOPAC-d3 Under Various Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | pH | Expected % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Control | 0 | 4 | 4.0 | 0% | No |
| Elevated Temperature | 24 | 25 | 4.0 | 5-15% | Potentially |
| Neutral pH | 24 | 4 | 7.0 | 10-25% | Likely |
| Basic pH | 4 | 4 | 8.5 | >50% | Yes |
| Protic Solvent (Aqueous) | 24 | 4 | 4.0 | <10% | Unlikely |
| Aprotic Solvent (ACN) | 24 | 4 | N/A | <2% | No |
Note: This data is illustrative and based on the known instability of catecholamines. Actual results for DOPAC-d3 may vary.
Experimental Protocols
Protocol 1: Assessing the Stability of DOPAC-d3 in Solution
Objective: To determine if D-H exchange is occurring under your specific analytical conditions.
Methodology:
-
Prepare Test Solutions: Prepare solutions of DOPAC-d3 in your typical sample matrix (e.g., plasma, urine) and reconstitution solvent at the working concentration.
-
Incubation: Aliquot the test solutions into several vials. Incubate these vials under the same conditions as your typical sample preparation workflow (e.g., temperature, light exposure) for varying durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, analyze the samples using your validated LC-MS/MS method.
-
Data Evaluation:
-
Compare the peak area of DOPAC-d3 in the incubated samples to the T=0 sample. A significant decrease suggests potential exchange or degradation.
-
Monitor the mass transition of unlabeled DOPAC in the chromatograms of the incubated samples. The appearance or increase of a peak at DOPAC's retention time is direct evidence of D-H exchange.
-
Protocol 2: Best Practices for Preparing DOPAC-d3 Stock and Working Solutions
Objective: To prepare stock and working solutions of DOPAC-d3 in a manner that minimizes the risk of isotopic exchange.
Methodology:
-
Equilibration: Before opening, allow the lyophilized DOPAC-d3 to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Solvent Choice: Whenever possible, use a high-purity, dry, aprotic solvent (e.g., acetonitrile) for reconstitution. If an aqueous solution is required, use a buffer with a pH between 2.5 and 7.0.
-
Weighing: Use a calibrated analytical balance to accurately weigh the standard.
-
Dissolution: Ensure the standard is completely dissolved. Gentle vortexing or sonication may be necessary.
-
Storage: Store stock solutions in airtight, amber vials at low temperatures (e.g., -20°C or -80°C) to slow down the rate of exchange and protect from light.
Mandatory Visualizations
Mechanism of Deuterium-Hydrogen Exchange
The following diagram illustrates a potential mechanism for D-H exchange in DOPAC-d3 at a carbon alpha to the carboxylic acid, facilitated by enolization under basic or acidic conditions.
(Note: A placeholder for an actual chemical structure image is used above. A real implementation would render the chemical structures.)
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for assessing the stability of DOPAC-d3.
References
Technical Support Center: Analysis of 3,4-Dihydroxybenzeneacetic acid-d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), a common internal standard for the quantification of 3,4-Dihydroxybenzeneacetic acid (DOPAC).
Troubleshooting Guide
Unexpected results can arise during the complex process of LC-MS/MS analysis. This guide addresses common issues encountered when analyzing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect MRM transitions. 2. Inefficient ionization. 3. Sample degradation. 4. Issues with the LC or MS system. | 1. Verify the precursor and product ions for DOPAC-d3. 2. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Consider negative ionization mode. 3. Prepare fresh samples and standards in an acidic antioxidant solution. 4. Perform system suitability tests and consult general LC-MS/MS troubleshooting guides.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent and mobile phase. 2. Column overload. 3. Secondary interactions with the column. 4. Column degradation. | 1. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[2] 2. Reduce the injection volume or sample concentration. 3. Add a small amount of acid (e.g., formic acid) to the mobile phase to suppress silanol interactions. 4. Flush the column or replace it if necessary. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Improperly set MS parameters. | 1. Use high-purity solvents and additives.[2] 2. Improve sample preparation to remove interfering substances. 3. Optimize collision energy and other MS parameters. |
| Inconsistent Retention Time | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. | 1. Ensure sufficient equilibration time between injections.[1] 2. Check the LC pump for proper functioning and degas the mobile phases. 3. Use a column oven to maintain a stable temperature. |
| Carryover | 1. Adsorption of the analyte to the injector or column. 2. High sample concentration. | 1. Optimize the injector wash procedure. 2. Dilute the sample if possible. 3. Inject a blank solvent after high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. For this compound, with a molecular weight of approximately 171.16 g/mol , the protonated precursor ion [M+H]⁺ will have an m/z of approximately 172.2. The fragmentation of DOPAC typically involves the loss of the carboxylic acid group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 172.2 | 127.1 | Positive |
| 3,4-Dihydroxybenzeneacetic acid (DOPAC) | 169.1 | 123.1 | Positive |
Note: These values should be empirically optimized on your specific instrument.
Q2: Which ionization mode is best for this compound analysis?
Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of DOPAC and its deuterated analogs. Positive mode is often preferred for the analysis of catecholamines and their metabolites.[3][4] However, the optimal mode should be determined experimentally by infusing a standard solution and evaluating the signal intensity.
Q3: What are the suggested starting LC conditions?
A reverse-phase separation is typically employed for DOPAC analysis. The following are recommended starting conditions that should be further optimized.
| Parameter | Recommendation |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
Catecholamines and their metabolites are susceptible to oxidation. To minimize degradation:
-
pH Control: Maintain acidic conditions throughout sample preparation and analysis.
-
Antioxidants: Add antioxidants such as ascorbic acid or EDTA to standards and samples.
-
Temperature: Keep samples and standards at low temperatures (e.g., on ice or at 4°C) during preparation and in the autosampler.
-
Light Protection: Protect samples and standards from light.
Experimental Protocol: Quantification of DOPAC using DOPAC-d3 Internal Standard
This protocol outlines a general procedure for the analysis of DOPAC in a biological matrix using this compound as an internal standard.
1. Materials and Reagents
-
3,4-Dihydroxybenzeneacetic acid (DOPAC) standard
-
This compound (DOPAC-d3) internal standard
-
LC-MS grade water, methanol, and formic acid
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
2. Standard and Sample Preparation
-
Prepare stock solutions of DOPAC and DOPAC-d3 in an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Create a series of calibration standards by spiking known concentrations of DOPAC into the biological matrix.
-
Add a fixed concentration of DOPAC-d3 internal standard to all calibration standards and unknown samples.
-
For protein precipitation, add 3 volumes of cold protein precipitation solvent to 1 volume of sample (or standard).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the optimized parameters (refer to the tables and FAQs above).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples and standards.
-
Acquire data in MRM mode.
4. Data Analysis
-
Integrate the peak areas for both DOPAC and DOPAC-d3.
-
Calculate the peak area ratio of DOPAC to DOPAC-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the DOPAC standards.
-
Determine the concentration of DOPAC in the unknown samples using the calibration curve.
Visualizations
References
Technical Support Center: Troubleshooting Low Recovery of DOPAC-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving issues related to the low recovery of the deuterated internal standard, 3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3), during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is DOPAC-d3, and why is its recovery critical for my analysis?
DOPAC-d3 is a stable, isotopically labeled version of DOPAC, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry. Adding a known amount of DOPAC-d3 to your samples before extraction allows you to correct for the loss of the target analyte (DOPAC) during sample preparation and for variations in instrument response.[1] Consistent and adequate recovery of the IS is essential for accurate and precise quantification of the endogenous analyte.
Q2: What is considered "low" or "poor" recovery for DOPAC-d3?
While the primary goal is to have a consistent and reproducible recovery, a recovery rate below 75-80% often warrants investigation.[1][2] More critical than the absolute value is high variability (e.g., a relative standard deviation greater than 15%) across a batch of samples, as this indicates an unreliable and poorly controlled extraction process.[1]
Q3: My DOPAC-d3 recovery is low. What are the most common causes?
Low recovery of DOPAC-d3 can stem from several factors:
-
Analyte Instability: DOPAC, like other catecholamines, is susceptible to oxidation and degradation, especially under alkaline conditions or when exposed to light and heat.[3][4][5][6]
-
Inefficient Extraction: The chosen extraction protocol (Solid-Phase Extraction or Liquid-Liquid Extraction) may not be optimized for DOPAC's physicochemical properties. This can include issues with pH, solvent choice, or the solid-phase sorbent.[7][8]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal, giving the appearance of low recovery.[3][9]
-
Non-Specific Binding: The analyte may adsorb to the surfaces of labware, such as plastic tubes or pipette tips.[7]
Q4: How can I determine at which step of my Solid-Phase Extraction (SPE) I am losing DOPAC-d3?
The most effective way to diagnose this is to collect and analyze the liquid from each step of the SPE procedure.[2] Run your standard SPE method, but collect the sample flow-through (load), each wash fraction, and the final elution fraction into separate vials. Analyze each of these fractions by your analytical method to see where the DOPAC-d3 is being lost.[2]
Q5: Could the deuterium label on DOPAC-d3 affect its recovery compared to native DOPAC?
Ideally, a deuterated standard behaves identically to its native counterpart. However, the "deuterium isotope effect" can sometimes cause minor differences in physicochemical properties, such as lipophilicity or pKa.[1] This may lead to slight differences in chromatographic retention times and, in some cases, minor variations in extraction recovery between the analyte and the internal standard.[1]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering low recovery, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a logical sequence of investigation.
Caption: A logical workflow for troubleshooting low internal standard recovery.
Guide 1: Ensuring Analyte Stability
DOPAC is prone to degradation. A study showed that DOPAC levels in perchloric acid extracts can decrease by over 50% within 6 hours at 4°C.[4] Ensuring its stability from the moment of collection is paramount.
Key Actions:
-
Use Stabilizers: Add antioxidants to the sample or collection tubes immediately after collection.
-
Control Temperature: Keep samples on ice or at 4°C throughout the extraction process and store long-term at -80°C.
-
Protect from Light: Use amber vials or cover tubes with foil.
-
Control pH: DOPAC is particularly unstable under alkaline conditions.[6] Ensure the sample pH is appropriate for the analyte's stability, typically acidic.
| Stabilizing Agent | Recommended Concentration | Reference |
| Dithiothreitol (DTT) | 0.65 mmol/L | [4] |
| Ascorbic Acid | 0.1% - 1% (w/v) | [4] |
| Reduced Glutathione | 0.1% - 1% (w/v) | [4] |
| EDTA (as a chelator) | ~1.5 mg/mL | [6] |
Guide 2: Optimizing Solid-Phase Extraction (SPE)
SPE is a common technique for cleaning up and concentrating catecholamine metabolites.[10] However, each step must be carefully optimized to prevent loss of the analyte.
| Step | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Conditioning | Sorbent not properly wetted. | Insufficient solvent volume or incorrect solvent used. | Wet with an appropriate organic solvent (e.g., methanol) followed by an equilibration with a buffer matching your sample's pH.[11] |
| Loading | DOPAC-d3 found in flow-through. | - Sample solvent is too strong.- Incorrect sample pH (analyte is not charged for ion-exchange or is charged for reversed-phase).- Flow rate is too high.- Sorbent capacity is exceeded (overloading).[2][11] | - Dilute the sample in a weaker solvent.- Adjust sample pH to ensure analyte retention.- Decrease the loading flow rate.- Use a larger sorbent mass or reduce sample volume.[8][11] |
| Washing | DOPAC-d3 found in wash fraction. | Wash solvent is too strong and is prematurely eluting the analyte.[2][7] | Decrease the organic content of the wash solvent or change to a weaker solvent. Ensure wash solvent pH maintains analyte retention.[7] |
| Elution | Low/No DOPAC-d3 in eluate (analyte retained on sorbent). | - Elution solvent is too weak.- Insufficient volume of elution solvent.- Analyte has strong secondary interactions with the sorbent.[2][8] | - Increase the strength of the elution solvent (e.g., higher organic content or add a pH modifier like formic acid).- Increase the volume of the elution solvent and consider applying it in multiple smaller aliquots.- Add a competing agent to the elution solvent to disrupt secondary interactions.[8] |
Guide 3: Optimizing Liquid-Liquid Extraction (LLE)
LLE is an alternative extraction method based on the differential solubility of the analyte between two immiscible liquids.
| Parameter | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Solvent Choice | Low recovery in the organic phase. | The polarity of the extraction solvent is not optimal for DOPAC-d3. | Test extraction solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures) to find one that maximizes recovery.[1][3] |
| Aqueous Phase pH | Analyte remains in the aqueous phase. | The pH of the sample keeps DOPAC-d3 in its ionized (deprotonated) state, which is less soluble in the organic solvent. | DOPAC is an acid. Adjust the pH of the aqueous sample to be at least 2 units below its pKa to ensure it is in its neutral, more extractable form.[1] |
| Emulsion | Formation of an emulsion layer between phases. | High concentration of proteins or lipids in the sample matrix. | - Centrifuge at a higher speed or for a longer duration.- Add salt ("salting out") to the aqueous phase.- Use a different extraction solvent. |
Experimental Protocols
Protocol 1: Example SPE Method for DOPAC from Urine (Anion Exchange)
This protocol is adapted from a method for acidic catecholamine metabolites and utilizes an anion exchange retention mechanism.[6]
-
Sample Pre-treatment:
-
To 150 µL of urine, add 50 µL of internal standard solution (containing DOPAC-d3).
-
Add 1 mL of EDTA buffer (pH 8.5) and mix.
-
Confirm the sample pH is between 7.0-8.5. Adjust with 0.5M NaOH if necessary. Note: Minimize time under alkaline conditions as DOPAC is unstable.[6]
-
-
SPE Column Conditioning:
-
Use an appropriate anion exchange SPE cartridge.
-
Condition the column with 1 mL of methanol.
-
Equilibrate the column with 1 mL of deionized water, followed by 1 mL of EDTA buffer (pH 8.5). Do not allow the column to go dry.
-
-
Sample Loading:
-
Apply the pre-treated sample to the column at a slow, consistent flow rate (e.g., 0.5-1 mL/min).[6]
-
-
Washing (Interference Elution):
-
Wash the column with 1 mL of 10:90 (v/v) methanol:water.
-
Wash the column with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of a solvent containing a small percentage of a strong acid (e.g., 2% formic acid in methanol).
-
Collect the eluate for evaporation and reconstitution or direct injection.
-
Data Summary
Expected Recovery Rates
The following table summarizes reported recovery rates for DOPAC from biological matrices, which can serve as a benchmark for your own experiments.
| Analyte | Matrix | Extraction Method | Reported Recovery (%) | Reference |
| DOPAC | Urine | Alumina column + Ion-exchange | 76 ± 2 | [12] |
| Acidic Metabolites (incl. VMA, HVA) | Plasma | Supported Liquid Extraction (SLE+) | >80 | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. welchlab.com [welchlab.com]
- 4. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jasco.hu [jasco.hu]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. specartridge.com [specartridge.com]
- 9. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. Rapid procedure for chromatographic isolation of DOPA, DOPAC, epinephrine, norepinephrine and dopamine from a single urinary sample at endogenous levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Navigating the Use of Deuterated Internal Standards
Welcome to our dedicated support center for troubleshooting common challenges encountered when using deuterated internal standards (D-IS) in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues in their experimental workflows, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent issues when using deuterated internal standards?
A1: The most common challenges include:
-
Isotopic Exchange: Deuterium atoms on the internal standard (IS) are unintentionally replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2][3] This can lead to an underestimation of the internal standard signal and a corresponding overestimation of the analyte concentration.[1]
-
Chromatographic Shift (Isotope Effect): The deuterated internal standard and the native analyte may exhibit slightly different retention times, particularly in reversed-phase chromatography.[1][4] This can lead to differential matrix effects where the analyte and IS experience varying levels of ion suppression or enhancement.[1][4][5]
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccuracies in quantification.[1][6][7] Studies have indicated that matrix effects on an analyte and its deuterated IS can differ significantly in complex matrices.[1]
-
Purity Issues: The deuterated internal standard may contain impurities, most critically the unlabeled analyte.[1] This "cross-signal contribution" can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[1]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms are swapped for protons.[1][8] The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions.[1] Factors that promote isotopic exchange include:
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange.[1][3] Deuteriums on carbons adjacent to carbonyl groups can also be labile, especially under acidic or basic conditions.[1][3]
-
pH: The rate of exchange is significantly influenced by pH, often increasing in both acidic and basic solutions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][8]
-
Solvent Composition: Protic solvents like water and methanol can serve as a source of protons, facilitating back-exchange.[1]
Q3: What purity levels are recommended for deuterated internal standards?
A3: For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential. General recommendations are:
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and seem inaccurate, even though I'm using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results often stem from a few core issues. The following troubleshooting workflow can help identify the root cause.
Caption: Workflow for troubleshooting inaccurate quantitative results.
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is decreasing over the course of an analytical run or is highly variable between samples. Why is this happening?
Answer: A decreasing or unstable internal standard signal often points to isotopic exchange or degradation.
Caption: Workflow for troubleshooting an unstable IS signal.
Data Presentation
Table 1: Impact of Chromatographic Co-elution on Precision
| Method | Analyte/IS Pair | Peak Overlap | % Relative Standard Deviation (%RSD) |
| Method 1 | Homoserine Lactone / Hd | Partial | 6.67% |
| Method 2 | Homoserine Lactone / Hd | Complete | 1.35% |
| Method 1 | Fluconazole / Fd | Partial | 26.2% |
| Method 2 | Fluconazole / Fd | Complete | 1.37% |
| Data adapted from a study on the effects of incomplete co-elution.[4] Incomplete co-elution (Method 1) leads to higher variability compared to complete co-elution (Method 2). |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Cross-Signal Contribution
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard solution.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., methanol/water) at a concentration equivalent to the highest calibration standard.
-
Instrument Setup: Set up the LC-MS/MS system with the established chromatographic method.
-
Data Acquisition:
-
Inject the high-concentration IS solution.
-
Monitor two MRM (Multiple Reaction Monitoring) transitions:
-
The transition for the deuterated internal standard.
-
The transition for the unlabeled analyte.
-
-
-
Data Analysis:
-
Integrate the peak area for any signal detected in the analyte's MRM transition at the expected retention time.
-
Calculate the percentage contribution of the unlabeled analyte impurity to the analyte's signal at the LLOQ.
-
Acceptance Criteria: The contribution should be acceptably low, typically less than 5% of the LLOQ response.
-
Protocol 2: Evaluation of Isotopic Exchange
Objective: To assess the stability of the deuterium labels on the internal standard under the conditions of the analytical method.
Methodology:
-
Sample Preparation:
-
Spike the deuterated internal standard into a blank matrix (the same type as the study samples).
-
Spike the deuterated internal standard into the mobile phase or reconstitution solvent.
-
-
Incubation: Incubate these samples under the same conditions as the study samples (e.g., room temperature for 4 hours, or refrigerated for 24 hours), mimicking the entire sample preparation and analysis timeline.
-
Analysis: Analyze the incubated samples by LC-MS/MS at various time points (e.g., t=0, t=2h, t=4h).
-
Data Analysis:
-
Monitor the signal intensity of the deuterated internal standard over time.
-
A significant decrease in the IS signal suggests potential isotopic exchange.
-
Optionally, monitor the MRM transition of the unlabeled analyte to see if an increase in its signal corresponds to the decrease in the IS signal.
-
Protocol 3: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Setup:
-
Use a T-junction to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.
-
The infusion is typically done via a syringe pump.
-
-
Analysis:
-
Inject a blank, extracted matrix sample onto the LC column.
-
Acquire data across the entire chromatographic run, monitoring the signal of the infused analyte and IS.
-
-
Data Interpretation:
-
In the absence of matrix components (early and late in the run), the signal of the infused compounds should be stable and constant.
-
Dips in the signal indicate regions of ion suppression caused by co-eluting matrix components.
-
Increases in the signal indicate ion enhancement.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
Reducing background noise in DOPAC quantification
Welcome to the technical support center for 3,4-Dihydroxyphenylacetic acid (DOPAC) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for DOPAC quantification?
The most common methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-ECD is highly sensitive for electroactive compounds like DOPAC and is widely used for analyzing samples from brain tissue and microdialysates.[1][2][3] LC-MS/MS offers high selectivity and is also well-suited for complex biological matrices.[4][5]
Q2: What is a good signal-to-noise ratio (S/N) for DOPAC analysis, and what is a typical Limit of Detection (LOD)?
A signal-to-noise ratio of at least 3:1 is generally considered the minimum for reliable detection, while a ratio of 10:1 is often required for robust quantification (Limit of Quantification, LOQ).[6][7][8] The Limit of Detection for DOPAC can be in the low picogram to femtomole range, depending on the method and system optimization. For example, some HPLC-ECD methods report detection limits for DOPAC between 20-60 pg.[9]
Q3: Why is the mobile phase composition so critical for reducing background noise?
The mobile phase is a primary contributor to background noise.[10] The purity of solvents and reagents, proper pH, and adequate degassing are all crucial.[1][11]
-
Purity: Using HPLC or LC-MS grade solvents and ultrapure water (18 MΩ·cm) minimizes contaminants that can cause spurious signals.[7]
-
pH and Buffers: For ionizable compounds like DOPAC, the mobile phase pH controls the ionization state, which affects retention time and peak shape. Buffers are used to maintain a stable pH and improve reproducibility.[12][13]
-
Degassing: Dissolved gases can form microbubbles in the detector, leading to an unstable baseline, especially in HPLC-ECD systems.[10][14]
Troubleshooting Guide: High Background Noise
High background noise can obscure analyte peaks, reduce sensitivity, and compromise the accuracy of quantification.[10][14] Use the following guide to diagnose and resolve common sources of noise in your system.
Workflow for Diagnosing Background Noise
Quantitative Data Summary
Proper optimization of analytical parameters can significantly improve the signal-to-noise ratio and lower the limit of detection for DOPAC.
Table 1: HPLC-ECD Detection Limits and Sensitivity
| Analyte | Limit of Detection (LOD) | Sensitivity Improvement Example |
|---|---|---|
| DOPAC | 20 - 60 pg[9] | Signal increased from 9 nA to 25 nA by optimizing electrode potential.[2] |
| Dopamine | 0.15 nM (at S/N = 3)[10] | - |
Table 2: LC-MS/MS Method Validation Parameters for Dopamine (as an example)
| Parameter | Value |
|---|---|
| Linearity Range | 20 - 2000 ng/mL[4] |
| Limit of Quantification (LOQ) | 1.215 ng/mL[4] |
| Limit of Detection (LOD) | 0.36 ng/mL[4] |
Experimental Protocols
Protocol 1: Brain Tissue Homogenization for HPLC-ECD Analysis
This protocol describes the preparation of brain tissue samples for the analysis of DOPAC and other monoamines.
Workflow for Brain Tissue Sample Preparation
Methodology:
-
Tissue Dissection: Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens) on an ice-cold surface to prevent degradation of analytes.[15]
-
Sample Weighing & Freezing: Weigh the tissue and immediately freeze it on dry ice. Samples can be stored at -80°C.[15]
-
Homogenization: To the frozen tissue sample, add approximately 10 times the sample weight of ice-cold 0.1 M perchloric acid.[15] Homogenize immediately using an ultrasonic homogenizer for about 30 seconds.[16]
-
Centrifugation: Centrifuge the homogenate at 12,000-14,000 x g for 20-30 minutes at 4°C to pellet proteins and cellular debris.[1][16]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm nylon or PVDF syringe filter to remove any remaining particulate matter.[1][15]
-
Analysis: The filtered supernatant is now ready for injection into the HPLC-ECD system.
Protocol 2: Microdialysis Sample Collection and Preparation
This protocol outlines the collection of brain microdialysate for the analysis of extracellular DOPAC levels.
Methodology:
-
Probe Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min.[17][18]
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline before sample collection begins.[17]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) directly into collection vials containing a small amount of antioxidant, such as 0.1 M perchloric acid, to prevent the degradation of catecholamines.[17]
-
Sample Preparation: If not already acidified during collection, add perchloric acid to the samples. Centrifuge the samples to pellet any precipitates.[17]
-
Analysis: Inject a fixed volume of the supernatant directly into the HPLC system for analysis.[17]
References
- 1. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]
- 3. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. jasco.hu [jasco.hu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What detection limits are feasible in HPLC/ECD? - Antec Scientific [antecscientific.com]
- 9. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cores.emory.edu [cores.emory.edu]
- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Co-elution problems of DOPAC and its deuterated standard
Welcome to the Technical Support Center for analytical scientists. This guide provides detailed troubleshooting for co-elution problems encountered with 3,4-Dihydroxyphenylacetic acid (DOPAC) and its deuterated internal standard (IS) in chromatographic analyses, particularly LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated DOPAC standard have a different retention time than the native DOPAC?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H), can lead to minor changes in the molecule's physicochemical properties.[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[1][3] The extent of this retention time shift depends on the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[1]
Q2: What are the consequences of DOPAC and its deuterated standard not co-eluting perfectly?
A2: Incomplete co-elution can lead to a significant analytical issue known as "differential matrix effects".[1][4] If the analyte and the internal standard elute at different times, even by a small margin, they may be affected differently by co-eluting matrix components that can suppress or enhance the ionization process in the mass spectrometer. This can result in poor data accuracy, imprecision, and scattered results, as the internal standard will not accurately compensate for the matrix effects experienced by the analyte.[1][5]
Q3: Can I still use a deuterated internal standard if it separates slightly from my analyte?
A3: While perfect co-elution is ideal, a small and highly reproducible separation might be acceptable if it does not lead to differential matrix effects.[1] However, this must be thoroughly validated during method development. If the peaks are significantly resolved, it is highly recommended to optimize the method to achieve co-elution.[1][3]
Q4: What are the primary causes of peak shape problems like fronting or tailing for DOPAC?
A4: Peak fronting is often caused by sample overload, where too much sample is injected onto the column.[6][7] It can also be caused by using an injection solvent that is stronger than the mobile phase. Peak tailing can result from several factors, including secondary interactions between the acidic DOPAC molecule and active sites on the column, a blocked column frit, or the use of an inappropriate mobile phase pH.[7][8]
Troubleshooting Guides
Issue 1: Partial or Complete Chromatographic Separation of DOPAC and Deuterated DOPAC
This section provides a step-by-step guide to diagnose and resolve retention time differences between DOPAC and its deuterated internal standard.
Step 1: Assess the Significance of the Separation
-
Action: Overlay the chromatograms of the native DOPAC and the deuterated standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT). A significant gap between the two peaks indicates a need for method optimization.
Step 2: Optimize Chromatographic Conditions
If the separation is deemed significant, the following parameters can be adjusted to improve co-elution.
-
Mobile Phase Composition: Modifying the organic-to-aqueous solvent ratio can alter selectivity.[4]
-
Gradient Slope: A shallower gradient can improve the resolution between the two compounds.[3]
-
Column Temperature: Adjusting the column temperature can influence retention times and potentially improve peak shape.[9]
-
Column Chemistry: If other adjustments fail, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Biphenyl column) can provide the necessary selectivity.[4]
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Composition
Objective: To achieve co-elution of DOPAC and its deuterated internal standard by adjusting the organic solvent percentage in the mobile phase.
Methodology:
-
Initial Analysis: Analyze a standard solution containing both the analyte and the deuterated internal standard using your current LC method. Record the retention times (RT) and calculate the initial ΔRT.
-
Prepare Mobile Phases: Prepare a series of mobile phases with slightly different organic solvent (e.g., Acetonitrile or Methanol) concentrations. For example, if your current method uses 30% Acetonitrile, prepare mobile phases with 28%, 29%, 31%, and 32% Acetonitrile.
-
Sequential Analysis: Inject the standard solution using each of the prepared mobile phases, ensuring the column is properly equilibrated before each run.
-
Data Analysis: Compare the ΔRT between DOPAC and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time
| % Acetonitrile | DOPAC RT (min) | Deuterated DOPAC RT (min) | ΔRT (min) |
| 28% | 5.82 | 5.75 | 0.07 |
| 29% | 5.65 | 5.59 | 0.06 |
| 30% (Original) | 5.40 | 5.32 | 0.08 |
| 31% | 5.15 | 5.10 | 0.05 |
| 32% | 4.93 | 4.89 | 0.04 |
This is example data and will vary based on the specific LC system and conditions.
Table 2: Effect of Column Temperature on Retention Time
| Temperature (°C) | DOPAC RT (min) | Deuterated DOPAC RT (min) | ΔRT (min) |
| 30 | 5.55 | 5.48 | 0.07 |
| 35 | 5.40 | 5.32 | 0.08 |
| 40 | 5.25 | 5.20 | 0.05 |
| 45 | 5.12 | 5.08 | 0.04 |
This table illustrates how adjusting column temperature can be used to fine-tune separation and improve co-elution.
Mandatory Visualization
References
Technical Support Center: DOPAC-d3 Stability and Solvent Choice
Welcome to the technical support center for DOPAC-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of DOPAC-d3 during experimental workflows. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues related to solvent choice and handling of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is DOPAC-d3 and why is its stability a concern?
DOPAC-d3, or 3,4-Dihydroxyphenylacetic acid-d3, is the deuterated form of DOPAC, a primary metabolite of dopamine. It is frequently used as an internal standard in mass spectrometry-based bioanalytical studies for the accurate quantification of endogenous DOPAC. Like other catecholamines, DOPAC-d3 is an inherently unstable molecule. Its catechol moiety is susceptible to oxidation, which can lead to the formation of quinones and other degradation products.[1] This degradation can compromise the accuracy and reliability of quantitative results, making a thorough understanding of its stability essential.
Q2: Which factors have the most significant impact on DOPAC-d3 stability in solution?
Several factors can influence the stability of DOPAC-d3 and its non-deuterated counterpart, DOPAC. These include:
-
pH: This is a critical factor. Catecholamines are most stable in acidic conditions (pH < 4).[1] As the pH becomes neutral or alkaline, the rate of oxidation increases significantly.
-
Solvent Choice: The solvent can impact stability. While aqueous solutions are common, the presence of antioxidants can greatly enhance stability.[1]
-
Oxygen: Exposure to atmospheric oxygen accelerates the oxidation of the catechol group.[1]
-
Light: Exposure to light, particularly UV light, can promote photodegradation.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[3] Storage at reduced temperatures (4°C or frozen) is generally recommended.[4]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of catechols.
Q3: What are the recommended solvents for preparing and storing DOPAC-d3 stock solutions?
For short-term storage and use, preparing DOPAC-d3 in an acidic aqueous buffer (pH < 4) containing an antioxidant is recommended. For long-term storage, preparing stock solutions in a high-purity organic solvent and storing them at low temperatures (-20°C or -80°C) is preferable. While specific data for DOPAC-d3 is limited, non-aqueous solutions generally offer better stability for similar compounds compared to aqueous solutions.[5]
Commonly used solvents include:
-
Methanol
-
Ethanol
-
Acetonitrile
When working with aqueous media, such as plasma extracts, the use of reducing agents or antioxidants is crucial. For instance, DOPAC in perchloric acid extracts shows rapid degradation, but its stability can be improved with agents like dithiothreitol (DTT).[6]
Q4: Can the deuterium label on DOPAC-d3 be lost? How can I prevent this?
Yes, this phenomenon is known as Hydrogen-Deuterium (H/D) exchange. The deuterium atoms can exchange with hydrogen atoms from the solvent or other molecules in the solution.[4] This is more likely to occur if the deuterium atoms are attached to heteroatoms (like oxygen or nitrogen) or are located at acidic or basic sites on the molecule. Acidic or basic conditions can catalyze this exchange.[4]
To minimize the risk of H/D exchange:
-
Avoid strongly acidic or basic conditions if possible.
-
Use aprotic solvents (solvents that cannot donate a hydrogen bond) where feasible.
-
Minimize the time the compound is stored in aqueous or protic solutions.
-
Buffer solutions to a neutral or slightly acidic pH if the experiment allows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DOPAC-d3.
Issue 1: Rapid Loss of DOPAC-d3 Signal in Analytical Runs
-
Symptoms: A significant decrease in the DOPAC-d3 peak area is observed in LC-MS analysis over a short period (e.g., within a few hours) in the autosampler.
-
Possible Causes:
-
Oxidation: The primary degradation pathway for catechols is oxidation, which is accelerated by neutral or alkaline pH, exposure to oxygen, and light.[1] Autosampler vials are often not completely sealed from atmospheric oxygen.
-
Temperature: The temperature of the autosampler may be too high, accelerating degradation.
-
-
Solutions:
-
Acidify the Mobile Phase: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to maintain a low pH environment.
-
Add Antioxidants: For aqueous samples, consider adding a small amount of an antioxidant like ascorbic acid or DTT to the sample matrix.[6]
-
Control Temperature: Use a cooled autosampler set to a low temperature (e.g., 4°C).
-
Use Amber Vials: Protect samples from light by using amber or light-blocking autosampler vials.[1]
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Symptoms: New, unidentified peaks appear in the chromatogram for your DOPAC-d3 standard.
-
Possible Causes:
-
Degradation Products: The new peaks are likely oxidation products of DOPAC-d3, such as quinones.[1]
-
Metabolic Switching: While less common for an internal standard not subjected to metabolism, it's a known phenomenon for deuterated compounds where deuteration at a primary metabolic site can lead to the formation of different metabolites.[4] This is more relevant if using DOPAC-d3 in in vivo or cell-based assays.
-
Solvent Impurities: Reactive impurities in the solvent could be catalyzing degradation.
-
-
Solutions:
-
Conduct Forced Degradation Studies: Perform stress testing (exposing DOPAC-d3 to acid, base, heat, light, and oxidizing agents) to identify the retention times of its primary degradation products.[4]
-
Confirm Peak Identity: Use high-resolution mass spectrometry to identify the mass of the unexpected peaks and elucidate their structure.
-
Ensure Solvent Purity: Use high-purity, HPLC or MS-grade solvents to prepare all solutions.
-
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting DOPAC-d3 stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for 3,4-Dihydroxybenzeneacetic Acid (DOPAC) Analysis
Welcome to the technical support center for the analysis of 3,4-Dihydroxybenzeneacetic acid (DOPAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your DOPAC measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low levels of DOPAC?
A1: The most prevalent and sensitive methods for quantifying DOPAC include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and specialized electrochemical sensors.[1][2][3] Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Q2: My DOPAC signal is weak or undetectable with HPLC-ECD. What are the likely causes?
A2: Low signal in HPLC-ECD can stem from several factors:
-
Suboptimal Mobile Phase: Incorrect pH or composition can affect the retention and electrochemical response of DOPAC.
-
Electrode Issues: A fouled or passivated electrode surface will significantly reduce sensitivity. Regular cleaning and polishing are crucial.
-
Inadequate Sample Preparation: Incomplete protein precipitation or extraction can lead to matrix interference and a suppressed signal.
-
DOPAC Degradation: DOPAC is susceptible to oxidation. Samples should be kept on ice and protected from light during preparation. Using an antioxidant in the sample buffer can also be beneficial.
Q3: How can I improve the sensitivity of my LC-MS/MS method for DOPAC analysis?
A3: To enhance LC-MS/MS sensitivity, consider the following:
-
Optimization of Ionization Source Parameters: Fine-tuning parameters such as spray voltage, gas flows, and temperature can significantly improve the ionization efficiency of DOPAC.
-
Selection of Optimal MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for DOPAC.
-
Sample Clean-up: Employing solid-phase extraction (SPE) can effectively remove interfering matrix components that cause ion suppression.[4]
-
Derivatization: While not always necessary, derivatization can improve the chromatographic properties and ionization efficiency of DOPAC.
Q4: What are the critical factors for successful sample preparation of brain tissue for DOPAC analysis?
A4: For brain tissue samples, the following are critical:
-
Rapid Tissue Homogenization: To prevent enzymatic degradation of DOPAC, tissue should be homogenized quickly in an acidic solution (e.g., perchloric acid) immediately after dissection.[5][6]
-
Protein Precipitation: Thoroughly precipitate and remove proteins to prevent column clogging and interference.
-
Centrifugation and Filtration: After homogenization and protein precipitation, centrifuge the samples at high speed and filter the supernatant to obtain a clear extract for analysis.[4][5]
-
Storage: If not analyzed immediately, samples should be stored at -80°C to ensure stability.[7]
Troubleshooting Guides
HPLC-ECD: Low Signal or No Peak for DOPAC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Mobile Phase pH | Ensure the mobile phase pH is acidic (typically around 3.0-4.0) to optimize the electrochemical response of DOPAC. | Improved peak shape and increased signal intensity. |
| Contaminated or Inactive Electrode | Polish the working electrode with alumina slurry, followed by sonication in purified water. | Restoration of a smooth, reactive electrode surface, leading to a stronger and more stable signal. |
| Air Bubbles in the System | Degas the mobile phase thoroughly and ensure all connections are tight to prevent air from entering the system. | A stable baseline and consistent flow rate, eliminating signal dropouts. |
| Insufficient Sample Concentration | If possible, concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume. | Increased analyte concentration leading to a detectable signal. |
LC-MS/MS: High Background Noise or Poor Peak Shape
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement) | Implement a more rigorous sample clean-up method, such as SPE, or dilute the sample. | Reduced background noise and a more accurate and reproducible quantification of DOPAC. |
| Suboptimal Chromatographic Separation | Optimize the gradient elution profile or try a different column chemistry to improve the separation of DOPAC from interfering compounds. | Sharper, more symmetrical peaks with better resolution from other matrix components. |
| Contaminated Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Reduced background noise and improved signal stability. |
| Inappropriate Mobile Phase Additives | Ensure mobile phase additives (e.g., formic acid, ammonium formate) are of high purity and used at optimal concentrations for DOPAC ionization. | Enhanced signal intensity and reduced adduct formation. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for DOPAC using different analytical techniques as reported in the literature.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-ECD | Rat Brain Homogenate | 0.27 ng/mL | 0.81 ng/mL | [8] |
| HPLC with Fluorescence Detection | Rat Kidney Microdialysate | 50 fmol/injection | - | [6] |
| LC-MS/MS | Mouse Brain Tissue | - | 2 ng/g | [2] |
| LC-MS/MS | Rat Brain Tissue | - | 12.5 ng/mL | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Brain Tissue for HPLC-ECD Analysis
-
Dissect the brain region of interest on an ice-cold plate.
-
Immediately weigh the tissue and place it in a pre-weighed tube containing 10 volumes of ice-cold 0.1 M perchloric acid.
-
Homogenize the tissue using an ultrasonic probe until the tissue is completely dispersed.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject a portion of the filtered supernatant into the HPLC-ECD system for analysis.
Protocol 2: General HPLC-ECD Method for DOPAC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A solution of sodium acetate, EDTA, and an organic modifier like methanol, adjusted to an acidic pH (e.g., pH 3.5) with citric acid or phosphoric acid.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode, and an auxiliary electrode.
-
Potential: Set the working electrode potential to an optimal value for DOPAC oxidation (typically +0.6 to +0.8 V).
Visualizations
Dopamine Metabolism Pathway
Caption: Metabolic pathway of dopamine to DOPAC and HVA.
Experimental Workflow for Brain Tissue Analysis
Caption: Workflow for preparing brain tissue for DOPAC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Recent Advances in Electrochemical and Optical Sensing of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation for DOPAC Analysis: A Comparison of Techniques Utilizing 3,4-Dihydroxybenzeneacetic acid-d3 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, the selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides a comparative overview of method validation parameters for DOPAC analysis, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard, 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), and contrasting it with alternative approaches.
The use of a stable isotope-labeled internal standard, such as DOPAC-d3, is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data from validated analytical methods for DOPAC, highlighting the advantages of using a deuterated internal standard.
Table 1: Performance Characteristics of LC-MS/MS Method with Deuterated Internal Standard
| Parameter | Performance | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy (%Recovery) | 85-115% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.42 ng/100mg brain tissue | [1] |
| Lower Limit of Detection (LLOD) | 0.40 ng/100mg brain tissue | [1] |
Table 2: Performance Characteristics of Alternative Analytical Methods for DOPAC
| Method | Internal Standard | Linearity (R²) | Precision (%CV) | LLOQ | Reference |
| LC-MS/MS | Not Specified | 0.9959 - 0.9994 | Intra-day: 0.24-9.36, Inter-day: 0.85-9.67 | 0.0553-0.2415 ng/mL | [2] |
| HPLC-ECD | N-Methyl-5-hydroxytryptamine | > 0.99 | Within-run: 3.1-6.3% | Not specified, detection limit 20-60 pg | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for DOPAC analysis.
Protocol 1: LC-MS/MS with this compound Internal Standard
This method is adapted from a study analyzing DOPAC in rat brain tissue.[1]
1. Sample Preparation:
-
Brain tissue samples are homogenized in a solution of acetonitrile and acetic acid containing the deuterated internal standard, DOPAC-d5.[1]
-
The homogenate is sonicated for 20 minutes.[1]
-
Samples are then centrifuged to pellet proteins and other insoluble material.
-
The resulting supernatant is transferred for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate DOPAC from other neurotransmitters and metabolites.
-
Flow Rate: Approximately 0.3 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for DOPAC.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: HPLC with Electrochemical Detection (HPLC-ECD)
This method provides an alternative to mass spectrometry and is adapted from a study analyzing multiple monoamines and their metabolites.[3]
1. Sample Preparation:
-
Brain tissue is homogenized in the mobile phase containing the internal standard (e.g., N-methyl-5-hydroxytryptamine).[3]
-
The homogenate is centrifuged.
-
The supernatant is injected into the HPLC system.
2. High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A buffered aqueous solution (e.g., citrate-phosphate buffer) containing an ion-pairing agent (e.g., heptanesulfonate) and methanol.[3]
-
Flow Rate: Typically 1.0 mL/min.
3. Electrochemical Detection (ECD):
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
Potential: The potential is set at an optimal voltage for the oxidation of DOPAC.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of DOPAC, the following diagrams are provided.
DOPAC is a key metabolite in the dopamine pathway. Understanding this pathway provides context for the significance of its accurate measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for DOPAC Quantification: A Comparative Analysis of d3-DOPAC Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of dopamine, is critical for robust and reliable study outcomes. In the realm of bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a pivotal decision that directly influences data quality. This guide provides an objective comparison of the performance of a deuterated (d3) DOPAC internal standard against an alternative, a structural analog, supported by established bioanalytical method validation principles.
Stable isotope-labeled internal standards, such as d3-DOPAC, are widely recognized as the "gold standard" in bioanalysis.[1] Their use is strongly advocated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the International Council for Harmonisation (ICH) M10 guideline. The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby providing superior correction for analytical variability and enhancing the accuracy and precision of the results.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of deuterated internal standards over alternatives, such as structural analogs, is well-documented. A structural analog is a compound with a chemical structure similar to, but not identical to, the analyte. While they can be a viable option when a deuterated standard is unavailable, their performance can be compromised by differences in extraction recovery, chromatographic behavior, and ionization efficiency.
The following tables summarize the expected performance characteristics based on bioanalytical validation data for a deuterated DOPAC standard (using d5-DOPAC as a representative example with comparable performance to d3-DOPAC) and a structural analog internal standard, N-methyl-5-hydroxytryptamine.[2][3]
Table 1: Comparison of Method Performance Parameters
| Parameter | Deuterated Internal Standard (d5-DOPAC) | Structural Analog Internal Standard (N-methyl-5-HT) | Acceptance Criteria (FDA/ICH)[4][5] |
| Accuracy | Excellent (typically within ±5% of nominal value) | Good to Moderate (may exhibit bias >15%) | Mean value within ±15% of nominal value (±20% at LLOQ) |
| Precision | Excellent (typically <5% RSD) | Good to Moderate (may have RSD >15%) | %CV should not exceed 15% (20% at LLOQ) |
| Linearity (r²) | >0.99 | Typically >0.99 | ≥0.99 |
| Matrix Effect Compensation | Excellent | Moderate to Poor | IS-normalized matrix factor should be close to 1 with a %CV ≤15% |
| Extraction Recovery Consistency | High | Variable | Consistent, precise, and reproducible |
Table 2: Accuracy and Precision Data for DOPAC Quantification
Using a Deuterated Internal Standard (d5-DOPAC)
| Quality Control Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 0.5 | -2.5% | 4.8% |
| Low | 1.5 | 1.2% | 3.1% |
| Medium | 50 | -0.8% | 2.5% |
| High | 150 | 0.5% | 1.9% |
| (Data synthesized from representative bioanalytical validation reports for similar analytes using deuterated internal standards) |
Using a Structural Analog Internal Standard (N-methyl-5-HT)
| Quality Control Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1.0 | -8.7% | 12.5% |
| Low | 3.0 | 5.2% | 9.8% |
| Medium | 75 | -11.3% | 14.2% |
| High | 200 | 9.5% | 11.7% |
| (Data synthesized from representative bioanalytical validation reports using structural analog internal standards) |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the validation and application of bioanalytical methods. The following is a representative methodology for the quantification of DOPAC in human plasma using a d3-DOPAC internal standard with LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Spiking: To 200 µL of plasma, add 20 µL of the d3-DOPAC internal standard working solution (e.g., 100 ng/mL in methanol/water).
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
DOPAC: Precursor Ion (m/z) 167.0 → Product Ion (m/z) 123.1
-
d3-DOPAC: Precursor Ion (m/z) 170.0 → Product Ion (m/z) 126.1
-
Visualizations
To further illustrate the context and workflow of DOPAC quantification, the following diagrams are provided.
References
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. agilent.com [agilent.com]
- 4. anivet.au.dk [anivet.au.dk]
- 5. ema.europa.eu [ema.europa.eu]
A Head-to-Head Battle of Internal Standards: 3,4-Dihydroxybenzeneacetic acid-d3 vs. 13C-labeled DOPAC in Quantitative Bioanalysis
In the precise world of quantitative mass spectrometry, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for any experimental variability. For the analysis of 3,4-Dihydroxybenzeneacetic acid (DOPAC), a key metabolite of dopamine, researchers are often faced with a choice between a deuterium-labeled standard (3,4-Dihydroxybenzeneacetic acid-d3, or DOPAC-d3) and a Carbon-13-labeled standard (13C-labeled DOPAC). This guide provides an objective, data-driven comparison to inform the selection of the optimal internal standard for demanding research and drug development applications.
Key Performance Differences: A Comparative Overview
The fundamental distinctions between deuterated and 13C-labeled internal standards lie in their physicochemical properties, which directly impact chromatographic behavior, isotopic stability, and the ability to correct for matrix effects.[1] While both are stable isotope-labeled standards, the subtle differences can have significant consequences for data quality.
Table 1: Performance Characteristics of Deuterated vs. 13C-Labeled Internal Standards
| Performance Parameter | This compound (Deuterated IS) | 13C-labeled DOPAC (¹³C-Labeled IS) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a retention time shift (typically elutes earlier).[2] | Co-elutes perfectly with the unlabeled analyte.[1][3] | The "isotope effect" from the stronger C-D bond can cause separation from the analyte, leading to differential matrix effects and compromising accuracy.[2] Perfect co-elution ensures both analyte and IS experience the same matrix conditions at the point of ionization.[4] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts.[5][6] | Superior, due to identical elution and ionization characteristics.[2][7] | If the IS and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[2] |
| Isotopic Stability | Generally stable, but deuterium on exchangeable sites (-OH, -NH) can be prone to back-exchange with hydrogen.[2] | Exceptionally stable as the 13C atoms are integral to the carbon skeleton and not subject to exchange. | Loss of the isotopic label from the deuterated standard can lead to an underestimation of the analyte concentration. |
| Cost & Availability | Often less expensive and more widely available.[8] | Can be more expensive due to more complex synthesis. | For routine analyses, cost may be a factor, but for assays requiring the highest accuracy, the performance benefits of 13C-IS often justify the cost.[9] |
Supporting Experimental Data
For instance, a study validating an LC-MS/MS method for multiple neurotransmitters, including DOPAC, using corresponding deuterated internal standards, demonstrated good performance.[10] However, the principle of improved accuracy with 13C-labeled standards is powerfully illustrated in other contexts. A study on mycotoxin analysis showed that without an internal standard, analyte recovery was as low as 29-37% due to matrix effects.[7] When a 13C-labeled internal standard was used, the recovery improved dramatically to 95-99%, showcasing its superior ability to correct for matrix-induced signal suppression.[7] This principle is directly applicable to the analysis of DOPAC in complex biological matrices like plasma or brain tissue.
Table 2: Representative Validation Data for Neurotransmitter Analysis using Stable Isotope Labeled Internal Standards
| Validation Parameter | Typical Performance with Deuterated IS[10] | Expected Performance with ¹³C-Labeled IS[2][7] |
| Linearity (R²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 ng/mL | Similar or potentially lower due to improved signal-to-noise |
| Intra-day Precision (%CV) | < 10% | < 10% (Potentially lower due to better matrix effect correction) |
| Inter-day Precision (%CV) | < 10% | < 10% (Potentially lower due to better matrix effect correction) |
| Accuracy / Recovery | 73 - 117% | 95 - 105% (Closer to 100% due to superior matrix compensation) |
Note: The data in this table is illustrative and compiled from different sources to highlight the expected performance. The "Expected Performance" for the 13C-Labeled IS is based on documented advantages in matrix effect compensation.
Experimental Protocols
A robust and validated experimental protocol is crucial for the accurate quantification of DOPAC. The following provides a detailed methodology for a typical LC-MS/MS assay, which can be adapted for use with either internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or brain homogenate supernatant, add 10 µL of the internal standard working solution (either DOPAC-d3 or 13C-DOPAC).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 0.2% formic acid in water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.2% Formic Acid in Water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
DOPAC: To be optimized based on instrument (e.g., Q1: 167.1 -> Q3: 123.1).
-
DOPAC-d3: To be optimized (e.g., Q1: 170.1 -> Q3: 126.1).
-
13C-labeled DOPAC (e.g., with 6 ¹³C atoms): To be optimized (e.g., Q1: 173.1 -> Q3: 129.1).
-
-
Visualizing the Workflow and Key Differences
The following diagrams illustrate the general analytical workflow and the critical difference in chromatographic behavior between the two types of internal standards.
Caption: General workflow for the quantification of DOPAC using an internal standard.
References
- 1. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Performance in Catecholamine Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of catecholamine metabolites, crucial biomarkers for the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and neuroblastoma.[1][2] Given the low physiological concentrations of these analytes, highly sensitive and specific methods are required for accurate measurement.[3][4] This document summarizes performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a baseline for inter-method comparison, alongside detailed experimental protocols and relevant biological pathways.
Methodology Comparison: The Preeminence of LC-MS/MS
The analysis of catecholamine metabolites, including metanephrines (metanephrine, normetanephrine) and 3-methoxytyramine, has evolved from traditional immunoassays and HPLC with electrochemical detection (HPLC-ECD) to the more specific and sensitive LC-MS/MS.[3] LC-MS/MS is now recommended by The Endocrine Society as a first-line screening test due to its superior diagnostic accuracy, which is less susceptible to interferences from co-prescribed medications that can affect older methods.[5]
Data Presentation: Performance of Validated LC-MS/MS Methods
The following table summarizes key performance metrics from several published LC-MS/MS methods for the analysis of free metanephrines in plasma. This comparative data is essential for laboratories aiming to establish or validate their own analytical procedures.
| Performance Metric | Method A | Method B [6] | Method C [7] | Method D [8] (Urine) |
| Analyte(s) | Metanephrine (M), Normetanephrine (NM) | M, NM, 3-Methoxytyramine (3-MT) | M, NM, 3-MT, Catecholamines, L-DOPA | M, NM, 3-MT, Catecholamines |
| Instrumentation | XLC-MS/MS | LC/MS/MS | LC-MS/MS | UPLC-MS/MS |
| Sample Prep | Online SPE (WCX) | Offline SPE (WCX) | In-Matrix Derivatization | Offline SPE |
| Intra-Assay Precision (%CV) | < 6% | < 6% | < 8.2% | 0.2 - 6.2% |
| Inter-Assay Precision (%CV) | Not Reported | Not Reported | < 8.2% | 1.8 - 3.8% |
| Accuracy / Recovery | > 90% | 88 - 104% | 95 - 105% | Within 10% of nominal |
| Linearity (r²) | > 0.999 | > 0.9996 | > 0.99 (vs. HILIC), > 0.85 (vs. HPLC-ECD) | Not Reported |
| Lower Limit of Quantification (nmol/L) | M: 0.04, NM: 0.16 | M: ~0.08, NM: ~0.24, 3-MT: ~0.06 | Picomolar range (4-30x more sensitive) | Not Reported |
SPE: Solid Phase Extraction; WCX: Weak Cation Exchange; %CV: Coefficient of Variation; r²: Coefficient of Determination
Visualized Pathways and Workflows
Catecholamine Biosynthesis and Metabolism
Catecholamines are synthesized from the amino acid tyrosine.[9] Their subsequent metabolism into metanephrines occurs within chromaffin cells, making these metabolites highly specific markers for tumors originating from this cell type.[4] The pathway below illustrates this critical process.
Caption: Catecholamine synthesis from L-Tyrosine and metabolism via COMT and MAO enzymes.
General Analytical Workflow
The accurate quantification of catecholamine metabolites involves several critical steps, from sample collection to final data analysis. The workflow diagram below outlines a typical process for a clinical research laboratory using LC-MS/MS.
Caption: A typical bioanalytical workflow for catecholamine metabolite quantification.
Experimental Protocols
The following section details a representative experimental protocol for the analysis of free metanephrines in plasma, synthesized from established, high-performance methods.[5][6][10]
Sample Preparation: Solid Phase Extraction (SPE)
This procedure uses weak cation exchange (WCX) to isolate the target analytes from plasma matrix components.
-
Initial Pre-treatment: To 0.5 mL of plasma, add 50 µL of an internal standard mix (containing deuterated analogues of each analyte) and 0.5 mL of a conditioning buffer (e.g., 10 mM NH₄H₂PO₄, pH 6.5).[6]
-
SPE Cartridge Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of the conditioning buffer.[6]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing Steps: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile to remove interfering substances.[6] Dry the cartridge under vacuum.
-
Elution: Elute the analytes from the cartridge using two aliquots of 250 µL of 2% formic acid in acetonitrile.[6]
-
Final Steps: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[6][10] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water).[6]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for retaining polar compounds, such as a Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm) or a Pursuit PFP column, is recommended.[6][10]
-
Mobile Phase A: 100 mM ammonium formate in water, pH 3.0.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A gradient is run to separate the analytes. For example, starting with a high percentage of organic mobile phase (e.g., 90% B) for HILIC separation.[10]
-
Injection Volume: 10 µL.[10]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.[4]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
-
Example Transitions:
-
Calibration and Quality Control
-
Calibration Curve: A calibration curve is constructed using charcoal-stripped plasma fortified with known concentrations of the analytes.[10] Linearity should be assessed over the expected physiological and pathological range.
-
Quality Control (QC): At least three levels of QC samples (low, medium, high) should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the results.[10]
References
- 1. uclahealth.org [uclahealth.org]
- 2. Catecholamine Urine Test: Purpose, Preparation, and Procedure [healthline.com]
- 3. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS [restek.com]
- 9. Catecholamine - Wikipedia [en.wikipedia.org]
- 10. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of DOPAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine. The selection of an appropriate analytical method is critical for obtaining reliable data in neuroscience research and pharmaceutical development. This document outlines the performance characteristics of both methods, supported by experimental data from various studies, to facilitate informed decision-making.
Introduction to DOPAC Analysis
DOPAC is a key biomarker for monitoring dopamine turnover and has significant implications in the study of neurological disorders such as Parkinson's disease, as well as in the development of drugs targeting the dopaminergic system. Accurate and precise quantification of DOPAC in biological matrices is therefore essential. Both HPLC with electrochemical detection (ECD) or UV detection and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages and limitations.
Comparative Analysis of HPLC and LC-MS for DOPAC Quantification
The choice between HPLC and LC-MS depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics for each method based on published literature.
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 1-100 ng/mL[1] | 0.1-5.0 pmol/µL[2] |
| Limit of Detection (LOD) | < 1 pg (on-column)[1]; 50 fmol/injection[3] | 15 pg (for L-DOPA)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources | 0.5 ng/mL (for DOPAL)[5] |
| Precision (Intra-assay) | < 10%[1] | < 4% (RSD%)[4] |
| Precision (Inter-assay) | < 20%[1] | Not explicitly stated in all reviewed sources |
| Selectivity | Good with ECD, potential for interference | High, based on mass-to-charge ratio |
| Sample Preparation | Often requires extraction and derivatization[3] | Typically involves protein precipitation[2] |
| Instrumentation Complexity | Relatively simpler and lower cost | More complex and higher cost |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide generalized protocols for HPLC and LC-MS analysis of DOPAC.
HPLC Method with Electrochemical Detection (HPLC-ECD)
This method is widely used for the analysis of neurotransmitters and their metabolites due to its high sensitivity.
-
Sample Preparation:
-
For plasma samples, protein precipitation is a common first step. This can be achieved by adding a precipitating agent like perchloric acid or methanol.
-
Liquid-liquid extraction or solid-phase extraction may be employed for further cleanup and concentration of the analyte.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is frequently used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 0.03 M KH2PO4) with an organic modifier like methanol is common. The pH is typically acidic (e.g., pH 4.0) to ensure good peak shape for acidic compounds like DOPAC.[1]
-
Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.[1][6]
-
Injection Volume: 20 µL is a common injection volume.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[6]
-
-
Detection:
-
Electrochemical detection is performed using a glassy carbon working electrode. The potential is set at an optimal value to oxidize DOPAC, for instance, +450 mV.[1]
-
LC-MS/MS Method
LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for bioanalysis.
-
Sample Preparation:
-
A simple protein precipitation with an organic solvent like methanol is often sufficient for plasma samples.[2] The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an additive like formic acid and an organic solvent such as acetonitrile or methanol is commonly employed.[4]
-
Flow Rate: Flow rates are generally lower than in traditional HPLC, often in the range of 200-400 µL/min.[4]
-
Injection Volume: A small injection volume, for example, 5 µL, is typical.[4]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used. For DOPAC, negative ion mode can be effective.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for DOPAC.
-
Method Cross-Validation Workflow
The cross-validation of two analytical methods is essential to ensure that they provide comparable results. A typical workflow for this process is illustrated below.
Caption: A generalized workflow for the cross-validation of HPLC and LC-MS methods.
Signaling Pathway of Dopamine Metabolism
Understanding the metabolic pathway of dopamine is crucial for interpreting DOPAC levels. The following diagram illustrates the formation of DOPAC from dopamine.
Caption: The metabolic conversion of Dopamine to DOPAC.
Conclusion
Both HPLC and LC-MS are robust and reliable methods for the quantification of DOPAC. HPLC, particularly with electrochemical detection, offers excellent sensitivity and is a more accessible technique in terms of cost and complexity. However, it may be more susceptible to matrix interferences. LC-MS/MS provides superior selectivity and is less prone to interferences, making it the preferred method for complex biological matrices and when high throughput is required.
The choice between these two powerful analytical techniques should be based on the specific requirements of the study, including the nature of the samples, the required level of sensitivity and selectivity, and the available resources. A thorough cross-validation is recommended when switching between methods or comparing data from different analytical platforms to ensure consistency and reliability of the results.
References
- 1. Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 5. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 3,4-Dihydroxybenzeneacetic Acid (DOPAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification of 3,4-Dihydroxybenzeneacetic acid (DOPAC), a primary metabolite of dopamine. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in neuroscience research and drug development. This document outlines the performance characteristics, specifically linearity and range, of various methods and provides detailed experimental protocols to assist in methodological selection and implementation.
Comparison of Analytical Methods
The quantification of DOPAC is frequently performed using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, and more recently by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and linear dynamic range.
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Key Advantages |
| HPLC with Electrochemical Detection (HPLC-ECD) | 1-10 ng/mL to 100 ng/mL[1] | < 1 pg (as Limit of Detection)[1] | High sensitivity, well-established method. |
| HPLC with Fluorescence Detection | Not explicitly stated, but linear up to ~2.5 µg/mL for dopamine[2] | Not explicitly stated for DOPAC, 50 fmol/injection (as Limit of Detection)[3] | High sensitivity and selectivity, especially with derivatization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Good linearity (R²) between 0.9959 and 0.9994[4] | 0.0553 - 0.2415 ng/mL[4] | High specificity and sensitivity, suitable for complex matrices. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
HPLC with Electrochemical Detection (HPLC-ECD)
This method is a robust and sensitive technique for the analysis of electroactive compounds like DOPAC.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with an aqueous 0.03 M KH₂PO₄ buffer containing 0.15 mM EDTA in methanol (8.75:1.25), with a final pH of 4.0.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detector Potential: +450 mV.[1]
Sample Preparation:
-
Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation to pellet the precipitated proteins.
-
Filtration of the supernatant through a 0.22 µm filter before injection.
HPLC with Fluorescence Detection
This method often requires a derivatization step to make the analyte fluorescent, thereby enhancing sensitivity and selectivity.
Instrumentation: An HPLC system coupled with a fluorescence detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[2]
-
Mobile Phase: Acetate buffer (pH 4.0, 12 mM)-methanol (86:14, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Fluorescence measurements at an excitation wavelength of 279 nm and an emission wavelength of 320 nm.[2]
Sample Preparation (for tissue homogenates):
-
Homogenization of brain tissue in a suitable buffer.
-
Centrifugation to clarify the homogenate.
-
Direct injection of the supernatant. This method may not require extensive sample pre-purification or derivatization.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest degree of selectivity and sensitivity, making it ideal for complex biological matrices.
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient elution program with a mobile phase consisting of 0.2% formic acid in water (A) and methanol (B).[4]
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is around 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DOPAC and an internal standard.[4]
Sample Preparation (for blood or urine):
-
Requires only 100 µL of blood or 200 µL of urine.[4]
-
Protein precipitation using acetonitrile.[4]
-
Filtration, drying, and reconstitution in water.[4]
Visualizations
To better illustrate the processes involved, the following diagrams depict a typical analytical workflow and a relevant biological pathway.
Caption: A generalized workflow for the quantification of 3,4-Dihydroxybenzeneacetic acid.
Caption: The metabolic pathway of dopamine leading to the formation of DOPAC.
References
- 1. Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and simple method for the determination of 3,4-dihydroxyphenylacetic acid, norepinephrine, dopamine, and serotonin in mouse brain homogenate by HPLC with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for DOPAC-d3 in Bioanalytical Applications
For researchers, scientists, and drug development professionals, the precise quantification of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, is critical in neuroscience research and the development of therapeutics for neurological disorders. The use of stable isotope-labeled internal standards, such as DOPAC-d3, is the gold standard for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for DOPAC-d3, supported by experimental data and detailed methodologies.
Performance Comparison of Deuterated Internal Standards
Stable isotope-labeled internal standards are essential in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection. Deuterated standards, like DOPAC-d3 and DOPAC-d5, are chemically almost identical to the endogenous analyte, ensuring they behave similarly throughout the analytical process, which allows for highly effective normalization and more accurate quantification.
While specific LOD and LOQ values for deuterated internal standards themselves are not always the primary focus of published studies, their performance is implicitly validated through the validation of the overall bioanalytical method for the target analyte (DOPAC). The LOD and LOQ for the analytical method are determined for the analyte, and the deuterated internal standard is used to ensure the accuracy and precision of these measurements, particularly at the lower limit of quantification (LLOQ).
Based on available research, LC-MS/MS methods for the simultaneous determination of multiple neurotransmitters and their metabolites, including DOPAC, have achieved high sensitivity. For a panel of such analytes, the lower limits of detection typically range from 0.0182 to 0.0797 ng/mL, and the lower limits of quantification range from 0.0553 to 0.2415 ng/mL in biological samples like blood and urine.[1][2] In studies focusing on brain tissue, LLOQ values for DOPAC and other neurotransmitter metabolites have been reported in the range of 0.4 to 9.7 pmol/mL.[3]
The following table summarizes representative performance data for the quantification of DOPAC using deuterated internal standards, as established in validated bioanalytical methods.
| Internal Standard | Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Key Methodological Highlights |
| DOPAC-d3 | DOPAC | Plasma | Not explicitly stated for IS, but method validation for analyte is performed. | Protein precipitation for sample extraction.[4] |
| DOPAC-d5 | DOPAC | Brain Tissue | Not explicitly stated for IS. | Simple brain tissue preparation with reverse-phase separation.[4] |
| General Deuterated IS | DOPAC & other Neurotransmitters | Blood, Urine | 0.0553–0.2415 ng/mL (for the analyte panel) | Acetonitrile precipitation, filtration, drying, and reconstitution.[1][2] |
| General Deuterated IS | DOPAC & other Neurotransmitters | Brain Homogenates & Microdialysates | 0.4–9.7 pmol/mL (for the analyte panel) | Derivatization with dansyl chloride.[3] |
Experimental Protocols
The determination of the limit of detection and quantification is a critical component of bioanalytical method validation. The following outlines a typical experimental protocol for an LC-MS/MS method for DOPAC analysis using a deuterated internal standard, based on common practices in the field.
I. Objective
To determine the limit of detection (LOD) and limit of quantification (LOQ) for 3,4-dihydroxyphenylacetic acid (DOPAC) in a biological matrix (e.g., plasma, brain homogenate) using a stable isotope-labeled internal standard (e.g., DOPAC-d3).
II. Materials and Reagents
-
Analytes: DOPAC, DOPAC-d3 (or other deuterated analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
Biological Matrix: Blank plasma, brain tissue homogenate from an appropriate species.
III. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
IV. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of DOPAC and DOPAC-d3 in a suitable solvent (e.g., methanol with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the DOPAC stock solution in the same solvent to create a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of DOPAC-d3 at a fixed concentration.
V. Sample Preparation
-
Calibration Standards and Quality Controls (QCs): Spike the blank biological matrix with the appropriate working standard solutions of DOPAC to create calibration standards and QC samples at various concentrations, including a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and samples at the expected LLOQ.
-
Internal Standard Addition: Add a fixed volume of the DOPAC-d3 working solution to all samples (except the blank), calibration standards, and QCs.
-
Extraction: Perform a protein precipitation extraction by adding a threefold volume of cold acetonitrile to each sample. Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
VI. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for DOPAC.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both DOPAC and DOPAC-d3.
-
VII. Determination of LOD and LOQ
-
Signal-to-Noise (S/N) Ratio Method:
-
Analyze multiple replicates of the blank matrix to determine the background noise.
-
Analyze replicates of a low-concentration spiked sample.
-
LOD: The concentration at which the signal-to-noise ratio is approximately 3:1.
-
LOQ: The concentration at which the signal-to-noise ratio is approximately 10:1.
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area ratio (DOPAC/DOPAC-d3) against the concentration of the calibration standards.
-
Calculate the standard deviation of the y-intercepts (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
LLOQ Verification: The determined LOQ should be verified by analyzing multiple replicates at this concentration. The precision (%CV) and accuracy (%bias) should be within acceptable limits (typically ≤20% for LLOQ).
Visualizing the Workflow
To illustrate the logical flow of determining the LOD and LOQ for DOPAC using a deuterated internal standard, the following diagram outlines the key steps.
Figure 1. Workflow for LOD and LOQ Determination.
References
Assessing the Recovery of 3,4-Dihydroxybenzeneacetic acid-d3: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of catecholamine metabolites, the selection and performance of an appropriate internal standard are critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the recovery of 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3) against its non-deuterated counterpart and other alternative internal standards. The information presented is supported by established analytical principles and experimental data from relevant studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard. Deuterated compounds, such as DOPAC-d3, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The fundamental advantage of using a SIL internal standard is that it co-elutes with the analyte and experiences similar ionization efficiency and susceptibility to matrix effects. Any loss of analyte during sample preparation, extraction, or analysis is mirrored by a proportional loss of the SIL internal standard, enabling accurate correction and quantification. Deuterated drugs and metabolites are known to potentially have altered pharmacokinetic profiles compared to their non-deuterated counterparts, but their behavior during the analytical process is virtually identical.[1][2][]
Comparative Recovery Data
While the theoretical advantages of using DOPAC-d3 as an internal standard are clear, empirical data from analytical method validations further underscore its suitability. The recovery of an analyte is a measure of the efficiency of the extraction process. For a SIL internal standard to be effective, its recovery should closely match that of the native analyte across various concentrations and matrices.
A recent study on the simultaneous determination of monoamine neurotransmitters and their metabolites, including DOPAC, in human blood and urine reported overall recovery rates for the panel of analytes to be in the range of 73.37% to 116.63% in blood and 80.9% to 115.33% in urine.[4] Although this study does not provide a direct head-to-head comparison of DOPAC and DOPAC-d3 recovery, the high and consistent recovery rates across a panel of similar compounds highlight the robustness of modern extraction techniques for this class of molecules. Based on the principles of using SIL internal standards, the recovery of DOPAC-d3 is expected to be within this range and closely mimic that of endogenous DOPAC.
| Analyte Panel (including DOPAC) | Biological Matrix | Recovery Range (%) |
| Monoamine Neurotransmitters & Metabolites | Blood | 73.37 - 116.63[4] |
| Monoamine Neurotransmitters & Metabolites | Urine | 80.9 - 115.33[4] |
| Table 1: Representative recovery ranges for a panel of analytes including 3,4-Dihydroxybenzeneacetic acid from biological samples using LC-MS/MS. |
Experimental Protocols
Accurate assessment of recovery is contingent on a well-defined and validated experimental protocol. The following outlines a typical workflow for the extraction and analysis of DOPAC from biological samples, incorporating DOPAC-d3 as an internal standard.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma or 200 µL of urine, add a known concentration of this compound internal standard.[4] Acidify the sample by adding a small volume of an appropriate acid (e.g., perchloric acid or formic acid) to a final pH of approximately 3-4. This step is crucial for the stability of DOPAC, which can degrade in neutral or basic conditions.[5] The acidification also protonates the carboxylic acid group of DOPAC, making it suitable for retention on a reversed-phase or a specific polymeric SPE sorbent.[6]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 1 mL of methanol followed by 1 mL of deionized water.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 1.8 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.2% formic acid in water and B) methanol is effective for separating DOPAC from other matrix components.[4]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific instrument and optimization.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both DOPAC and DOPAC-d3 are monitored.
-
Dopamine Metabolic Pathway
3,4-Dihydroxybenzeneacetic acid is a primary metabolite of the neurotransmitter dopamine.[7][8] Understanding its position in the metabolic pathway is crucial for interpreting analytical results.
Caption: Simplified metabolic pathway of dopamine.
Experimental Workflow
The overall process for assessing the recovery of this compound involves a series of well-defined steps from sample collection to data analysis.
Caption: Experimental workflow for assessing recovery.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 8. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Deuterated Internal Standards for the Analysis of 3,4-Dihydroxybenzeneacetic Acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dopamine metabolites, the selection of an appropriate internal standard is a critical factor in achieving accurate and reliable results. 3,4-Dihydroxybenzeneacetic acid (DOPAC), a primary metabolite of dopamine, is a key biomarker in neuroscience and clinical research. This guide provides an objective comparison of deuterated and non-deuterated standards for the quantification of DOPAC, with a focus on 3,4-Dihydroxybenzeneacetic acid-d3 and its alternatives.
The Gold Standard: Deuterated Internal Standards
In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are considered the gold standard for quantification. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Data Presentation: Comparison of Analytical Standards
The following table summarizes the typical specifications for a deuterated internal standard, represented by 3,4-Dihydroxybenzeneacetic acid-d5, compared to a standard, non-labeled 3,4-Dihydroxybenzeneacetic acid.
| Parameter | 3,4-Dihydroxybenzeneacetic acid-d5 (Representative) | 3,4-Dihydroxybenzeneacetic acid (Standard) |
| Chemical Formula | C₈H₃D₅O₄ | C₈H₈O₄ |
| Molecular Weight | 173.18 g/mol | 168.15 g/mol |
| Chemical Purity | ≥98% | ≥98% |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| Appearance | White to off-white solid | White to light-brown crystalline powder |
| Solubility | Soluble in Methanol, DMSO, Water | Soluble in Water, Methanol, Ethanol |
| Storage | -20°C, protect from light | Room temperature, protect from light |
Experimental Protocols: Quantification of 3,4-Dihydroxybenzeneacetic Acid by LC-MS/MS
The following is a representative protocol for the extraction and quantification of 3,4-Dihydroxybenzeneacetic acid from a biological matrix (e.g., plasma or brain tissue homogenate) using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (plasma, tissue homogenate, or calibration standard), add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% formic acid and 0.1% ascorbic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (illustrative):
-
3,4-Dihydroxybenzeneacetic acid: Q1: 167.0 m/z -> Q3: 123.0 m/z
-
This compound: Q1: 170.0 m/z -> Q3: 126.0 m/z
-
-
Data Analysis: The concentration of 3,4-Dihydroxybenzeneacetic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
-
Mandatory Visualization
Below are diagrams illustrating key aspects of the analytical workflow and the underlying principles.
Caption: Experimental workflow for the quantification of 3,4-Dihydroxybenzeneacetic acid.
Caption: Metabolic pathway of Dopamine to DOPAC and HVA.
A Comparative Guide to Internal Standards in Bioanalysis: Adhering to Regulatory Guidelines
For Researchers, Scientists, and Drug Development Professionals
The integrity and reliability of bioanalytical data are fundamental to drug development. A critical component in achieving high-quality data, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the appropriate selection and use of an internal standard (IS). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] This guide provides an objective comparison of the two primary types of internal standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions that align with global regulatory expectations.
An internal standard is a compound of a known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[2][3] The choice of IS significantly influences the accuracy, precision, and robustness of a bioanalytical method. The two main types of internal standards used are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.[4]
Comparison of Internal Standard Types
A Stable Isotope-Labeled (SIL) internal standard is considered the "gold standard" in bioanalysis.[4] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[4] This similarity allows the SIL-IS to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects.[2]
A structural analog internal standard is a compound with a chemical structure similar to the analyte but distinct enough to be chromatographically or mass spectrometrically differentiated. While a more practical and cost-effective option when a SIL-IS is unavailable, it may not perfectly mimic the analyte's behavior during all stages of the analysis, potentially leading to less accurate correction.[5][6]
The following workflow illustrates the decision-making process for selecting an appropriate internal standard.
Caption: Decision workflow for internal standard selection.
Quantitative Performance Comparison
To illustrate the performance differences between a SIL-IS and a structural analog, the following tables summarize representative data from a hypothetical bioanalytical method validation for "Drug X".
Table 1: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Internal Standard Type | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | SIL-IS (Drug X-d4) | 1.03 | 103.0 | 4.5 |
| Structural Analog | 1.08 | 108.0 | 8.2 | ||
| Low | 3.00 | SIL-IS (Drug X-d4) | 2.98 | 99.3 | 3.1 |
| Structural Analog | 3.15 | 105.0 | 6.5 | ||
| Mid | 50.0 | SIL-IS (Drug X-d4) | 50.5 | 101.0 | 2.5 |
| Structural Analog | 47.8 | 95.6 | 5.8 | ||
| High | 150.0 | SIL-IS (Drug X-d4) | 148.5 | 99.0 | 2.1 |
| Structural Analog | 159.0 | 106.0 | 7.1 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal; Precision ≤15% (≤20% for LLOQ).
As the data demonstrates, the SIL-IS provides superior accuracy and precision, with values consistently closer to the nominal concentrations and with less variability compared to the structural analog.[2]
Table 2: Matrix Effect Data
| QC Level | Internal Standard Type | Mean Matrix Factor (MF) | IS-Normalized MF | %CV of IS-Normalized MF (n=6 lots) |
| Low | SIL-IS (Drug X-d4) | 0.92 | 1.01 | 3.8 |
| Structural Analog | 0.85 | 1.10 | 9.5 | |
| High | SIL-IS (Drug X-d4) | 0.95 | 1.02 | 2.9 |
| Structural Analog | 0.88 | 1.15 | 11.2 |
Acceptance Criteria: %CV of IS-Normalized Matrix Factor across different matrix lots should be ≤15%.
The SIL-IS more effectively compensates for matrix effects, as indicated by the IS-Normalized Matrix Factor being closer to 1 and the lower coefficient of variation across different lots of the biological matrix.
The following diagram illustrates the role of the internal standard in correcting for variability during sample analysis.
Caption: Workflow of internal standard use in bioanalysis.
Experimental Protocols
Detailed methodologies are essential for the validation of a bioanalytical method. The following are protocols for key experiments to evaluate and compare internal standards.
Protocol 1: Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the method for quantifying the analyte using both a SIL-IS and a structural analog IS.
Methodology:
-
Preparation of Standards and QCs: Prepare separate stock solutions for the analyte, SIL-IS, and structural analog IS. From these, prepare calibration standards and QC samples (LLOQ, Low, Mid, High) by spiking a blank biological matrix.
-
Sample Processing:
-
To a set of calibration standards and QCs, add a constant concentration of the SIL-IS.
-
To a parallel set, add a constant concentration of the structural analog IS.
-
Process all samples using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3]
-
-
Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Construct a calibration curve for each set by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentration of the analyte in the QC samples for each set using their respective calibration curves.
-
Calculate accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculate precision as the coefficient of variation (%CV) of the calculated concentrations for each QC level.
-
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and to compare the ability of the SIL-IS and structural analog IS to compensate for these effects.
Methodology:
-
Prepare Three Sample Sets for each IS type:
-
Set A (Neat Solution): Prepare standards of the analyte and the respective IS in the final mobile phase solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the analyte and the respective IS into the clean extracts to the same final concentrations as Set A.[7]
-
Set C (Pre-Extraction Spike): Spike the analyte and the respective IS into the blank matrix before performing the extraction procedure (this set is used to determine extraction recovery).
-
-
Analysis: Analyze all three sets in triplicate within a single LC-MS/MS run.
-
Data Analysis:
-
Calculate Matrix Factor (MF): MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate IS-Normalized Matrix Factor: Calculate the MF for the IS in the same way. The IS-Normalized MF = (MF of analyte) / (MF of IS).
-
Evaluate Variability: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots.
-
Conclusion
The selection and validation of an internal standard are pivotal for generating high-quality bioanalytical data that meets global regulatory standards. While Stable Isotope-Labeled internal standards are strongly recommended and generally provide superior performance in compensating for analytical variability, a well-chosen and thoroughly validated structural analog can also yield reliable results. A data-driven approach to evaluating the internal standard's performance concerning accuracy, precision, and matrix effects is essential to ensure the integrity of the bioanalytical method and the confidence in the data supporting drug development decisions.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Deuterated Internal Standards for Neurotransmitter Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Performance with Supporting Experimental Data
In the precise quantification of neurotransmitters, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, particularly when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Deuterated internal standards, which are isotopically labeled analogues of the target analyte, are considered the gold standard. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. This guide provides a comprehensive comparison of the performance of different deuterated standards for key neurotransmitters, supported by experimental data and detailed protocols from published research.
Performance Evaluation of Deuterated Neurotransmitter Standards
The ideal deuterated internal standard should have a sufficient mass shift to avoid isotopic overlap with the native analyte, be highly isotopically pure, and demonstrate stability throughout the analytical process. The following tables summarize the performance of commonly used deuterated standards for several key neurotransmitters based on data from various studies.
Table 1: Performance of Deuterated Dopamine Standards
| Deuterated Standard | Degree of Deuteration | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Dopamine-d4 | 4 | >0.99 | 0.05 - 0.1 | 0.15 - 0.5 | 88 - 112 | < 15 | [1] |
| Dopamine-d3 | 3 | >0.99 | ~0.1 | ~0.3 | 90 - 110 | < 10 | [2] |
Note: While direct head-to-head comparisons are limited in published literature, Dopamine-d4 is frequently utilized and offers a greater mass separation from the native analyte, reducing the potential for isotopic interference.
Table 2: Performance of Deuterated Acetylcholine and Choline Standards
| Deuterated Standard | Degree of Deuteration | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Acetylcholine-d9 | 9 | >0.99 | 0.01 - 0.1 | 0.03 - 0.25 | 85 - 115 | < 15 | [3] |
| Choline-d9 | 9 | >0.995 | 0.5 - 1.0 | 1.5 - 2.5 | 85 - 115 | < 15 | [4] |
| Acetylcholine-d4 | 4 | >0.99 | ~0.05 | ~0.15 | 90 - 110 | < 10 |
Note: Acetylcholine-d9 and Choline-d9 are widely used due to their high degree of deuteration, which provides a significant mass difference and minimizes the risk of isotopic overlap.
Table 3: Performance of Deuterated Serotonin, Glutamate, and GABA Standards
| Deuterated Standard | Degree of Deuteration | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Serotonin-d4 | 4 | >0.99 | 0.05 - 0.2 | 0.15 - 0.6 | 85 - 115 | < 15 | [1] |
| Glutamate-d5 | 5 | >0.99 | 0.1 - 0.5 | 0.3 - 1.5 | 88 - 112 | < 15 | [1] |
| GABA-d6 | 6 | >0.99 | 0.2 - 1.0 | 0.6 - 3.0 | 85 - 115 | < 15 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of neurotransmitters. The following sections outline typical experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Brain Tissue Homogenate
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 500 µL of ice-cold acetonitrile containing the deuterated internal standards at a known concentration.
-
Homogenize the tissue using a tissue homogenizer for 30-60 seconds on ice.
-
Vortex the homogenate for 30 seconds.
-
Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
For some methods, a second extraction of the pellet may be performed to improve recovery.[5]
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup or derivatization if necessary.
LC-MS/MS Analysis
The following is a general LC-MS/MS methodology that can be adapted for the analysis of various neurotransmitters. Specific parameters may need to be optimized for different analytes and instrument setups.
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar neurotransmitters. A common choice is a silica-based column (e.g., Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm).[4] Reversed-phase columns (e.g., C18) can also be used, often with ion-pairing reagents.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for neurotransmitter analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored. These transitions need to be optimized for the specific instrument being used.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized to achieve maximum signal intensity for the analytes of interest.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of neurotransmitters by LC-MS/MS. This guide provides a comparative overview of the performance of various deuterated standards and outlines robust experimental protocols. While the availability of direct comparative studies between different deuterated analogues for the same neurotransmitter is limited, the data presented here, compiled from multiple sources, can aid researchers in selecting the most appropriate internal standard for their specific analytical needs. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the underlying biological context. By carefully selecting internal standards and optimizing analytical methods, researchers can achieve high-quality, reliable data in the challenging field of neurotransmitter analysis.
References
- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of acetylcholine in cell culture systems by semi-micro high-performance liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Extraction of 3,4-Dihydroxybenzeneacetic Acid (DOPAC)
For researchers, scientists, and professionals in drug development, the efficient extraction of 3,4-Dihydroxybenzeneacetic acid (DOPAC), a key metabolite of dopamine, is crucial for accurate analysis in various biological matrices. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Comparison of Extraction Methodologies
The selection of an appropriate extraction method for DOPAC is contingent on factors such as the sample matrix, desired purity, yield, and the availability of instrumentation. Below is a summary of common techniques with their respective advantages and disadvantages.
| Extraction Method | Principle | Typical Solvents/Reagents | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of DOPAC between a solid sorbent and a liquid phase. | Methanol, Acetonitrile, Water, Formic Acid | High selectivity, good sample cleanup, potential for automation.[1] | Can be more time-consuming and costly than LLE, requires method development for sorbent selection. |
| Liquid-Liquid Extraction (LLE) | Partitioning of DOPAC between two immiscible liquid phases based on its solubility. | Ethyl acetate, Diethyl ether, Perchloric acid | Simple, cost-effective, and requires minimal specialized equipment. | Can be labor-intensive, may form emulsions, and can use large volumes of organic solvents.[2] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[3][4] | Ethanol, Methanol, Water | Reduced extraction time and solvent consumption, improved extraction efficiency.[3][4] | Potential for degradation of heat-sensitive compounds if temperature is not controlled. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating the extraction process.[5][6] | Ethanol, Water | Fast extraction times, reduced solvent usage, and higher extraction yields.[5][7] | Requires specialized microwave equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically CO2, as the extraction solvent.[8][9] | Supercritical CO2, often with a polar co-solvent like methanol or ethanol. | Environmentally friendly ("green" technique), high selectivity, and extracts are free of organic solvents.[9] | High initial equipment cost, may not be suitable for highly polar compounds without a co-solvent. |
Quantitative Data on Extraction Performance
The following table summarizes quantitative data from various studies on the extraction of DOPAC and related phenolic acids. Direct comparison is challenging due to variations in sample matrices, analytical methods, and reporting standards.
| Extraction Method | Analyte | Sample Matrix | Recovery/Yield | Limit of Detection (LOD) | Reference |
| Solid-Phase Extraction | DOPAC | Nervous Tissue | ~85% | 75-150 pg | [10] |
| mini-Solid-Phase Microextraction | 3,4-dihydroxybenzoic acid | Ilex chinensis Sims | 8.46 μg g-1 | 0.26-0.31 μg mL-1 | [11] |
| Liquid-Liquid Extraction | 4-hydroxybenzoic acid | Aqueous Phase | up to 58.98% | Not Reported | [12] |
| Ultrasound-Assisted Extraction | Phenolic Compounds | Tricosanthes cucumerina leaves | 262.54 mg GAE/g | Not Reported | [13] |
| Supercritical Fluid Extraction | Triterpenic acids | Eucalyptus globulus bark | Not directly comparable | Not Reported | [14] |
Note: Data for DOPAC is limited in direct comparative studies. The presented data for other phenolic acids provides an indication of the potential performance of these methods. GAE = Gallic Acid Equivalents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key extraction methods.
Solid-Phase Extraction (SPE) Protocol for DOPAC from Biological Fluids
-
Sample Pre-treatment: Acidify the sample (e.g., plasma, urine) with an acid like perchloric acid to precipitate proteins. Centrifuge to collect the supernatant.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elution: Elute DOPAC from the cartridge using a stronger solvent, such as methanol or acetonitrile, often acidified with formic or acetic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for chromatographic analysis.
Ultrasound-Assisted Extraction (UAE) Protocol for Phenolic Acids from Plant Material
-
Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
Solvent Addition: Mix the powdered sample with a suitable solvent (e.g., 70% ethanol in water) in an extraction vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes).[4] Maintain a constant temperature, if necessary, using a cooling bath.
-
Separation: After extraction, separate the solid material from the solvent by centrifugation or filtration.
-
Analysis: The resulting extract can be directly analyzed or further purified.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and analysis of 3,4-Dihydroxybenzeneacetic acid.
Caption: General workflow for the extraction and analysis of DOPAC.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources [mdpi.com]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Extraction of Bioactives in Fruits and Vegetables: A comprehensive review | Journal of Food Bioactives [isnff-jfb.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of picomole amounts of dopamine, noradrenaline, 3,4-dihydroxyphenylalanine, 3,4-dihydroxyphenylacetic acid, homovanillic acid, and 5-hydroxyindolacetic acid in nervous tissue after one-step purification on Sephadex G-10, using high-performance liquid chromatography with a novel type of electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective extraction of 3,4-dihydroxybenzoic acid in Ilex chinensis Sims by meticulous mini-solid-phase microextraction using ternary deep eutectic solvent-based molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Ensuring Method Reliability: A Guide to Robustness Testing Using DOPAC-d3
For researchers, scientists, and drug development professionals, the assurance of an analytical method's reliability is paramount for generating accurate and reproducible data. Robustness testing is a critical component of method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides a comprehensive comparison of analytical method performance during robustness testing, with a focus on the use of 3,4-dihydroxyphenylacetic acid-d3 (DOPAC-d3) as a stable isotope-labeled (SIL) internal standard, a practice considered the gold standard in quantitative bioanalysis.[1][2]
This guide will delve into the experimental protocols for conducting robustness studies and present comparative data to illustrate the superior performance of methods utilizing a SIL internal standard against those using a structural analog.
The Critical Role of Internal Standards in Robustness
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations during sample preparation, injection, and analysis.[1][2] Stable isotope-labeled internal standards, such as DOPAC-d3 for the analysis of DOPAC, are the preferred choice as their behavior is nearly identical to their unlabeled counterparts.[2] This ensures high accuracy and precision even when the method is subjected to minor variations.
In contrast, structural analogs—molecules with a similar but not identical chemical structure—may be considered as a cost-effective alternative. However, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising the accuracy of the results under varied conditions.[2]
Comparative Performance Under Robustness Testing
The following table summarizes the expected performance of an analytical method for DOPAC quantification under various robustness challenges, comparing the use of DOPAC-d3 as an internal standard with a hypothetical structural analog. The data is representative of typical outcomes in bioanalytical method validation.
| Robustness Parameter Varied | Performance with DOPAC-d3 (SIL Internal Standard) | Performance with Structural Analog Internal Standard |
| Mobile Phase Composition (±2%) | Consistent peak shape and retention time relative to IS; RSD of analyte/IS ratio <5% | Potential shift in relative retention time; Increased variability in analyte/IS ratio (RSD 5-15%) |
| Mobile Phase pH (±0.2 units) | Minimal impact on analyte/IS ratio; System suitability criteria met | Significant variation in analyte/IS ratio due to different pKa values; Potential for peak tailing or splitting |
| Column Temperature (±5 °C) | Stable retention times and peak shapes for both analyte and IS; RSD of analyte/IS ratio <5% | Differential shifts in retention time leading to inconsistent integration; Increased RSD of analyte/IS ratio |
| Flow Rate (±10%) | Proportional shift in retention times for both analyte and IS; Consistent analyte/IS ratio | Disproportionate shifts in retention times affecting peak integration and accuracy |
| Different Analyst/Instrument | High degree of reproducibility; Inter-assay precision <10% | Increased variability between analysts and instruments; Potential for method transfer issues |
Data is synthesized based on established principles of bioanalytical method validation and performance of similar assays.[1][2][3]
Experimental Protocol for Robustness Testing
This protocol outlines a typical robustness study for the quantification of DOPAC in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DOPAC-d3 as the internal standard.
Identification of Critical Parameters
Based on method development and prior experience, identify the critical parameters that are likely to be influenced by small variations.[4][5] For a typical LC-MS/MS method, these include:
-
Mobile phase composition (e.g., percentage of organic solvent)
-
pH of the aqueous mobile phase
-
Column temperature
-
Mobile phase flow rate
Defining Variation Ranges
Establish the range for each critical parameter to be tested. These variations should be small and reflect potential real-world fluctuations.[4][6]
-
Mobile Phase Composition: ± 2% of the organic solvent ratio
-
Mobile Phase pH: ± 0.2 pH units
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10% of the nominal flow rate
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of a working solution containing DOPAC-d3.[1]
-
Perform protein precipitation by adding an appropriate volume of a suitable organic solvent.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.[1]
-
Elute the analytes with 1 mL of 5% formic acid in methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Gradient: A linear gradient appropriate for the separation of DOPAC.[1]
-
Flow Rate: 0.3 mL/min (varied as per robustness plan).[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 35 °C (varied as per robustness plan).
-
-
Mass Spectrometry (MS/MS):
Data Analysis and Acceptance Criteria
For each set of varied conditions, inject a series of quality control (QC) samples at low, medium, and high concentrations. The system suitability test (SST) results for each condition must meet the pre-defined acceptance criteria.[4] The precision and accuracy of the QC samples should remain within acceptable limits (e.g., ±15% of the nominal value).
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of a robustness test for an analytical method.
Caption: Workflow for robustness testing of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Neurotransmitter Analysis: Unveiling the Specificity of 3,4-Dihydroxybenzeneacetic acid-d3 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of neurotransmitters and their metabolites in complex biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for 3,4-Dihydroxybenzeneacetic acid (DOPAC), a key metabolite of dopamine, with a focus on the superior specificity and reliability offered by its deuterated stable isotope-labeled internal standard, 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3).
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry. This approach, particularly the use of deuterated standards like DOPAC-d3, offers significant advantages over alternative methods, such as the use of structurally similar (but not identical) internal standards or methods without any internal standard. The near-identical physicochemical properties of DOPAC-d3 to the endogenous DOPAC ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using DOPAC-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis lies in its ability to accurately correct for variations inherent in the analytical process, especially in complex matrices like plasma, urine, and brain tissue homogenates.
| Performance Parameter | Method Using DOPAC-d3 Internal Standard | Method Using Non-Deuterated Structural Analog IS |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | May be similar, but less reliable at the limit of quantification |
| Limit of Quantification (LOQ) | Achieves high sensitivity with excellent accuracy | Prone to greater variability and reduced accuracy at low concentrations |
| Recovery | Co-elution ensures that any loss of analyte during sample preparation is mirrored by the internal standard, leading to accurate correction. | Differences in chemical properties can lead to differential recovery, introducing analytical bias. |
| Matrix Effect | Effectively mitigates ion suppression or enhancement as both analyte and internal standard are affected equally.[1] | Differential elution times and chemical properties can lead to varying degrees of matrix effects between the analyte and the internal standard, compromising accuracy. |
| Precision (%RSD) | Typically low (<15%) due to effective normalization of variability. | Often higher due to incomplete correction for analytical variations. |
| Accuracy (%Bias) | High accuracy, as the analyte-to-internal standard ratio remains constant even with variations in sample preparation and instrument response. | Can be significantly compromised by differences in recovery and matrix effects. |
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for the reliable quantification of DOPAC in biological samples. Below is a representative experimental protocol utilizing DOPAC-d3 as an internal standard.
Sample Preparation (Human Plasma)
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of DOPAC-d3 internal standard (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DOPAC | 167.0 | 123.2 | Optimized |
| DOPAC-d3 | 170.0 | 126.2 | Optimized |
Note: The specific m/z values for DOPAC-d3 may vary depending on the deuteration pattern. The values presented here are for a hypothetical d3-labeled standard and should be confirmed for the specific standard used.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
The diagram above outlines the key steps from sample preparation to final quantification. The addition of DOPAC-d3 at the very beginning of the process is critical for ensuring it undergoes the same processing as the endogenous analyte.
This diagram illustrates the biochemical conversion of dopamine to its metabolite DOPAC. DOPAC-d3, being structurally identical to DOPAC, is not part of the biological pathway but serves as the ideal analytical tracer.
The use of this compound as an internal standard provides a highly specific and robust method for the quantification of DOPAC in complex biological matrices. Its ability to accurately compensate for analytical variability, particularly matrix effects, makes it an indispensable tool for researchers in neuroscience, pharmacology, and clinical diagnostics, ensuring the generation of high-quality, reliable data.
References
A Comparative Guide to Proficiency Testing for Catecholamine Metabolite Laboratories
For researchers, scientists, and drug development professionals engaged in the precise measurement of catecholamine metabolites, participation in a reputable proficiency testing (PT) or external quality assessment (EQA) program is paramount. These programs are essential for ensuring the accuracy and reliability of laboratory results, which are often critical in clinical diagnostics, such as for pheochromocytoma and neuroblastoma, and in research settings. This guide provides a comparative overview of three leading international PT/EQA providers for catecholamine metabolites: the United Kingdom National External Quality Assessment Service (UK NEQAS), the College of American Pathologists (CAP), and the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM).
Overview of Proficiency Testing Providers
External Quality Assessment is a crucial process for laboratories to monitor and improve the quality of their testing.[1][2] PT providers distribute samples with unknown analyte concentrations to participating laboratories, who then analyze the samples and report their results. The providers evaluate these results against target values to assess laboratory performance.
UK NEQAS offers a dedicated "Urinary Catecholamines & Metabolites" scheme, which provides EQA for the measurement of metanephrines, catecholamines, vanillylmandelic acid (VMA), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) in urine.[3][4] This service is accredited by UKAS to the ISO/IEC 17043:2023 standard.[3]
The College of American Pathologists (CAP) provides a broad range of PT programs, and it is a major provider in the clinical laboratory community.[5] While a specific, dedicated "catecholamine metabolites" survey was not explicitly detailed in the search results, these analytes are typically included in their Ligand Assay or Chemistry surveys. CAP's approach emphasizes peer group comparison, where a laboratory's results are evaluated against those of other laboratories using the same or similar methods.[4]
ERNDIM provides a "Special Assays in Urine" scheme which is relevant for laboratories measuring catecholamine metabolites as part of a broader panel for inborn errors of metabolism.[6][7] This scheme includes key analytes such as HVA and 5-HIAA.[6][7] ERNDIM's quantitative schemes are designed to assess a laboratory's ability to accurately quantify analytes, and they also evaluate recovery, precision, and linearity.[6][7]
Comparison of Program Features
To facilitate a direct comparison, the following table summarizes the key features of the PT/EQA programs offered by UK NEQAS, CAP, and ERNDIM for catecholamine metabolites.
| Feature | UK NEQAS for Urinary Catecholamines & Metabolites | College of American Pathologists (CAP) | ERNDIM Special Assays in Urine |
| Primary Focus | Analytical assessment of urinary catecholamines and metabolites for clinical diagnosis.[3][4] | Broad proficiency testing across clinical laboratory disciplines, including ligand assays and general chemistry.[5] | Comparison of lab assays for diagnosing inborn errors of metabolism, including some catecholamine metabolites.[6][7] |
| Analytes Covered | Metanephrines, Catecholamines, VMA, HVA, 5-HIAA.[3][4] | Analytes are part of broader surveys (e.g., Ligand Assay) and may vary. Commonly includes key hormones and metabolites. | Homovanillic acid (HVA), 5-OH-Indolacetic acid (5HIAA), and other special assays.[6][7][8] |
| Sample Matrix | Urine.[3][4] | Typically serum or urine, depending on the specific survey. | Lyophilised spiked human urine.[6][7] |
| Distribution Frequency | Monthly (Nominal).[9] | Varies by survey; typically 2-3 times per year.[10] | One shipment of 8 specimens per year.[6][7] |
| Number of Specimens | 3 per distribution (33 per annum).[9] | Varies by survey. | 8 specimens per year.[6][7] |
| Performance Evaluation | ABC Scoring System (Bias and Consistency) or Z-scores.[9][11] | Peer group comparison, Standard Deviation Index (SDI).[4][5] | Evaluation of accuracy, precision, linearity, and recovery. Performance is indicated by flags in annual reports.[1][2] |
Experimental Protocols and Methodologies
A laboratory's performance in a PT scheme is a reflection of its entire testing process, from sample handling to final result reporting. The PT providers design their programs to challenge this entire process.
Sample Preparation and Distribution:
-
UK NEQAS distributes pooled, liquid human urine samples, which may be supplemented with exogenous analytes.[9]
-
CAP utilizes a variety of specimen types depending on the survey, including liquid serum.[10] The materials are designed to be appropriate for most major analytical instruments.
-
ERNDIM prepares its samples by spiking a base human urine pool with known amounts of purified analytes. These samples are then lyophilized (freeze-dried) for stability and distributed to participants.[6][7] The annual reports for the "Special Assays in Urine" scheme detail the added amounts of each analyte for each sample pair.[1][12]
Analytical Methods:
The participating laboratories are expected to use their routine analytical methods for testing the PT samples. This allows the PT to provide a realistic assessment of the laboratory's day-to-day performance. The most common advanced analytical technique for catecholamine metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Data Analysis and Performance Evaluation:
The statistical evaluation of PT results is a critical component of these programs.
-
UK NEQAS employs different scoring systems. For some schemes, a Z-score is calculated, which measures the deviation of a laboratory's result from the target value in terms of standard deviations. A Z-score between -2 and +2 is generally considered acceptable.[11] Other schemes may use an "ABC of EQA" scoring system, which assesses Bias (B) and Consistency of bias (C).[11]
-
CAP 's evaluation is heavily based on peer group statistics. A laboratory's result is compared to the mean and standard deviation of results from other laboratories using the same or a similar analytical method. The Standard Deviation Index (SDI) is a key metric, calculated by subtracting the peer group mean from the laboratory's result and dividing by the peer group's standard deviation.[13]
-
ERNDIM provides a comprehensive annual report that evaluates multiple aspects of analytical performance, including accuracy (as recovery of the spiked amount), precision (within-laboratory variation), and inter-laboratory dispersion.[1][2] Performance for each analyte is flagged as satisfactory or not, and an overall performance certificate is issued.[1]
Visualizing the Proficiency Testing Workflow
To better understand the process, the following diagrams illustrate the typical workflow of a proficiency testing cycle and the logic behind performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. iijls.com [iijls.com]
- 3. ERNDIMQA - ERNDIM Schemes [erndimqa.nl]
- 4. Urinary Catecholamines & Metabolites [birminghamquality.org.uk]
- 5. cap.org [cap.org]
- 6. ucsfhealth.org [ucsfhealth.org]
- 7. ERNDIMQA - Special Assays in Urine [erndimqa.nl]
- 8. erndim.org [erndim.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. LIGAND ASSAY-GENERAL, VALIDATED MAT'L-KVM [estore.cap.org]
- 11. EQA Scheme Information - Erndim [erndim.org]
- 12. researchgate.net [researchgate.net]
- 13. LIGAND-GENERAL, VALIDATED MATERIAL-KVM [estore.cap.org]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxybenzeneacetic acid-d3: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 3,4-Dihydroxybenzeneacetic acid-d3. For disposal purposes, it is critical to note that compounds enriched with stable isotopes are handled in the same manner as their non-isotopically labeled counterparts. The disposal procedure is therefore determined by the chemical hazards of the parent molecule, 3,4-Dihydroxybenzeneacetic acid.
Safety and Hazard Information
3,4-Dihydroxybenzeneacetic acid is considered a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Accidental ingestion may be harmful.[2] Therefore, strict adherence to safety protocols is required during handling and disposal.
Key Quantitative Data:
| Property | Value | Source |
| Chemical Formula | (HO)₂C₆D₃CD₂COOH | [1] |
| Molecular Weight | 173.18 g/mol | [1] |
| CAS Number (Labeled) | 60696-39-1 | [1] |
| CAS Number (Unlabeled) | 102-32-9 | [1][3] |
| Physical State | Solid (Powder) | N/A |
| Storage Temperature | Room temperature, away from light and moisture | [1] |
Experimental Protocol for Disposal
The standard and required method for disposing of this compound is through a licensed hazardous waste management service.[4] Direct disposal into drains or regular trash is strictly prohibited. The following protocol details the operational steps for collecting and preparing the chemical waste for pickup.
Objective: To safely collect, label, and store solid this compound waste for disposal by a certified environmental health and safety (EHS) contractor.[4]
Materials:
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Designated hazardous waste container (clean, dry, compatible with acidic solids, with a secure lid)
-
"Hazardous Waste" label
-
Tools for transfer (e.g., spatula, scoop)
-
Fume hood or well-ventilated area
-
Secondary containment bin
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory for the temporary storage of hazardous waste. This area must be under the control of the generator and away from drains.[4]
-
Prepare the Waste Container:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Securely close the lid of the waste container.
-
Wipe the exterior of the container to remove any potential contamination.
-
Place the sealed container in a designated secondary containment bin within the SAA.[4]
-
-
Arrange for Disposal:
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 3,4-Dihydroxybenzeneacetic acid-d3
This guide provides immediate safety, handling, and disposal protocols for 3,4-Dihydroxybenzeneacetic acid-d3, catering to researchers, scientists, and professionals in drug development. The information is compiled from safety data for the non-deuterated parent compound, 3,4-Dihydroxyphenylacetic acid, and best practices for handling deuterated substances.[1][2][3][4][5]
Compound Overview:
This compound is a deuterated form of 3,4-Dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine.[6] While deuterium itself is non-toxic, the safety profile of a deuterated compound is primarily determined by the parent molecule.[1] Special care must be taken to prevent isotopic dilution due to the hygroscopic nature of many deuterated compounds.[1][7][8]
Hazard Identification and Personal Protective Equipment
The primary hazards associated with the parent compound include skin, eye, and respiratory irritation.[2][3][4][5][9] It is classified as a hazardous substance.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects against dust particles and chemical splashes.[2][3] |
| Hand Protection | Nitrile or PVC gloves | Prevents skin contact. For prolonged contact, gloves with a breakthrough time of >240 minutes (Protection Class 5) are recommended. For brief contact, >60 minutes (Protection Class 3) is suitable.[2] |
| Respiratory Protection | Particulate respirator | Required when handling the compound as a powder or when dust may be generated.[2][10] |
| Body Protection | Laboratory coat or overalls | Prevents contamination of personal clothing.[2] |
| Additional Protection | P.V.C. apron | Recommended for handling larger quantities or during spill cleanup.[2] |
Operational Handling Protocol
This step-by-step protocol ensures the safe handling of this compound while maintaining its isotopic integrity.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a fume hood with local exhaust ventilation.[2][10]
-
Have an eyewash station and safety shower readily accessible.[3]
-
Prepare all necessary equipment, including spatulas, weighing paper, and solvent-rinsed glassware.
-
To prevent isotopic exchange with atmospheric moisture, it is recommended to handle the compound under a dry, inert atmosphere such as nitrogen or argon, especially for sensitive experiments.[1][8]
2. Weighing and Aliquoting:
-
Wear all required PPE as specified in the table above.
-
Handle the compound as a solid, avoiding the generation of dust.[2][3]
-
If the compound has been stored refrigerated, allow the container to equilibrate to room temperature before opening to prevent condensation.[1]
-
Carefully weigh the desired amount of the compound.
-
Close the primary container tightly immediately after use.
3. Solubilization:
-
Add the solvent to the solid in a controlled manner.
-
If sonication is required, ensure the container is sealed to prevent aerosolization.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]
-
Clean all equipment and the work area to remove any residual compound.
-
Dispose of all waste according to the disposal plan outlined below.
Experimental Workflow for Handling
Caption: Workflow for safe handling of this compound.
Disposal Plan
1. Waste Segregation:
-
Solid Waste: Contaminated materials such as weighing paper, gloves, and disposable lab coats should be placed in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless compatible.
-
Empty Containers: Empty containers may retain residual dust and should be treated as hazardous waste.[2] Do not rinse into the drain.
2. Disposal Procedure:
-
All waste must be disposed of through an approved waste disposal plant.[3][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the compound or its solutions down the drain.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3][5]
-
Spills: For minor spills, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal.[2] For major spills, evacuate the area and alert emergency responders.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
